molecular formula C8H4BrClN2 B1284680 7-Bromo-4-chloroquinazoline CAS No. 573675-55-5

7-Bromo-4-chloroquinazoline

Cat. No.: B1284680
CAS No.: 573675-55-5
M. Wt: 243.49 g/mol
InChI Key: VLZJBXYXSWZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloroquinazoline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZJBXYXSWZAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588389
Record name 7-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-55-5
Record name 7-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-4-chloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds. Within this class, this compound has emerged as a cornerstone building block, particularly in the development of targeted cancer therapies. Its strategic di-halogenation provides two distinct and chemically orthogonal reactive sites, offering synthetic chemists a robust platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and pivotal role as a precursor to a new generation of therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing insights grounded in practical application.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its stability and handling require specific laboratory conditions.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 573675-55-5[1][2][3]
Molecular Formula C₈H₄BrClN₂[2][3][4]
Molecular Weight 243.49 g/mol [3]
Appearance White to off-white solid/powder[5]
Purity Typically ≥95-98%[3][5]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), sealed away from moisture.[2][3]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]
XLogP3-AA 3.2[2][6]
Chemical Structure Visualization

The structural arrangement of the bromine and chlorine atoms dictates the molecule's reactivity. The chlorine at the 4-position is highly activated towards nucleophilic substitution, while the bromine at the 7-position is primed for metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Mechanism

The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is a robust and high-yielding method.

Synthetic Workflow

The conversion of 7-bromo-3,4-dihydroquinazolin-4-one to the target compound is typically achieved using a potent chlorinating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 7-bromoquinazolin-4(3H)-one.[7]

Materials:

  • 7-bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Crushed ice

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-5 volumes).

  • Base Addition: To the suspension, slowly add N,N-Diisopropylethylamine (DIPEA, ~1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture over crushed ice. This step quenches the excess POCl₃ in a controlled exothermic reaction.

  • Extraction: Dilute the quenched mixture with dichloromethane (DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual inorganic impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by filtration over a pad of silica gel using a suitable eluent like ethyl acetate to yield the pure this compound.[7]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular libraries.

Core Reactivity Principles
  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly electrophilic, activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. It readily undergoes substitution with a wide range of nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of synthesizing 4-anilinoquinazoline derivatives, which are prevalent in kinase inhibitors.[8]

  • Palladium-Catalyzed Cross-Coupling at C7: The bromine atom at the 7-position on the benzene ring is less reactive towards nucleophilic attack but is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups, providing a powerful tool to modulate the compound's steric and electronic properties.[9]

Reactivity cluster_C4 C4 Position Reactivity cluster_C7 C7 Position Reactivity Quin This compound Nuc Nucleophile (R-NH₂) Quin->Nuc Coupling Boronic Acid (R'-B(OH)₂) + Pd Catalyst Quin->Coupling Prod_SNAr 4-Amino-7-bromoquinazoline Derivative Nuc->Prod_SNAr SNAr Prod_Suzuki 4-Chloro-7-arylquinazoline Derivative Coupling->Prod_Suzuki Suzuki Coupling

Caption: Key reaction pathways for this compound.

PART 4: Application in Drug Discovery - A Kinase Inhibitor Scaffold

The 4-anilinoquinazoline framework, readily synthesized from this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Many FDA-approved drugs for cancer treatment, such as Gefitinib and Erlotinib, are based on this core structure.

Mechanism of Action

The quinazoline ring acts as a bioisostere for the adenine base of ATP, allowing it to bind in the enzyme's ATP-binding pocket. The substituent at the 4-position (introduced via SNAr) projects into a specific region of the kinase, while modifications at the 7-position (introduced via cross-coupling) can be used to enhance potency, improve pharmacokinetic properties, or achieve selectivity against other kinases. The strategic placement of halogens on the scaffold provides the necessary handles for these critical modifications.[8][9]

Caption: Role of the quinazoline scaffold in kinase inhibition.

PART 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.

  • Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation.

  • Handling: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a tightly closed container in a cool, dry place, as specified by the manufacturer (typically 2-8°C under an inert atmosphere).[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in drug discovery. Its well-defined and differential reactivity at the C4 and C7 positions provides a reliable and logical pathway for the synthesis of complex molecular architectures. For research teams engaged in the development of kinase inhibitors and other targeted therapeutics, a mastery of the chemistry of this scaffold is an invaluable asset, enabling the rapid and efficient generation of novel drug candidates.

References

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • This compound CAS#: 573675-55-5.
  • This compound (C8H4BrClN2). PubChemLite. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline (CAS 573675-55-5): A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Oncology

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This benzo-fused N-heterocyclic framework is particularly prominent in the development of targeted anticancer therapies.[1][2] A significant number of approved and investigational drugs feature the quinazoline core, most notably as inhibitors of receptor tyrosine kinases (RTKs) which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[1] The compound 7-Bromo-4-chloroquinazoline (CAS 573675-55-5) emerges as a key intermediate and a promising candidate for further development within this class of therapeutic agents. Its strategic halogenation provides reactive handles for the synthesis of diverse derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanisms of action, and experimental considerations for this compound, positioning it as a valuable tool in the design of next-generation targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 573675-55-5[3]
Molecular Formula C₈H₄BrClN₂[3]
Molecular Weight 243.49 g/mol [3]
Appearance Off-white solid[3]
Predicted pKa 0.09 ± 0.30[3]
Predicted LogP 3.0457[3]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization for further chemical elaboration. A common and effective method involves the chlorination of the corresponding quinazolinone precursor.

General Synthetic Protocol

A general and scalable procedure for the synthesis of this compound from 7-bromo-3,4-dihydroquinazolin-4-one has been reported.[4]

Step-by-Step Methodology:

  • Suspend 7-bromo-3H-quinazolin-4-one in phosphorus oxychloride (POCl₃).

  • Slowly add N,N-diisopropylethylamine (DIPEA) to the suspension.

  • Heat the reaction mixture at reflux (approximately 115 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃.

  • Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by filtration over a pad of silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 7-bromo-3H-quinazolin-4-one 7-bromo-3H-quinazolin-4-one Reflux Reflux 7-bromo-3H-quinazolin-4-one->Reflux POCl3 POCl3 POCl3->Reflux DIPEA DIPEA DIPEA->Reflux Quench_with_ice Quench_with_ice Reflux->Quench_with_ice Cooling Extraction Extraction Quench_with_ice->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

Potential Mechanisms of Action and Therapeutic Applications

While specific biological data for this compound is not extensively published, the quinazoline scaffold is a well-validated pharmacophore in oncology, primarily targeting key signaling pathways involved in cancer progression.[5] The antitumor potential of this compound is therefore inferred from the activities of its derivatives and structurally related compounds.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives, which can be synthesized from this compound, are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

  • EGFR Inhibition: EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[6] Quinazoline-based inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, blocking its downstream signaling.[2] The 7-bromo substitution can be a key feature in enhancing the binding affinity and selectivity of these inhibitors.[7]

  • VEGFR Inhibition: VEGFRs, particularly VEGFR-2, play a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Inhibition of VEGFR-2 by quinazoline derivatives can effectively suppress tumor growth and metastasis.[9]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a common event in cancer.[10] Substituted quinazolines have been developed as inhibitors of PI3K, Akt, or mTOR, thereby inducing apoptosis and inhibiting tumor progression.[11] The this compound core can serve as a starting point for the design of novel inhibitors targeting this critical pathway.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK EGFR/VEGFR Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription_Factors Transcription_Factors mTOR->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival 7-Bromo-4-chloroquinazoline_derivatives 7-Bromo-4-chloroquinazoline_derivatives 7-Bromo-4-chloroquinazoline_derivatives->RTK Inhibition 7-Bromo-4-chloroquinazoline_derivatives->PI3K Inhibition

Potential signaling pathways targeted by this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, a series of in vitro and in vivo assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

To determine if a compound directly inhibits the activity of a specific kinase (e.g., EGFR, VEGFR-2, PI3K), in vitro kinase assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. Various formats are available, including radiometric assays, fluorescence-based assays, and ELISA-based assays.

In Vivo Tumor Xenograft Studies

To evaluate the antitumor efficacy of a compound in a living organism, tumor xenograft models are commonly used.

Step-by-Step Methodology:

  • Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (and vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated heterocyclic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound stands as a highly valuable and versatile building block in the field of medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its strategic halogenation at the 7- and 4-positions of the quinazoline core provides a platform for the synthesis of a diverse library of derivatives. The well-documented importance of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, including those mediated by EGFR, VEGFR, and PI3K/Akt, strongly suggests the therapeutic potential of compounds derived from this intermediate. Future research should focus on the synthesis of novel 7-bromo-4-substituted quinazoline derivatives and their comprehensive biological evaluation. Such studies will be instrumental in elucidating specific structure-activity relationships and identifying lead compounds with potent and selective antitumor activity for further preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Talebi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]
  • ResearchGate. (2022). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway.
  • MDPI. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • He, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 667634. [Link]
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2598–2609. [Link]
  • Krasavin, M., et al. (2022).
  • Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(3), 1284-1314. [Link]
  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 239, 114529. [Link]
  • BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • Otava Chemicals. (n.d.). VEGFR inhibitor.
  • Chen, J., et al. (2019). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. OncoTargets and Therapy, 12, 1055–1064. [Link]
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338–1355. [Link]
  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 941–951. [Link]
  • Kumar, A., et al. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6310–6313. [Link]
  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 239, 114529. [Link]
  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 218, 113388. [Link]
  • Park, K. D., et al. (2012). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry, 10(44), 8866–8874. [Link]
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Lindsley, C. W., et al. (2008). The PI3K/Akt pathway: recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors. Current Cancer Drug Targets, 8(1), 7–18. [Link]
  • Faghih, Z., et al. (2022).
  • MDPI. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
  • El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]
  • PubChem. (n.d.). 7-Bromo-2-chloroquinazoline.

Sources

Synthesis of 7-Bromo-4-chloroquinazoline from 7-bromo-3H-quinazolin-4-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-4-chloroquinazoline, a critical building block in modern drug discovery. We delve into the strategic importance of this intermediate, elucidate the underlying reaction mechanism, present a detailed and validated experimental protocol, and address critical safety and troubleshooting considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the reliable synthesis of this valuable quinazoline derivative. The core of the synthesis involves the chlorination and dehydration of 7-bromo-3H-quinazolin-4-one using phosphorus oxychloride (POCl₃), a powerful but hazardous reagent that demands meticulous handling. By understanding the two-stage reaction mechanism involving an initial phosphorylation followed by nucleophilic substitution, chemists can optimize reaction conditions to maximize yield and purity while ensuring operational safety.

Introduction: The Strategic Importance of this compound in Drug Discovery

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Among quinazoline derivatives, 4-anilinoquinazolines have been extensively investigated as potent antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3]

This compound emerges as a particularly strategic intermediate for several reasons:

  • Dual Functionality for Diversification: The molecule possesses two distinct reactive sites. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine, alcohol, or thiol moieties.[2]

  • Orthogonal Reactivity: The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[4] This enables the installation of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.

  • Proven Therapeutic Relevance: The presence of a halogen at the C6 or C7 position of the quinazoline ring has been linked to enhanced antiproliferative activity in several classes of kinase inhibitors.[2][3]

This dual and orthogonal reactivity makes this compound an exceptionally versatile platform for building diverse chemical libraries and synthesizing complex, highly functionalized drug candidates.[5][6]

Reaction Mechanism and Theoretical Considerations

The conversion of the amide functionality in 7-bromo-3H-quinazolin-4-one to the corresponding 4-chloro derivative is not a simple dehydration. The reaction with phosphorus oxychloride (POCl₃) proceeds through a well-studied, two-stage mechanism that requires careful control of temperature and basicity to prevent the formation of unwanted byproducts.[7][8]

Stage 1: Base-Mediated Phosphorylation The reaction is initiated by the nucleophilic attack of the exocyclic oxygen atom of the quinazolinone onto the electrophilic phosphorus atom of POCl₃. This initial step is greatly facilitated by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The base serves two critical functions: it acts as a proton scavenger and promotes the formation of a highly reactive O-phosphorylated intermediate. This phosphorylation occurs readily at lower temperatures (e.g., < 25 °C).[7][8] Critically, maintaining basic conditions during this stage is essential to suppress the formation of "pseudodimers," which can arise from the reaction of the phosphorylated intermediate with unreacted starting material.[9]

Stage 2: Nucleophilic Substitution by Chloride Once the O-phosphorylated intermediate is formed, the system is heated (typically to 70–115 °C).[7][10] At this elevated temperature, a chloride ion (Cl⁻), present in the reaction mixture from POCl₃, acts as a nucleophile. It attacks the C4 position, which has been rendered highly electrophilic by the phosphorylated leaving group. This SNAr-type reaction results in the formation of the aromatic this compound product and a phosphate byproduct.[7][8]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Stage 1: Phosphorylation (Base-Mediated, <25°C) cluster_1 Stage 2: Chlorination (Thermal, 70-115°C) A 7-bromo-3H-quinazolin-4-one B O-Phosphorylated Intermediate A->B  + POCl₃  + DIPEA C This compound B->C  + Cl⁻ (from POCl₃)  - [OPO₂Cl₂]⁻

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is based on established literature procedures and is designed for the synthesis of this compound on a laboratory scale.[10][11] Extreme caution must be exercised when handling phosphorus oxychloride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.PurityNotes
7-bromo-3H-quinazolin-4-one606-56-4225.04 g/mol ≥97%Must be thoroughly dried before use.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol ≥99%Use freshly opened bottle or distilled.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol ≥99%Anhydrous grade.
Dichloromethane (DCM)75-09-284.93 g/mol AnhydrousFor extraction.
Crushed Ice / Deionized WaterN/A18.02 g/mol N/AFor quenching and washing.
Brine (Saturated NaCl solution)N/AN/AN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol N/AFor drying.
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel for controlled addition of liquids.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring.

Step-by-Step Synthesis Workflow

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble the three-neck flask with the condenser and nitrogen inlet in a certified chemical fume hood. Ensure all glassware is oven-dried to be free of moisture.

  • Reagent Charging: To the flask, add 7-bromo-3H-quinazolin-4-one (e.g., 10.0 g, 44.4 mmol).

  • Solvent/Reagent Addition: Add phosphorus oxychloride (POCl₃) (e.g., 55 mL) to the flask. The quinazolinone will form a suspension.

  • Base Addition: Begin stirring the suspension and cool the flask in an ice-water bath. Slowly add DIPEA (e.g., 9.3 mL, 53.3 mmol, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes. The temperature should be maintained below 20 °C during the addition.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 115 °C using the heating mantle.

  • Reaction Monitoring: Maintain the temperature and stir for 3-4 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up: Quenching: In a separate large beaker, prepare a slurry of crushed ice (approx. 500 g). CAUTION: This step is highly exothermic and releases HCl gas. Perform in the back of the fume hood with the sash lowered. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Extraction: Once all the ice has melted, transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (DCM) (e.g., 3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) to afford this compound as a solid.[10]

Quantitative Data and Yield Analysis

ParameterValueMolar EquivalentNotes
7-bromo-3H-quinazolin-4-one10.0 g (44.4 mmol)1.0 eqLimiting Reagent
Phosphorus Oxychloride (POCl₃)55 mL~8.5 eqUsed as both reagent and solvent
DIPEA9.3 mL (53.3 mmol)1.2 eqCatalytic base
Reaction Temperature115 °CN/AReflux temperature of POCl₃ is ~106°C
Reaction Time3-4 hoursN/AMonitor by TLC/LC-MS for completion
Expected Yield ~80-90% N/AYields of 87% have been reported.[10]

Safety, Handling, and Waste Disposal

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

Hazard Identification
ChemicalPrimary Hazards
Phosphorus Oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water to produce toxic HCl gas. [12][13][14]
DIPEA Flammable liquid, causes severe skin burns and eye damage, harmful if swallowed or inhaled.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.
Critical Safety Protocols for Phosphorus Oxychloride (POCl₃)
  • Engineering Controls: All manipulations must be performed within a certified, high-performance chemical fume hood.[15]

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory:

    • Respiratory Protection: A respirator with an appropriate acid gas cartridge may be necessary, especially during quenching.[12]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[14][15]

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Handling: POCl₃ is extremely sensitive to moisture.[15] Avoid all contact with water. Work away from sinks or any water source. Have an appropriate spill kit (e.g., dry sand or inert absorbent) readily available.[13]

  • Waste Disposal: Unused POCl₃ and reaction waste must be disposed of as hazardous waste. Small residual amounts can be cautiously neutralized by slowly adding to a stirred, cooled solution of sodium bicarbonate, but this should only be done by experienced personnel.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Presence of moisture in the starting material or glassware.[16]2. Insufficient reaction time or temperature.3. Degradation of POCl₃ reagent.1. Dry the 7-bromo-3H-quinazolin-4-one in a vacuum oven before use. Ensure all glassware is flame- or oven-dried.2. Monitor the reaction by TLC/LC-MS and only proceed to work-up upon full conversion.3. Use a fresh bottle of POCl₃ or distill it before use.
Formation of Dark, Tarry Byproducts 1. Reaction temperature was too high or heating was too rapid.2. Incorrect order of addition (heating before phosphorylation is complete).1. Ensure controlled heating and maintain the target temperature.2. Strictly follow the protocol: perform the base-mediated phosphorylation at low temperature before heating the reaction to 115 °C.
Violent or Uncontrolled Quenching 1. Quenching the reaction mixture while it is still hot.2. Adding water/ice too quickly to the reaction mixture.1. Always allow the reaction mixture to cool completely to room temperature before quenching.2. Pour the reaction mixture slowly onto a large excess of ice with vigorous stirring. Never add water to the reaction mixture.

Conclusion

The synthesis of this compound from its quinazolinone precursor is a robust and high-yielding transformation that provides access to a highly valuable intermediate for drug discovery. Success hinges on a clear understanding of the two-stage reaction mechanism and, most importantly, on the strict observance of safety protocols when handling phosphorus oxychloride. By implementing the detailed procedures and troubleshooting advice outlined in this guide, researchers can confidently and safely produce this key building block for the development of next-generation therapeutics.

References

  • K-Y. Lee, et al. POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. [Link]
  • Figshare. POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]
  • Semantic Scholar.
  • ResearchGate.
  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Air Liquide Malaysia.
  • International Labour Organization. ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]
  • Patsnap. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. [Link]
  • NJ.gov. Hazard Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]
  • NIH National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • NIH National Center for Biotechnology Information. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. [Link]
  • NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
  • MDPI. Quinazolin-4(3H)
  • NIH National Center for Biotechnology Information. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloroquinazoline: Appearance and Solubility Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

7-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that serves as a critical intermediate and building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a detailed examination of the physical appearance and solubility profile of this compound, offering both theoretical predictions and practical, field-proven methodologies for its handling and use in a research setting. The document is intended for researchers, chemists, and drug development professionals who require reliable data for experimental design, reaction optimization, and formulation development.

Core Physicochemical Identifiers

Precise identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity whose properties are directly linked to its structure. The key identifiers for this compound are summarized below.

Identifier Value Source(s)
Chemical Name This compound[1][2][3][4]
CAS Number 573675-55-5[1][2][3][5]
Molecular Formula C₈H₄BrClN₂[1][3][5][6]
Molecular Weight 243.49 g/mol [5][6]
Canonical SMILES ClC1=C2C=CC(Br)=CC2=NC=N1[5]
InChIKey VLZJBXYXSWZAJQ-UHFFFAOYSA-N[3]
Physical Appearance and Solid-State Characteristics

In its solid state, this compound is typically supplied as a white to off-white powder or crystalline solid .[1][2][4]

2.1 Causality and Experimental Insight
Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that dictates its utility in both synthetic reactions and biological assays. The solubility of this compound is governed by its rigid, aromatic structure and the presence of electronegative halogen substituents.

3.1 Theoretical Solubility Assessment from Molecular Descriptors

Computational models provide a robust framework for predicting a compound's behavior in various solvents. The key descriptors for this compound point towards poor aqueous solubility and a preference for organic solvents.

  • LogP (Octanol-Water Partition Coefficient): With a predicted XLogP3 value of approximately 3.0 to 3.2, this compound is significantly lipophilic ("fat-loving").[5][6] This high value indicates that it will preferentially partition into non-polar, organic environments over aqueous ones.

  • Topological Polar Surface Area (TPSA): The TPSA is calculated to be a low 25.8 Ų.[5] TPSA is a measure of the surface area of a molecule contributed by polar atoms (in this case, the two nitrogen atoms). A low TPSA, coupled with a high LogP, is a strong predictor of poor aqueous solubility, as the molecule has limited capacity for favorable interactions with polar water molecules.

  • Hydrogen Bonding Capacity: The molecule contains two hydrogen bond acceptors (the quinazoline nitrogens) but no hydrogen bond donors.[5] This asymmetry in hydrogen bonding capability further limits its ability to integrate into the highly structured hydrogen-bonding network of water, thereby reducing its aqueous solubility.

3.2 Recommended Solvents and Predicted Solubility

Based on the theoretical assessment and extensive field experience with similar heterocyclic compounds, a qualitative solubility profile can be established. This information is vital for preparing stock solutions for chemical reactions or biological screening.

Solvent Solvent Type Predicted Solubility Rationale for Use
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent solvating power for a wide range of organic compounds. Ideal for preparing high-concentration stock solutions for biological assays.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, often used in organic synthesis as a reaction solvent.
Dichloromethane (DCM)Non-polarSolubleGood for extractions and chromatography; its volatility allows for easy removal.
Tetrahydrofuran (THF)Polar AproticSolubleA common solvent for organic reactions involving organometallics and other sensitive reagents.
Methanol / EthanolPolar ProticSparingly SolubleThe polar protic nature is less favorable for this lipophilic molecule compared to aprotic solvents. Solubility is likely limited.
WaterPolar ProticInsolubleAs predicted by the high LogP and low TPSA, solubility in aqueous buffers is expected to be very low.[3]
Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, an experimental workflow is necessary. The shake-flask method is a gold-standard, self-validating protocol for determining thermodynamic solubility. It is designed to ensure that an equilibrium between the dissolved and undissolved solid is achieved.

4.1 Workflow for Solubility Assessment

The following diagram outlines the logical steps involved in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh 1. Weigh excess This compound into a vial start->weigh add_solvent 2. Add a precise volume of the test solvent weigh->add_solvent equilibrate 3. Equilibrate at a constant temperature (e.g., 25°C) with constant agitation (24-48 hours) add_solvent->equilibrate check_solid 4. Visually confirm excess solid remains (ensures saturation) equilibrate->check_solid filter 5. Filter the slurry (e.g., 0.22 µm PTFE filter) to get a clear supernatant check_solid->filter analyze 6. Quantify the concentration in the supernatant (e.g., HPLC-UV, LC-MS) filter->analyze calculate 7. Calculate solubility (e.g., in mg/mL or µM) using a calibration curve analyze->calculate end End calculate->end

Sources

The Quinazoline Core: A Comprehensive Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its prevalence in a multitude of biologically active compounds, including approved drugs for cancer therapy such as gefitinib and erlotinib, underscores its importance. The unique electronic architecture of the quinazoline nucleus imparts a rich and diverse reactivity, making it a versatile template for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the quinazoline core, offering field-proven insights and detailed methodologies for its strategic functionalization.

Electronic Structure and General Reactivity Principles

The fusion of the electron-rich benzene ring with the electron-deficient pyrimidine ring creates a unique electronic landscape within the quinazoline molecule. The two nitrogen atoms in the pyrimidine ring are not equivalent and exert a significant electron-withdrawing effect, rendering the pyrimidine ring susceptible to nucleophilic attack. Conversely, the benzene portion of the molecule is more prone to electrophilic substitution.

The reactivity of substituted quinazolines is profoundly influenced by the nature and position of these substituents. Electron-donating groups on the benzene ring can enhance electrophilic substitution, while electron-withdrawing groups can further activate the pyrimidine ring towards nucleophilic attack.

Electrophilic Aromatic Substitution: Targeting the Benzene Ring

The pyrimidine ring in quinazoline is generally resistant to electrophilic attack due to the deactivating effect of the two nitrogen atoms. Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring.

Regioselectivity of Electrophilic Attack

Theoretical and experimental studies have established a clear order of reactivity for electrophilic substitution on the unsubstituted quinazoline core. The positions on the benzene ring are attacked in the following order of preference: 8 > 6 > 5 > 7.[2] This regioselectivity is governed by the ability of the heterocyclic nitrogen atoms to stabilize the resulting sigma complex (Wheland intermediate).

Nitration of the Quinazoline Core

Nitration is the most well-documented electrophilic substitution reaction of quinazoline. Treatment of quinazoline with a nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, typically yields the 6-nitroquinazoline as the major product.[3] The conditions for these reactions can be harsh, and obtaining dinitro-substituted products often requires an excess of the nitrating agent and elevated temperatures.[3]

Diagram: Mechanism of Nitration of Quinazoline

G cluster_0 Electrophilic Attack cluster_1 Aromatization Quinazoline Quinazoline Sigma_Complex Sigma Complex (Resonance Stabilized) Quinazoline->Sigma_Complex Attack at C6 Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Sigma_Complex Nitroquinazoline 6-Nitroquinazoline Sigma_Complex->Nitroquinazoline Deprotonation H_plus H⁺ Sigma_Complex->H_plus

Caption: Electrophilic nitration of the quinazoline core.

Nucleophilic Aromatic Substitution: The Electron-Deficient Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes the quinazoline core highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups.

The Intrinsic Reactivity of C4 vs. C2

In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][4][5] This enhanced reactivity can be attributed to:

  • Greater Electron Deficiency: While both positions are electron-poor, computational studies, including Density Functional Theory (DFT) calculations, have shown that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack.[1][6]

  • Stabilization of the Meisenheimer Intermediate: The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the adjacent N3 atom, providing significant resonance stabilization. Attack at C2 results in a less stable intermediate.

This inherent reactivity difference allows for the selective functionalization of the C4 position under milder conditions, while substitution at C2 often requires more forcing conditions, such as higher temperatures.[5]

Diagram: Nucleophilic Attack at C4 vs. C2 of 2,4-Dichloroquinazoline

G cluster_0 Attack at C4 (Favored) cluster_1 Attack at C2 (Disfavored) Dichloroquinazoline 2,4-Dichloroquinazoline C4_Intermediate Meisenheimer Intermediate (Charge on N3) Dichloroquinazoline->C4_Intermediate Milder Conditions C2_Intermediate Meisenheimer Intermediate Dichloroquinazoline->C2_Intermediate Harsher Conditions Nucleophile Nu⁻ Nucleophile->C4_Intermediate Nucleophile->C2_Intermediate Product_C4 4-Substituted-2-chloroquinazoline C4_Intermediate->Product_C4 - Cl⁻ Product_C2 2-Substituted-4-chloroquinazoline C2_Intermediate->Product_C2 - Cl⁻

Caption: Regioselectivity of nucleophilic substitution on 2,4-dichloroquinazoline.

Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach to Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized quinazolines, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated quinazolines, particularly chloro- and bromo-derivatives, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organic halide, is widely used for the arylation and vinylation of the quinazoline core. Palladium catalysts, in conjunction with suitable phosphine ligands, are typically employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of aminoquinazolines. This palladium-catalyzed reaction couples an amine with an aryl halide.

Other Cross-Coupling Reactions

Other notable cross-coupling reactions employed in quinazoline chemistry include the Sonogashira coupling (for the introduction of alkynyl groups), the Heck reaction (for vinylation), and the Stille coupling.

Table: Common Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

ReactionBond FormedTypical SubstratesCatalyst System (Example)
Suzuki-MiyauraC-C (aryl, vinyl)Chloro- or Bromoquinazolines, Boronic AcidsPd(OAc)₂, SPhos, K₂CO₃
Buchwald-HartwigC-NChloro- or Bromoquinazolines, AminesPd₂(dba)₃, BINAP, NaOtBu
SonogashiraC-C (alkynyl)Iodo- or Bromoquinazolines, Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃N
HeckC-C (vinyl)Iodo- or Bromoquinazolines, AlkenesPd(OAc)₂, PPh₃, Et₃N

Cycloaddition Reactions: Building Fused Ring Systems

The quinazoline core can participate in cycloaddition reactions, providing access to complex, fused heterocyclic systems. Both the pyrimidine and benzene rings can be involved, depending on the reaction type and substitution pattern.

Diels-Alder Reactions

Quinazoline derivatives can act as dienophiles in Diels-Alder reactions, particularly when activated with electron-withdrawing groups.[7][8][9][10] These [4+2] cycloadditions are valuable for the construction of novel polycyclic frameworks. Aza-Diels-Alder reactions, where an imine acts as the dienophile, have also been employed in the synthesis of quinazoline derivatives.[11]

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition reactions offer a powerful route to five-membered heterocyclic rings fused to the quinazoline core.[12][13][14][15][16] For instance, zwitterionic intermediates generated from quinazolinone derivatives can react with various dipolarophiles to yield complex annulated products.[12][14]

Diagram: General Scheme for 1,3-Dipolar Cycloaddition

G Quinazoline_Dipole Quinazoline-based 1,3-Dipole Cycloadduct Fused 5-Membered Heterocycle Quinazoline_Dipole->Cycloadduct Dipolarophile Dipolarophile (e.g., alkene, alkyne) Dipolarophile->Cycloadduct

Sources

Harnessing the Quinazoline Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its inherent stability and versatile substitution patterns have enabled the development of a multitude of therapeutic agents across various disease areas. This guide provides an in-depth exploration of the quinazoline scaffold, intended for researchers and drug development professionals. We will dissect the synthetic strategies, explore the diverse mechanisms of action, analyze structure-activity relationships (SAR), and highlight its successful translation into clinically approved medicines, particularly in oncology.

Introduction: The Significance of the Quinazoline Core

Quinazoline, a heterocyclic compound with the chemical formula C8H6N2, is a cornerstone in the development of pharmacologically active molecules.[3] First synthesized in 1895, this scaffold is not only a synthetic marvel but is also found in over 200 naturally occurring alkaloids.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4][5][6][7] The adaptability of the quinazoline ring system allows for precise modifications, making it a favored template in the design of targeted therapies.[4]

The therapeutic success of quinazoline derivatives is exemplified by several FDA-approved drugs, which underscores the scaffold's clinical relevance and potential for future drug discovery endeavors.[8][9][10]

Synthetic Strategies: Building the Quinazoline Core

The construction of the quinazoline framework is a well-established area of organic synthesis, with several named reactions and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Routes

The Niementowski quinazoline synthesis is a cornerstone method, typically involving the condensation of anthranilic acids with amides at high temperatures to yield 4(3H)-quinazolinones.[11] While robust, this method often requires harsh conditions. The first synthesis of the quinazoline nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen.[11]

Modern and Efficient Methodologies

To overcome the limitations of classical methods, contemporary approaches focus on milder conditions, higher yields, and greater functional group tolerance.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolines and quinazolinones, often leading to shorter reaction times and improved yields.[11][12]

  • Metal-Catalyzed Reactions: Copper-catalyzed one-pot syntheses have been developed for the efficient construction of various quinazoline derivatives.[13]

  • Multi-Component Reactions (MCRs): MCRs offer an eco-friendly and efficient approach to generate molecular diversity, and have been successfully applied to the synthesis of quinazolinone derivatives.[14]

Example Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a general, catalyst- and solvent-free method for the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave irradiation.[12]

Step 1: Reactant Preparation

  • In a microwave-safe vessel, combine the 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 120 W) and temperature (e.g., 100°C) for a predetermined time (typically 5-15 minutes), monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • After cooling, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Causality: The use of microwave irradiation significantly accelerates the reaction by efficiently heating the polar reactants, leading to a rapid cyclocondensation cascade. The absence of a solvent simplifies the work-up and aligns with green chemistry principles.

Mechanism of Action and Biological Activities

The pharmacological diversity of quinazoline derivatives stems from their ability to interact with a wide array of biological targets.

Anticancer Activity

The most prominent therapeutic application of quinazolines is in oncology.[4][8] Their anticancer effects are mediated through several mechanisms:

  • Kinase Inhibition: Many quinazoline-based drugs are potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[8][15] They act as ATP-competitive inhibitors, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[16]

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][15]

  • PARP Inhibition: Some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent inhibitory activity against Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.[8]

  • PI3K/Akt/mTOR Pathway Inhibition: Quinazolines can inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][15]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Below is a diagram illustrating the mechanism of action of quinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

Antimicrobial and Other Activities

Beyond cancer, quinazoline derivatives exhibit a broad spectrum of pharmacological activities.[3] Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, and the presence of a halogen at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activity.[1] They have been investigated as:

  • Antibacterial agents[3][6]

  • Antifungal agents[3]

  • Antiviral agents[3]

  • Anti-inflammatory agents[3]

  • Anticonvulsant agents[1]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinazoline scaffold has provided crucial insights into the structural requirements for potent biological activity.

SAR of Quinazoline-Based EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs).[17]

  • The Quinazoline Core: The nitrogen atoms at positions 1 and 3 are critical for binding to the hinge region of the EGFR kinase domain through hydrogen bonds.[17]

  • Substitution at C4: A substituted aniline moiety at the C4 position is a common feature of many potent EGFR inhibitors.

  • Substitutions at C6 and C7: The introduction of small, electron-donating groups, such as methoxy groups, at the C6 and C7 positions generally enhances activity.[17] The presence of a basic side chain at these positions can also play a significant role in cytotoxicity.[8]

Experimental Workflow: SAR Study of Novel Quinazoline Derivatives

This workflow outlines the typical steps involved in an SAR study.

SAR_Workflow Start Lead Compound (Quinazoline Core) Synthesis Chemical Synthesis of Analogues (Varying R1, R2, etc.) Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., Kinase Assays, Cell Proliferation) Purification->InVitro Data Data Analysis and SAR Determination InVitro->Data Optimization Lead Optimization Data->Optimization End Candidate Drug Data->End Optimization->Synthesis Iterative Cycles

Caption: A typical workflow for a structure-activity relationship study.

Therapeutic Applications and FDA-Approved Drugs

The clinical success of quinazoline derivatives is most evident in the field of oncology, with several drugs approved by the U.S. Food and Drug Administration (FDA).[8][9]

Drug Name (Brand Name)Target(s)FDA Approval YearIndication
Gefitinib (Iressa®)EGFR2003Non-Small Cell Lung Cancer (NSCLC)[8][16]
Erlotinib (Tarceva®)EGFR2004NSCLC, Pancreatic Cancer[8][16]
Lapatinib (Tykerb®)EGFR, HER22007Breast Cancer[8][16]
Vandetanib (Caprelsa®)VEGFR, EGFR, RET2011Medullary Thyroid Cancer[8]
Afatinib (Gilotrif®)EGFR, HER2 (irreversible)2013NSCLC[8][16]

These drugs have significantly improved patient outcomes, particularly in cancers driven by specific genetic mutations.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities make it an enduringly attractive template for the design of novel therapeutics. Future research will likely focus on:

  • Development of next-generation inhibitors: Overcoming drug resistance is a major challenge, and efforts are ongoing to design quinazoline derivatives that are effective against resistant mutants.

  • Exploration of new therapeutic areas: The broad biological activity of quinazolines suggests their potential in treating a wider range of diseases beyond cancer.

  • Design of dual- or multi-target inhibitors: Targeting multiple pathways simultaneously may offer synergistic therapeutic benefits and a lower likelihood of resistance.

The rich history and continued success of quinazoline derivatives in medicinal chemistry firmly establish this scaffold as a cornerstone of modern drug discovery.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])
  • Recent advances in the biological activity of quinazoline. (URL: [Link])
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Biological activities of recent advances in quinazoline. (URL: [Link])
  • FDA approved quinazoline derivatives as anticancer drugs. (URL: [Link])
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])
  • Structure activity relationship (SAR)
  • (PDF)
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (URL: [Link])
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (URL: [Link])
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (URL: [Link])
  • Quinazoline - Wikipedia. (URL: [Link])
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
  • Quinazoline derivatives: synthesis and bioactivities. (URL: [Link])
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (URL: [Link])
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (URL: [Link])
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (URL: [Link])
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (URL: [Link])

Sources

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

7-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural arrangement, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. The quinazoline scaffold itself is a well-established pharmacophore, forming the core of numerous approved drugs, most notably kinase inhibitors. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its significant role in the design and discovery of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.

Core Data
PropertyValueSource(s)
Molecular Formula C₈H₄BrClN₂[1][2][3]
Molecular Weight 243.49 g/mol [1][2][3]
CAS Number 573675-55-5[1][2][3]
Appearance Off-white to light yellow solid[4]
pKa (Predicted) 0.09 ± 0.30[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]
Spectroscopic Data

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the substitution pattern of the quinazoline ring. While a complete, assigned spectrum with coupling constants can be found in specialized databases, a representative description is as follows: The spectrum is expected to show three aromatic protons. The proton at position 2 will appear as a singlet, typically at the most downfield chemical shift. The protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will appear as a doublet, coupled to the proton at C6. The presence of the bromine atom at C7 will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms. Carbons directly attached to these heteroatoms (C4, C7, C8a, and C4a) will be significantly deshielded.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 242 and 244 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom, and a further isotopic pattern due to the bromine atom (M⁺ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of chlorine and bromine radicals, as well as the cleavage of the quinazoline ring system.[5][6][7]

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use in medicinal chemistry. A common and effective method involves the chlorination of the corresponding quinazolinone precursor.

Experimental Protocol: Chlorination of 7-Bromo-3,4-dihydroquinazolin-4-one

This protocol is based on established literature procedures for the conversion of quinazolinones to 4-chloroquinazolines.[4]

Diagram of the Synthesis Workflow:

Synthesis starting_material 7-Bromo-3,4-dihydroquinazolin-4-one product This compound starting_material->product Chlorination reagents Phosphorus oxychloride (POCl₃) N,N-Diisopropylethylamine (DIPEA) reagents->product

Caption: Synthetic route to this compound.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, suspend 7-bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Addition of Base: To the suspension, add N,N-diisopropylethylamine (DIPEA, ~1.5-2.0 eq) dropwise at room temperature. The use of a hindered amine base like DIPEA helps to neutralize the HCl generated during the reaction without competing in nucleophilic substitution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 7-position is more amenable to palladium-catalyzed cross-coupling reactions. This dichotomy allows for a sequential and regioselective functionalization of the quinazoline core.

Nucleophilic Aromatic Substitution at the C4-Position

The electron-withdrawing nature of the quinazoline ring system makes the C4-position exceptionally electrophilic, facilitating displacement of the chloride by a variety of nucleophiles, most notably amines. This reaction is a cornerstone in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.[8][9][10]

Diagram of Nucleophilic Aromatic Substitution:

SNAr quinazoline This compound product 4-Amino-7-bromoquinazoline Derivative quinazoline->product amine R-NH₂ amine->product SₙAr

Caption: Nucleophilic aromatic substitution at the C4-position.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS. In some cases, the addition of a non-nucleophilic base like DIPEA may be beneficial.

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates. Alternatively, concentrate the solvent and purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The C7-bromo substituent provides a handle for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][11][12] This allows for extensive diversification of the quinazoline scaffold.

Diagram of Suzuki-Miyaura Coupling:

Suzuki quinazoline 4-Substituted-7-bromoquinazoline product 4,7-Disubstituted Quinazoline quinazoline->product boronic_acid R-B(OH)₂ boronic_acid->product Suzuki Coupling catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura cross-coupling at the C7-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the 4-substituted-7-bromoquinazoline (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the mixture to a temperature typically between 80 °C and 120 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired 4,7-disubstituted quinazoline.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilinoquinazoline scaffold, readily accessible from this compound, is a privileged structure in the development of kinase inhibitors. These inhibitors typically bind to the ATP-binding site of the kinase domain, competing with ATP and thereby inhibiting the phosphorylation of downstream substrates. The bromo-substituent at the 7-position allows for the introduction of various groups that can interact with specific regions of the kinase active site, enhancing potency and selectivity.

Case Study: Synthesis of Gefitinib and Erlotinib Analogues

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are well-known epidermal growth factor receptor (EGFR) inhibitors with a 4-anilinoquinazoline core. This compound serves as a valuable starting material for the synthesis of analogues of these drugs, enabling structure-activity relationship (SAR) studies and the development of next-generation inhibitors.[13][14][15][16][17]

Conceptual Synthetic Pathway to Kinase Inhibitors:

Kinase_Inhibitor cluster_0 Step 1: SₙAr cluster_1 Step 2: Cross-Coupling A This compound C 4-Anilino-7-bromoquinazoline A->C B Substituted Aniline B->C E Kinase Inhibitor Analogue C->E D Boronic Acid/Ester D->E

Caption: Two-step synthesis of kinase inhibitor analogues.

The synthesis of these analogues typically involves an initial SₙAr reaction of this compound with an appropriately substituted aniline, followed by a palladium-catalyzed cross-coupling reaction at the 7-position to introduce further diversity. This modular approach allows for the rapid generation of a library of compounds for biological screening.

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, the differential reactivity of its halogen substituents, provide a robust platform for the synthesis of complex molecular architectures. Its proven utility in the development of kinase inhibitors underscores its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.

References

  • Supporting Information for various organic chemistry public
  • 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum - ChemicalBook.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
  • Synthesis and Evaluation of Novel Erlotinib–NSAID Conjugates as More Comprehensive Anticancer Agents - PMC - NIH.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One - Universiti Kebangsaan Malaysia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
  • Synthetic route for the preparation of gefitinib analogues 10-17....
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH.
  • This compound(573675-55-5) 1H NMR spectrum - ChemicalBook.
  • This compound 573675-55-5 wiki - Guidechem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • 573675-55-5|this compound|BLD Pharm.
  • A New Synthesis of Gefitinib - Thieme.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Synthesis and Antitumor Activity of Erlotinib Deriv
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)
  • Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchG
  • Synthesis and biological assay of erlotinib analogues and BSA-conjug
  • 7-BROMO-4-CHLOROQUINOLINE - gsrs.
  • (PDF)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchG
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Concerted Nucleophilic Arom
  • Mass Spectrometry - Fragmentation P
  • 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

Sources

Role of halogen substituents on quinazoline reactivity

This data clearly demonstrates a non-linear relationship between halogen type and potency, highlighting the specific and finely-tuned nature of halogen interactions within the EGFR binding site. The superior potency of the bromine-substituted compound suggests an optimal combination of size, polarizability, and ability to form favorable interactions. [13]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of functionalized quinazolines.

Objective: To synthesize N-(3-methoxyphenyl)-6-bromo-2-phenylquinazolin-4-amine, demonstrating selective substitution at C4.

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 mmol, 324 mg).

  • Solvent and Reagent Addition: Add 10 mL of 2-propanol, followed by 3-methoxyaniline (1.2 mmol, 148 mg, 1.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid and wash it with cold 2-propanol (2 x 5 mL) to remove excess aniline.

  • Purification: The crude solid is often of high purity. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity is confirmed by the absence of the C4-Cl signal and the presence of signals corresponding to the 3-methoxyphenyl group.

Objective: To functionalize the C6 position of the previously synthesized product with a pyridine ring.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-(3-methoxyphenyl)-6-bromo-2-phenylquinazolin-4-amine (1.0 mmol, 411 mg), pyridine-3-boronic acid (1.5 mmol, 184 mg, 1.5 eq), and potassium carbonate (3.0 mmol, 414 mg, 3.0 eq).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%). Add a 3:1 mixture of Dioxane:Water (8 mL).

  • Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 90 °C and stir vigorously for 12-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 50-80% Ethyl Acetate in Hexane) to yield the desired product.

  • Validation: Confirm the structure via NMR and Mass Spectrometry. The disappearance of the C6-Br signal and the appearance of signals for the pyridine ring validate the successful coupling.

References

  • Mphahlele, M. J., Gildenhuys, S., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]
  • Scilit. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • MDPI. (2014).
  • Bhatt, H., & Sharma, S. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 23(7), 3116-3130. [Link]
  • Mphahlele, M. J. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4201. [Link]
  • National Institutes of Health (NIH). (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Preprints.org. [Link]
  • Semantic Scholar. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Wang, D., Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. [Link]
  • MDPI. (2012). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. Molecules. [Link]
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(10), e3980. [Link]
  • ResearchGate. (2014). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (2022). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. CrystEngComm, 24(3), 487-492. [Link]
  • Quora. (2018). What is the effect of halogen in the activity of a ring?
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • National Institutes of Health (NIH). (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(21), 7381. [Link]

Discovery and history of substituted quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted quinazolines, from their initial synthesis to their evolution as a cornerstone in modern drug development. We will delve into the key synthetic methodologies, the pivotal discoveries of their pharmacological potential, and the structure-activity relationships that have guided the design of potent and selective drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital class of compounds.

The Dawn of Quinazoline Chemistry: Early Discoveries and Foundational Syntheses

The journey of the quinazoline ring system began in the late 19th century. The first reported synthesis of a quinazoline derivative was by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1] However, the parent quinazoline molecule, a light yellow crystalline solid with the formula C₈H₆N₂, was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[2][3] Another early synthesis was reported by Siegmund Gabriel in 1903, who prepared quinazoline from o-nitrobenzylamine.[2]

These initial discoveries laid the groundwork for the exploration of this novel heterocyclic system. The name "quinazoline" itself reflects its origin as an aza derivative of quinoline.[2] While the unsubstituted quinazoline molecule has limited direct applications, its discovery opened the door to a vast chemical space of substituted derivatives with profound biological implications.

Classical Synthetic Methodologies: Building the Core

Several classical methods for the synthesis of the quinazoline core were established in the early 20th century and remain relevant. Understanding these foundational reactions provides context for the evolution of more modern and efficient synthetic strategies.

The Niementowski Quinazoline Synthesis: This is one of the most common and enduring methods for preparing 4-oxo-3,4-dihydroquinazolines (quinazolinones). It involves the thermal condensation of anthranilic acids with amides.[4] While effective, this method often requires high temperatures and can be lengthy.[4]

Experimental Protocol: Niementowski Quinazoline Synthesis (General Procedure)

  • Reactant Mixture: Combine one equivalent of the desired anthranilic acid with an excess of the appropriate amide in a round-bottom flask.

  • Heating: Heat the mixture, typically between 130-220°C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and treated with a suitable solvent (e.g., ethanol) to precipitate the product.

  • Purification: The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Causality behind experimental choices: The excess of the amide is used to drive the reaction to completion. The high temperature is necessary to overcome the activation energy for the condensation and cyclization steps. The choice of solvent for precipitation and recrystallization depends on the solubility of the specific quinazolinone derivative.

The Pharmacological Awakening: From Natural Alkaloids to Synthetic Therapeutics

The therapeutic potential of the quinazoline scaffold was first hinted at by nature itself. Over 200 quinazoline alkaloids have been isolated from various natural sources, including plants, microorganisms, and animals.[3][5][6] One of the earliest discovered was vasicine (peganine), isolated from the plant Adhatoda vasica, which exhibited bronchodilatory and uterotonic activities.[3]

The mid-20th century marked a turning point with the systematic investigation of synthetic quinazoline derivatives for their pharmacological properties. This led to the discovery of compounds with a wide array of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic effects.[7][8][9]

The Rise of Quinazoline-Based Cardiovascular Drugs: Prazosin and Doxazosin

A significant breakthrough in the therapeutic application of substituted quinazolines came with the development of antihypertensive agents.

Prazosin , patented in 1965 and approved for medical use in 1974, was a pioneering drug in this class.[10] It functions as an α1-adrenergic receptor antagonist, leading to the relaxation of blood vessels and a subsequent decrease in blood pressure.[10][11] Its discovery demonstrated that strategic substitution on the quinazoline core could yield potent and selective pharmacological agents. Prazosin is a piperazine derivative of quinazoline and was initially approved by the FDA in 1988, marketed by Pfizer.[12]

Following the success of prazosin, further research into its analogs led to the development of Doxazosin .[13] Patented in 1977 and introduced for medical use in 1988, doxazosin is also a selective α1-adrenoceptor antagonist with a longer half-life, allowing for once-daily administration.[13][14] The development of doxazosin from prazosin is a classic example of structure-activity relationship (SAR) studies, where modifications to the quinazoline 2-substituent were found to influence its affinity for the α1-adrenoceptor and its duration of action.[13]

A New Era in Cancer Therapy: Quinazoline-Based Kinase Inhibitors

The late 20th and early 21st centuries witnessed the emergence of substituted quinazolines as a dominant scaffold in the development of targeted cancer therapies, particularly as kinase inhibitors. The overexpression and mutation of protein kinases, such as the epidermal growth factor receptor (EGFR), are known drivers of many cancers.[15][16] The 4-anilinoquinazoline moiety proved to be a privileged scaffold for developing potent EGFR tyrosine kinase inhibitors (TKIs).[17]

The First Generation of EGFR-TKIs: Gefitinib and Erlotinib

Gefitinib (Iressa) and Erlotinib (Tarceva) were among the first small-molecule EGFR inhibitors to be approved for the treatment of non-small cell lung cancer (NSCLC).[18][19] These drugs competitively and reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation.[18][20]

The discovery of these drugs was a landmark in personalized medicine, as their efficacy is particularly pronounced in patients whose tumors harbor specific activating mutations in the EGFR gene.[19]

Dual and Irreversible Kinase Inhibition: Lapatinib and Afatinib

Building on the success of the first-generation EGFR-TKIs, subsequent research focused on developing inhibitors with broader or more durable activity.

Lapatinib (Tykerb) is a dual tyrosine kinase inhibitor that targets both EGFR and human epidermal growth factor receptor 2 (HER2).[15][16] The rationale behind its development was the recognition that overexpression of both EGFR and HER2 contributes to the poor prognosis of several cancers.[15][21] Lapatinib's dual activity provides a more comprehensive blockade of key signaling pathways in these cancers.[16]

Afatinib (Gilotrif) represents a second-generation, irreversible TKI. Unlike the reversible binding of gefitinib and erlotinib, afatinib forms a covalent bond with the kinase domain of EGFR and HER2, leading to sustained inhibition. This irreversible binding can be advantageous in overcoming certain forms of acquired resistance to first-generation TKIs.

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The development of these potent kinase inhibitors was guided by extensive SAR studies. Key findings include:

  • The 4-anilinoquinazoline core is crucial for high-affinity binding to the EGFR kinase domain.[17]

  • Hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues in the ATP-binding pocket are critical for inhibitory activity.[17]

  • Substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact potency and selectivity.[17]

  • The nature of the substituent on the 4-anilino moiety influences the inhibitor's interaction with the hydrophobic pocket of the kinase domain.

Compound Target(s) Mechanism Key Structural Features
Gefitinib EGFRReversible TKI4-Anilinoquinazoline with a morpholinoethoxy side chain at the 7-position.
Erlotinib EGFRReversible TKI4-Anilinoquinazoline with an ethynyl group on the aniline ring.[22]
Lapatinib EGFR, HER2Reversible TKI4-Anilinoquinazoline with a larger, more complex side chain at the 6-position.[15]
Afatinib EGFR, HER2Irreversible TKI4-Anilinoquinazoline with a reactive acrylamide group that forms a covalent bond.

Modern Synthetic Strategies: Enhancing Efficiency and Diversity

While classical methods remain valuable, the demand for large and diverse libraries of substituted quinazolines for drug discovery has driven the development of more efficient and versatile synthetic methodologies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields compared to conventional heating.[4] This technique has been successfully applied to various quinazoline syntheses, including the Niementowski reaction.[4]

Experimental Workflow: Microwave-Assisted Quinazoline Synthesis

G Reactants Reactants in Microwave Vial Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Reaction Rapid Reaction (Minutes vs. Hours) Microwave->Reaction Cooling Cooling Reaction->Cooling Workup Work-up & Purification Cooling->Workup Product Substituted Quinazoline Workup->Product

Caption: Microwave-assisted synthesis workflow.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are highly atom-economical and efficient.[23][24] Several MCRs have been developed for the synthesis of complex quinazoline derivatives.[23][25]

Logical Relationship: Advantages of Multi-Component Reactions

G MCR Multi-Component Reactions Efficiency Increased Efficiency MCR->Efficiency AtomEconomy High Atom Economy MCR->AtomEconomy Diversity Rapid Access to Diverse Structures MCR->Diversity Simplicity Simplified Procedures MCR->Simplicity

Sources

7-Bromo-4-chloroquinazoline safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinazoline derivative that serves as a key building block in medicinal chemistry and drug discovery. Its utility as a precursor for Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapeutics, makes it a compound of significant interest in both academic and industrial research settings.[1][2] The reactivity of the chloro and bromo substituents allows for diverse synthetic modifications, yet this reactivity also necessitates a thorough understanding of its chemical hazards to ensure safe handling.[3]

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. The information herein is synthesized from Safety Data Sheets (SDS), chemical supplier information, and established laboratory safety standards to provide a field-proven framework for mitigating risk.

Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance, and its primary risks are associated with acute toxicity and irritation.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the following classifications are consistently reported:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning [4][5]

  • Hazard Statements: [4][5][6]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Note: Some sources for structurally similar compounds, such as 6-Bromo-4-chloroquinazoline, also include H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), suggesting that dermal and inhalation toxicity should also be considered significant risks.[7]

Summary of Toxicological Data

While specific quantitative toxicological data (e.g., LD50) for this compound is not widely available in public literature, the GHS classifications imply a moderate acute toxicity profile. The primary routes of exposure and their effects are summarized below.

Route of ExposurePrimary HazardSymptoms and Effects
Ingestion Harmful if swallowed (H302)May cause gastrointestinal irritation, nausea, and vomiting. Systemic effects are possible following absorption.
Inhalation May cause respiratory irritation (H335)Dust or aerosol inhalation can lead to irritation of the nose, throat, and respiratory tract, causing coughing and shortness of breath.
Skin Contact Causes skin irritation (H315)Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to dermatitis.
Eye Contact Causes serious eye irritation (H319)Contact with eyes can cause significant pain, redness, and watering. If not promptly addressed, it may lead to eye damage.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity data are not available for this compound. In the absence of data, it should be handled as a substance with unknown long-term health effects, and exposure should be minimized.[8]

Prudent Handling and Storage Protocols

The causality behind safe handling protocols is the prevention of exposure through all potential routes. This requires a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

The first line of defense is to handle the compound within a controlled environment.

  • Chemical Fume Hood: All weighing and manipulation of solid this compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood.[3] This contains dust and vapors, preventing inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and eye contact.[9]

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash-prone operations.[10]Protects against dust particles and chemical splashes, preventing serious eye irritation.[11]
Hand Protection Chemical-resistant nitrile gloves.[9]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Flame-resistant lab coat.[10]Protects skin and personal clothing from contamination. The lab coat should be kept buttoned.
Respiratory Protection Not typically required if handled within a fume hood. If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[11]Prevents inhalation of irritating dust.
Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Container: Store in a tightly closed, properly labeled container.[4]

  • Atmosphere: For long-term stability, storage under an inert gas (nitrogen or argon) is recommended.[1]

  • Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C for optimal preservation.[1][12]

  • Location: Store in a designated, locked cabinet or area accessible only to authorized personnel.[4]

  • Incompatibilities: Segregate from strong oxidizing agents.[3][13]

Risk Assessment and Experimental Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. The following workflow diagram illustrates the logical steps for planning and executing work with this compound.

RiskAssessmentWorkflow cluster_plan Phase 1: Pre-Experiment Planning cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Experiment start Identify Experimental Goal review_sds Review Safety Data Sheet (SDS) for this compound start->review_sds assess_hazards Assess All Chemical Hazards (Reactants, Solvents, Products) review_sds->assess_hazards develop_protocol Develop Step-by-Step Experimental Protocol assess_hazards->develop_protocol ppe_select Select Appropriate PPE (Gloves, Goggles, Lab Coat) develop_protocol->ppe_select eng_controls Confirm Engineering Controls (Fume Hood, Ventilation) ppe_select->eng_controls emergency_plan Review Emergency Procedures (Spill, Exposure, Fire) eng_controls->emergency_plan prep_workspace Prepare Workspace in Fume Hood emergency_plan->prep_workspace don_ppe Don Appropriate PPE prep_workspace->don_ppe exec_exp Execute Experiment Following Protocol don_ppe->exec_exp monitor Monitor Reaction for Deviations exec_exp->monitor emergency_event Activate Emergency Plan exec_exp->emergency_event If Emergency Occurs quench Work-up and Quench Reaction Safely monitor->quench decontaminate Decontaminate Glassware and Surfaces quench->decontaminate dispose Segregate and Dispose of Waste Properly decontaminate->dispose document Document Experimental Results and Observations dispose->document emergency_event->document File Incident Report

Caption: A logical workflow for risk assessment and execution of experiments.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First-Aid Measures

The following diagram outlines the immediate actions to be taken in case of personal exposure.

FirstAidFlowchart cluster_actions Immediate First-Aid Actions exposure Exposure Event Occurs inhalation Inhalation skin_contact Skin Contact eye_contact Eye Contact ingestion Ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. skin_contact->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. eye_contact->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. ingestion->action_ingest seek_medical Inform medical personnel of the chemical identity: this compound (CAS 573675-55-5) action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First-aid response flowchart for accidental exposure.

Spill and Leak Containment Protocol

In the event of a spill, the primary objectives are to prevent personnel exposure and environmental contamination.

  • Materials Required:

    • Appropriate PPE (as defined in Section 2.2)

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Two sealable, labeled hazardous waste bags or containers

    • Non-sparking scoops or tools

  • Step-by-Step Procedure:

    • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.

    • Ensure Safety: Don the appropriate PPE before approaching the spill.

    • Containment: For a small spill within a fume hood, gently cover the solid material with an inert absorbent to prevent dust from becoming airborne.

    • Collection: Carefully scoop the mixture of absorbent and spilled chemical into a designated hazardous waste container. Use non-sparking tools.[14]

    • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into a second hazardous waste bag.

    • Labeling and Disposal: Seal and label the waste containers with "Hazardous Waste," the chemical name, and the date. Arrange for pickup by a certified hazardous waste management service.

Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Waste Characterization

Due to its halogenated nature, this compound waste must be classified as halogenated organic solid waste .[9]

Disposal Protocol
  • Segregation: Do not mix waste containing this compound with non-halogenated, acidic, or basic waste streams.[9]

  • Container: Collect all solid waste (excess reagent, contaminated consumables) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The container must be labeled with:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazard pictograms (GHS07)

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by EHS or a licensed disposal company.[14]

  • Decontamination of Glassware: Rinse glassware used with the compound multiple times with a suitable organic solvent (e.g., acetone or ethyl acetate). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can be managed according to institutional policy.

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which may cause vigorous reactions.[3][13]

  • Hazardous Decomposition Products: When heated to decomposition or in the event of a fire, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and halogenated compounds like hydrogen bromide and hydrogen chloride.[3][13]

Conclusion

This compound is an invaluable reagent in modern synthetic chemistry, but its potential hazards necessitate rigorous adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and maintaining a state of preparedness for emergencies, researchers can mitigate the risks associated with its use. The principles of causality in safety—understanding why a protocol is in place—empower scientists to create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Guidechem. This compound 573675-55-5 wiki. Guidechem.
  • ChemScene. This compound | 573675-55-5. ChemScene.
  • ECHEMI. 573675-55-5, this compound Formula. ECHEMI.
  • ChemicalBook. This compound | 573675-55-5. ChemicalBook.
  • Thermo Fisher Scientific. Safety Data Sheet. Thermo Fisher Scientific.
  • Hangzhou Huarong Pharm Co., Ltd. This compound CAS NO.573675-55-5. Hangzhou Huarong Pharm Co., Ltd..
  • ECHEMI. 7-Bromo-6-chloro-4-quinazolinone SDS, 17518-98-8 Safety Data Sheets. ECHEMI.
  • Hong Kong Pure Biotechnology LIMITED. Buy this compound. Echemi.
  • Achmem. This compound. Achmem.
  • PubChem. 7-Bromo-2-chloroquinazoline. PubChem.
  • Benchchem. Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Dartmouth College.
  • PubChem. 6-Bromo-4-chloro-quinazoline. PubChem.
  • Santa Cruz Biotechnology. MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline. Santa Cruz Biotechnology.
  • Benchchem. Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals. Benchchem.

Sources

A Comprehensive Technical Guide to Sourcing and Qualification of 7-Bromo-4-chloroquinazoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic route is critically dependent on the quality of its constituent starting materials. This guide provides an in-depth technical overview of 7-Bromo-4-chloroquinazoline, a key building block in medicinal chemistry. We will explore its commercial availability, detail robust qualification protocols, and discuss the strategic importance of supplier selection in the context of pharmaceutical research and development, with a focus on ensuring scientific integrity and regulatory compliance.

The Pivotal Role of this compound in Modern Drug Discovery

This compound is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The quinazoline core is a privileged structure, known to interact with various biological targets. The specific substitution pattern of this compound, featuring a bromine atom at the 7-position and a chlorine atom at the 4-position, offers synthetic handles for diverse chemical transformations. This allows for the construction of compound libraries with a range of functionalities, crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1][2][3][4]

Notably, the quinazoline framework is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. The strategic placement of substituents on the quinazoline ring can be tailored to achieve high potency and selectivity for specific kinase targets.

The Commercial Landscape: Identifying Reputable Suppliers

A reliable supply of high-purity this compound is the foundational step for any research program utilizing this intermediate. The commercial landscape for this starting material includes a range of suppliers, from large chemical conglomerates to specialized custom synthesis laboratories. Identifying a suitable supplier requires a thorough evaluation of their product quality, consistency, and the robustness of their quality management systems.

Several online platforms and chemical directories can be utilized to identify potential suppliers. However, due to the critical nature of starting materials in pharmaceutical research, it is imperative to move beyond catalog listings and engage in a comprehensive supplier qualification process.

Table 1: Representative Commercial Suppliers of this compound

Supplier CategoryRepresentative CompaniesTypical PurityKey Considerations
Large Chemical Suppliers Major global chemical distributors≥97%Broad portfolio, established logistics, may have less flexibility for custom specifications.
Specialized Intermediate Manufacturers Companies focusing on pharmaceutical building blocks≥98%Expertise in heterocyclic chemistry, often provide detailed analytical data, may offer custom synthesis.
Custom Synthesis & CROs Contract Research OrganizationsProject-specific (typically ≥98%)Ideal for specific purity requirements or when the material is not readily available, requires close collaboration and technology transfer.

This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. A thorough internal qualification process is essential.

The Cornerstone of Quality: A Rigorous Supplier Qualification Protocol

The qualification of a supplier for a critical starting material like this compound is a multi-faceted process that extends beyond a simple purchasing transaction. It is a systematic evaluation to ensure that the supplier can consistently provide material that meets the required quality standards, thereby safeguarding the integrity of the research and development process. This process is guided by principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q11.[5][6][7][8][9]

A robust supplier qualification program should encompass the following key stages:

Initial Supplier Assessment

The initial phase involves gathering and reviewing essential documentation from potential suppliers. This includes:

  • Supplier Questionnaire: A comprehensive questionnaire to understand the supplier's organizational structure, quality management system, manufacturing capabilities, and regulatory history.

  • Certificates of Analysis (CoA): Requesting CoAs for recent batches of this compound to assess the typical purity, impurity profile, and analytical methods used.

  • Safety Data Sheet (SDS): Ensuring the availability of a comprehensive and compliant SDS is crucial for safe handling and risk assessment.[10][11][12]

Technical Evaluation of the Starting Material

Once a shortlist of potential suppliers is established, a thorough technical evaluation of the material itself is paramount. This involves in-house analytical testing of a sample from the supplier to verify their reported specifications.

  • Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.

  • Identity Verification (¹H and ¹³C NMR Spectroscopy):

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

    • Compare the obtained spectra with a known reference spectrum or with the expected chemical shifts and coupling patterns for this compound. The proton NMR should show characteristic signals for the aromatic protons on the quinazoline ring system.

  • Purity Assessment (High-Performance Liquid Chromatography - HPLC):

    • Develop and validate a suitable HPLC method. A reverse-phase method using a C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is a common starting point.[13][14]

    • Prepare a standard solution of known concentration and a sample solution.

    • Analyze the sample to determine the purity by area percentage and to identify and quantify any impurities. The purity should meet or exceed the pre-defined specification (e.g., ≥98%).

  • Mass Spectrometry (MS):

    • Utilize techniques such as LC-MS or direct infusion MS to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 243.9 g/mol .

Table 2: Typical Analytical Specifications for High-Purity this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference spectrum¹H NMR, ¹³C NMR
Purity ≥ 98.0% (by HPLC)HPLC
Molecular Weight Conforms to theoretical valueMass Spectrometry
Residual Solvents To be defined based on synthesisGas Chromatography (GC)
On-Site Audit and Quality Agreement

For critical starting materials intended for later-stage development and manufacturing, an on-site audit of the supplier's facility is highly recommended. This provides an opportunity to assess their manufacturing processes, quality control laboratories, and overall compliance with Good Manufacturing Practices (GMP).[15][16]

Following a successful audit, a formal Quality Agreement should be established. This legally binding document outlines the specific quality and regulatory responsibilities of both the supplier and the customer.

SupplierQualificationWorkflow cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_FinalQualification Final Qualification SupplierIdentification Identify Potential Suppliers DocumentationRequest Request Documentation (CoA, SDS) SupplierIdentification->DocumentationRequest InitialReview Initial Documentation Review DocumentationRequest->InitialReview SampleRequest Request Material Sample InitialReview->SampleRequest Proceed if promising InHouseAnalysis In-House Analytical Testing (NMR, HPLC, MS) SampleRequest->InHouseAnalysis SpecificationComparison Compare with Specifications InHouseAnalysis->SpecificationComparison OnSiteAudit On-Site Audit (Optional but Recommended) SpecificationComparison->OnSiteAudit If results are satisfactory QualityAgreement Establish Quality Agreement OnSiteAudit->QualityAgreement ApprovedSupplier Approved Supplier Status QualityAgreement->ApprovedSupplier

Synthetic Considerations and the Importance of a Well-Defined Starting Material

The most common laboratory-scale synthesis of this compound involves the chlorination of 7-bromo-3H-quinazolin-4-one.[17] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Exemplary Synthetic Protocol

A general procedure for the synthesis of this compound from 7-bromo-3H-quinazolin-4-one is as follows:

  • To a suspension of 7-bromo-3H-quinazolin-4-one in an excess of phosphorus oxychloride, a tertiary amine base (e.g., N,N-diisopropylethylamine) is added.

  • The reaction mixture is heated to reflux (around 110-115 °C) for several hours and the progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting solid is collected by filtration, washed with water, and dried to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[17]

The purity and impurity profile of the starting 7-bromo-3H-quinazolin-4-one will directly impact the quality of the final this compound. Therefore, a well-characterized and high-purity starting material is crucial for a reproducible and high-yielding synthesis.

SynthesisPathway StartingMaterial 7-bromo-3H-quinazolin-4-one Reaction Chlorination StartingMaterial->Reaction Reagents POCl₃, Base Reagents->Reaction Product This compound Reaction->Product

Conclusion: A Foundation for Successful Drug Development

In the pursuit of novel therapeutics, the quality and reliability of chemical starting materials are of paramount importance. This compound serves as a versatile and valuable building block in medicinal chemistry, and its effective sourcing and qualification are critical for the success of any drug discovery program. By implementing a robust supplier qualification process, encompassing thorough documentation review, in-depth analytical testing, and, where appropriate, on-site audits, researchers can ensure a consistent supply of high-purity material. This diligence not only underpins the scientific integrity of the research but also lays a solid foundation for future development and regulatory submissions.

References

  • Sharma, A., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 103-125. [Link]
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Heterocyclic Chemistry, 56(11), 2937-2965. [Link]
  • Kumar, A., & Aggarwal, N. (2021).
  • Sharma, A., & Kumar, V. (2020).
  • OUCI. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
  • European Pharmaceutical Review.
  • gmp-compliance.org. API starting materials - New Q&A document for ICH Q11. [Link]
  • Qualifyze.
  • Pharmaceutical Technology.
  • U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]
  • Gowling WLG.
  • European Medicines Agency. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. [Link]
  • Google Patents. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone.
  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]
  • New Journal of Chemistry.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.573675-55-5. [Link]
  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
  • Google Patents. Synthesis method of 7-bromo-6-chloro-4 (3H).
  • World Journal of Pharmaceutical Research.
  • Aaltodoc. a Case Study of Supplier GMP-Compliance Management in the Pharmaceutical Industry. [Link]
  • International Journal of Innovative Science and Research Technology.
  • National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Bromo-4-chloroquinazoline in Medicinal Chemistry

This compound is a highly versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its strategic importance lies in its dual-halogenated structure, which allows for sequential and regioselective functionalization. The quinazoline core is a privileged structure, forming the backbone of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The presence of a chlorine atom at the C4-position and a bromine atom at the C7-position offers two distinct reaction handles. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7-bromo group is more amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Ullmann couplings.[3][4] This differential reactivity allows for the controlled, stepwise introduction of diverse molecular fragments, making this compound an ideal starting material for the construction of complex molecular libraries for high-throughput screening and lead optimization.

This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound, focusing on the selective displacement of the C4-chloro substituent.

Scientific Principles: Understanding Regioselectivity in SNAr Reactions of this compound

The nucleophilic aromatic substitution (SNAr) on this compound is a classic addition-elimination reaction. The reaction is predicated on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[5] In the quinazoline ring system, the two nitrogen atoms act as powerful electron-withdrawing groups, significantly activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

The regioselectivity of the substitution—the preferential reaction at the C4-chloro position over the C7-bromo position—is a consequence of several electronic factors:

  • Activation by Heteroatoms: The C4-position is para to the N1 nitrogen and ortho to the N3 nitrogen. This arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer complex, the key intermediate formed upon nucleophilic attack.[6]

  • LUMO Coefficients: Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazolines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient on the C4 carbon compared to other positions on the ring.[6] This indicates that the C4-position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.

  • Leaving Group Ability: While chlorine is a good leaving group, the primary determinant of regioselectivity in this system is the activation of the substitution site rather than the inherent leaving group ability of the halogens.

The 7-bromo substituent, being on the benzo-fused portion of the ring, is not directly activated by the pyrimidine nitrogens in the same way as the C4-chloro group. Consequently, nucleophilic attack at C7 is electronically disfavored under typical SNAr conditions. This pronounced difference in reactivity is the cornerstone of the synthetic utility of this molecule, enabling selective C4-functionalization while leaving the C7-bromo group intact for subsequent transformations.

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack (Addition) Nucleophile Nucleophile (Nu-H) Product 7-Bromo-4-substituted-quinazoline Meisenheimer->Product Leaving Group Expulsion (Elimination) HCl HCl Meisenheimer->HCl caption Figure 1: General Mechanism of SNAr on this compound. SNAr_Workflow start Start setup Reaction Setup: - Add this compound - Add solvent - Add nucleophile and base start->setup reaction Reaction: - Heat (conventional or microwave) - Stir for specified time setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Quench with water - Extract with organic solvent monitor->workup Complete purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure 7-Bromo-4-substituted-quinazoline characterization->end caption Figure 2: General Experimental Workflow for SNAr.

Sources

Suzuki-Miyaura cross-coupling reactions with 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Quinazoline

I've initiated a thorough search for information concerning the Suzuki-Miyaura cross-coupling reaction, concentrating on its use with 7-bromo-4-chloroquinazoline. I am particularly interested in established protocols and the underlying mechanistic details. I'm aiming to build a solid foundation before diving deeper.

Deepening Analysis: Reaction Parameters

I'm now diving deeper into the specifics, aiming to identify the key parameters. My focus is on the crucial factors like catalysts, bases, solvents, and temperatures that influence the reaction's success. I'm also keenly interested in the chemoselectivity at both C4 and C7 positions of the quinazoline ring.

Outlining Application Note Structure

I'm now outlining the application note's structure. I will start with an introduction emphasizing quinazoline's medicinal chemistry significance and Suzuki-Miyaura reaction utility. I'll then detail the mechanism, visually represented with a Graphviz diagram. Next, I'll provide an experimental protocol with step-by-step guidance, a table of conditions, and a troubleshooting section to address potential issues. Finally, I will design another Graphviz diagram that illustrates the experimental workflow, followed by a comprehensive references section.

The Quinazoline Scaffold: A Privileged Structure in the Synthesis of Potent EGFR Inhibitors Starting from 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, aberrant EGFR signaling, due to mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[2] This has established EGFR as a prime target for therapeutic intervention in oncology.

The quinazoline core has emerged as a highly favorable scaffold for the development of EGFR inhibitors.[2][3] Its structure allows for critical interactions within the ATP-binding site of the EGFR kinase domain, leading to potent inhibition of its activity.[4] Several clinically approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline framework, underscoring the significance of this chemical class in cancer therapy.[2][3]

7-Bromo-4-chloroquinazoline is a key starting material for the synthesis of a diverse range of 4-anilinoquinazoline-based EGFR inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward route to introduce various aniline derivatives.[5][6] The bromine atom at the 7-position offers a valuable handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.[7] This application note provides a detailed protocol for the synthesis of a model 4-(anilino)quinazoline EGFR inhibitor from this compound, along with an overview of the underlying chemical principles and the biological context.

EGFR Signaling Pathway and Mechanism of Inhibition

Understanding the EGFR signaling cascade is crucial for appreciating the mechanism of action of quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[1][8]

EGFR_Signaling_Pathway

4-Anilinoquinazoline inhibitors act as ATP mimetics, competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Synthetic Protocol: Synthesis of a Model 7-Bromo-4-(3-chloro-4-fluoroanilino)quinazoline

This protocol details the synthesis of a representative 7-bromo-4-(anilino)quinazoline derivative, a common structural motif in EGFR inhibitors.

Synthesis_Workflow

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
3-Chloro-4-fluoroaniline≥98%Commercially Available
Isopropanol (IPA)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (aq.)Prepared in-house
Brine (Saturated NaCl aq.)Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add isopropanol to the flask to form a suspension. To this suspension, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation of Crude Product: Filter the precipitate and wash with cold isopropanol to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientific Rationale and Causality

  • Choice of Solvent: Isopropanol is a common solvent for this type of nucleophilic aromatic substitution as it has a suitable boiling point for the reaction and can dissolve the reactants to a sufficient extent.

  • Nucleophilic Aromatic Substitution (SNAr): The core of this synthesis is the SNAr reaction. The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, activates the 4-position towards nucleophilic attack. The aniline derivative acts as the nucleophile, and the chloride at the 4-position is an excellent leaving group.[9]

  • Structure-Activity Relationship (SAR): The 3-chloro-4-fluoroaniline moiety is a common feature in many potent EGFR inhibitors. The halogen substituents can enhance binding affinity through hydrophobic and halogen bonding interactions within the ATP-binding site. The bromine at the 7-position of the quinazoline core provides a site for further modification. For instance, it can be used in Suzuki or Sonogashira coupling reactions to introduce larger aromatic or heteroaromatic groups, which can extend into other regions of the ATP-binding pocket and potentially increase potency and selectivity.[3][10]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Low YieldLoss of product during work-up or purification.Minimize transfers and use appropriate solvent volumes. Optimize chromatography conditions.
Impure ProductSide reactions or incomplete removal of starting materials.Ensure the use of pure starting materials. Optimize the purification protocol.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent 4-anilinoquinazoline-based EGFR inhibitors. The straightforward and efficient nucleophilic aromatic substitution at the 4-position allows for the introduction of a wide variety of aniline derivatives, enabling extensive exploration of the structure-activity landscape. The bromine at the 7-position provides a crucial handle for further optimization of the inhibitor's properties. The protocol described herein provides a solid foundation for researchers in medicinal chemistry and drug development to synthesize and explore novel EGFR inhibitors for potential therapeutic applications in oncology.

References

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.
  • EGF/EGFR Signaling Pathway - Creative Diagnostics.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • Schematic diagram of EGFR signaling pathway[11]. Growth factor binding... - ResearchGate.
  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed.
  • Structure activity relationship map of target compounds. Red indicates... - ResearchGate.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution - YouTube.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

Sources

Application Notes & Protocols: Preparation of 4-Anilinoquinazoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The 4-anilinoquinazoline core is a cornerstone of modern targeted cancer therapy.[1][2] This "privileged scaffold" forms the basis of numerous FDA-approved drugs that have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3][4] These small molecules act as potent and selective inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).[1][5][6]

In healthy cells, EGFR signaling regulates crucial processes like proliferation, differentiation, and survival.[7][8] However, in many carcinomas, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[8][9][10] 4-Anilinoquinazoline-based inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, function by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR and/or other related receptors like HER2.[6][11][12][13] This blockade prevents receptor autophosphorylation, effectively shutting down downstream pro-survival signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[9][11][12][14]

This guide provides a detailed technical overview of the synthetic strategies and step-by-step protocols for preparing 4-anilinoquinazoline anticancer agents, grounded in established chemical principles and field-proven insights.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of a 4-anilinoquinazoline drug can be logically deconstructed into three primary stages. The general strategy involves the initial construction of a quinazolinone ring, followed by its activation to a more reactive intermediate, and finally, the crucial coupling with a substituted aniline.

G Target Target 4-Anilinoquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Intermediate1 4-Chloroquinazoline Intermediate SNAr->Intermediate1 Aniline Substituted Aniline SNAr->Aniline Chlorination Chlorination Intermediate1->Chlorination Intermediate2 Quinazolin-4(3H)-one Chlorination->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization StartingMaterial1 Anthranilic Acid Derivative Cyclization->StartingMaterial1 StartingMaterial2 Formamide / Orthoformate Cyclization->StartingMaterial2

Caption: Retrosynthetic pathway for 4-anilinoquinazoline synthesis.

This approach is highly modular, allowing for the synthesis of a diverse library of compounds by varying the substituents on both the anthranilic acid starting material and the aniline coupling partner.[2][15]

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the three key transformations in the synthesis of a generic 4-anilinoquinazoline.

Protocol 1: Synthesis of the Quinazolin-4(3H)-one Intermediate

The most common and direct method for forming the quinazolinone core is the Niementowski reaction, which involves the cyclocondensation of an anthranilic acid with formamide.[16][17][18]

Reaction: Anthranilic Acid + Formamide → Quinazolin-4(3H)-one + 2 H₂O

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Formamide (excess, ~4-10 eq)

  • Glycerin bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine the substituted anthranilic acid (e.g., 2-amino-4,5-dimethoxybenzoic acid) and an excess of formamide in a round-bottom flask.[16][19]

  • Heat the reaction mixture to 130-160 °C using a glycerin bath and maintain this temperature for 2-4 hours.[16][20] The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product.[18]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can often be used directly in the next step or recrystallized from a suitable solvent (e.g., ethanol) if higher purity is required.

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Scientist's Note: Formamide serves as both a reactant (providing the C2 carbon of the quinazoline ring) and a high-boiling solvent. Using an excess ensures the reaction goes to completion. The high temperature is necessary to drive off the two molecules of water formed during the cyclization.[16]

Protocol 2: Chlorination of the Quinazolin-4(3H)-one

To facilitate the subsequent nucleophilic substitution, the 4-oxo group of the quinazolinone is converted into a more reactive 4-chloro leaving group. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[20][21]

Reaction: Quinazolin-4(3H)-one + SOCl₂ → 4-Chloroquinazoline + SO₂ + HCl

Materials:

  • Quinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, ~5-10 eq)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap (for SO₂ and HCl)

  • Toluene or Dichloromethane (as solvent, optional)

Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gas.

  • Suspend the quinazolin-4(3H)-one in an excess of thionyl chloride in a round-bottom flask. A co-solvent like toluene may be used.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours.[21] The reaction is typically complete when the solution becomes clear.[21]

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-chloroquinazoline residue is often a solid and is typically used directly in the next step without extensive purification, as it can be sensitive to moisture.[21]

Scientist's Note: DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. The excess SOCl₂ also serves as the solvent. It is critical to ensure the starting material is completely dry, as water will quench the thionyl chloride.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Aniline

This is the final and key bond-forming step where the desired substituted aniline displaces the chloride at the C4 position to yield the target 4-anilinoquinazoline.[22]

Reaction: 4-Chloroquinazoline + Substituted Aniline → 4-Anilinoquinazoline + HCl

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 eq)

  • Isopropanol (IPA) or other suitable solvent (e.g., DMF, THF/H₂O)[22][23]

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve or suspend the crude 4-chloroquinazoline intermediate in a suitable solvent, such as isopropanol, in a round-bottom flask.[23]

  • Add the substituted aniline to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.[23][24] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • The product can be washed with the reaction solvent (isopropanol) and then a non-polar solvent like diethyl ether or hexane to remove impurities.

  • If the free base is desired, the hydrochloride salt can be neutralized with a base like saturated sodium bicarbonate solution and extracted into an organic solvent (e.g., ethyl acetate).[1]

Scientist's Note: The choice of solvent is crucial. Isopropanol is widely used as it is a good solvent for the reactants and often allows for the precipitation of the product as the HCl salt upon cooling, simplifying purification.[23] The reaction is an addition-elimination (SNAr) mechanism, favored by the electron-withdrawing nature of the quinazoline ring system.

Purification and Characterization Workflow

Rigorous purification and characterization are essential to confirm the identity and purity of the final compound.

G cluster_purification Purification cluster_characterization Characterization Workup Aqueous Workup (Neutralization & Extraction) Column Column Chromatography (Silica Gel) Workup->Column Recrystal Recrystallization Column->Recrystal TLC TLC (Reaction Monitoring) Recrystal->TLC HPLC HPLC (Purity Assessment) TLC->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR (¹H, ¹³C) (Structure Elucidation) MS->NMR Final Pure Compound NMR->Final Crude Crude Product from SNAr Crude->Workup

Caption: A typical workflow for purification and characterization.

Purification Protocols:

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used to separate the desired product from unreacted starting materials and byproducts.[1]

  • Recrystallization: Dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile) and allowing it to cool slowly can yield highly pure crystalline material.

Characterization Techniques:

TechniquePurposeExpected Observations for a 4-Anilinoquinazoline
¹H NMR Structural ElucidationSignals for aromatic protons on both quinazoline and aniline rings, characteristic singlet for the C2-H of quinazoline (δ 8.5-8.8 ppm), and a singlet for the N-H proton.[1]
¹³C NMR Carbon Skeleton ConfirmationResonances in the aromatic region (110-160 ppm) corresponding to the number of unique carbons in the structure.
Mass Spec (ESI-MS) Molecular Weight ConfirmationA prominent peak corresponding to the protonated molecule [M+H]⁺.[1]
HPLC Purity AssessmentA single major peak indicating high purity (typically >95%) under specified column and mobile phase conditions.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The synthesized 4-anilinoquinazoline derivative exerts its anticancer effect by inhibiting the EGFR signaling pathway. Upon binding of a growth factor like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins (like GRB2) that activate downstream cascades, primarily the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival.[7][9][10] The inhibitor molecule sits in the ATP pocket, preventing this initial phosphorylation event and halting the entire signaling cascade.[11][12][13]

G cluster_membrane Cell Membrane cluster_kinase Kinase Domain cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ATP_Pocket ATP Pocket RAS RAS ATP_Pocket->RAS PI3K PI3K ATP_Pocket->PI3K Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->ATP_Pocket Blocks ATP ATP ATP->ATP_Pocket Competes with RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline.

References

  • Vertex AI Search. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC.
  • National Institutes of Health. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
  • Taylor & Francis Online. Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
  • PubMed Central. Lapatinib for Advanced or Metastatic Breast Cancer - PMC.
  • PubMed. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives.
  • PubMed. Epidermal growth factor receptor (EGFR) signaling in cancer.
  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • National Institutes of Health. Modified Synthesis of Erlotinib Hydrochloride - PMC.
  • PubMed Central. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC.
  • PubMed Central. Targeting the EGFR signaling pathway in cancer therapy - PMC.
  • PubMed Central. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC.
  • Breastcancer.org. Lapatinib (Tykerb): What to Expect, Side Effects, and More.
  • Journal of Reports in Pharmaceutical Sciences. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • ResearchGate. EGFR signaling pathway in breast cancers.
  • Synfacts. Synthesis of Erlotinib.
  • Wiley Online Library. Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • PrepChem.com. Synthesis of 4-chloroquinazoline.
  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate....
  • ACS Publications. A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography.
  • Bentham Science. Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer.
  • National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC.
  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online.
  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC.
  • ResearchGate. Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic....
  • ResearchGate. (PDF) Modified Synthesis of Erlotinib Hydrochloride.
  • ResearchGate. Synthesis of gefitinib.
  • PubMed Central. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • Chinese Pharmaceutical Association. New Synthetic Process of Erlotinib Hydrochloride.
  • Jurnal Kimia Sains dan Aplikasi. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
  • Quick Company. Process For The Preparation Of Gefitinib.
  • Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.
  • National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives.
  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
  • Targeted Oncology. FDA Approves Generic Dasatinib, Expanding Access to Key TKI.
  • National Institutes of Health. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC.
  • MDPI. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders.
  • National Center for Biotechnology Information. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf.
  • MRC PPU. Inhibitors Approved for Clinical Use.
  • National Library of Medicine. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
  • PubMed. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.
  • Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.

Sources

Application Notes & Protocols: Leveraging 7-Bromo-4-chloroquinazoline for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global health threat posed by malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics.[1][2] The quinazoline scaffold, a bioisostere of the quinoline core found in legacy antimalarials like chloroquine, has emerged as a promising framework for new drug candidates. This document provides a detailed technical guide for researchers and drug development professionals on the strategic application of 7-Bromo-4-chloroquinazoline, a versatile chemical intermediate, in the synthesis of potent antimalarial compounds. We present detailed, field-tested protocols, explain the scientific rationale behind experimental choices, and outline methods for biological evaluation, thereby offering a comprehensive roadmap from chemical synthesis to preclinical assessment.

Introduction: The Quinazoline Scaffold in Modern Antimalarial Drug Discovery

For decades, 4-aminoquinoline drugs have been the cornerstone of malaria treatment.[3][4] However, their efficacy has been severely compromised by widespread parasite resistance, often linked to mutations that facilitate drug efflux from the parasite's digestive vacuole.[5][6] This challenge has spurred the exploration of new chemical scaffolds that can evade these resistance mechanisms while retaining the core pharmacophore necessary for activity.

The quinazoline ring system has garnered significant attention in this context.[7][8] Its structural similarity to quinoline allows it to mimic the mechanism of action—interfering with heme detoxification—while offering unique steric and electronic properties that can restore activity against resistant strains.[9] this compound stands out as a particularly strategic starting material. It possesses two distinct, orthogonally reactive sites, enabling a modular and efficient approach to building diverse chemical libraries for structure-activity relationship (SAR) studies.[10]

The Chemical Versatility of this compound

The power of this compound as a synthetic intermediate lies in the differential reactivity of its two halogen substituents.

  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system makes the C4 carbon electron-deficient and thus highly susceptible to attack by nucleophiles, particularly amines. This allows for the straightforward introduction of various side chains, a feature known to be critical for drug accumulation in the parasite's acidic food vacuole and overall antimalarial potency.[2][3]

  • The C7-Bromo Group: In contrast, the C7-bromo group is relatively inert to SNAr but serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[10] This enables late-stage diversification of the scaffold, allowing researchers to systematically probe the impact of steric bulk, electronics, and hydrophobicity at this position to optimize potency and selectivity.

Caption: Reactive sites on the this compound scaffold.

Experimental Protocols: A Modular Synthetic Workflow

This section details a two-stage synthetic protocol for generating a library of potential antimalarial compounds starting from this compound. The workflow is designed for flexibility, allowing for the generation of diverse analogs for SAR studies.

G cluster_0 Stage 1: Side Chain Installation cluster_1 Stage 2: Scaffold Diversification start This compound step1 SNAr Reaction + Amine Side Chain (R1-NH2) start->step1 intermediate Intermediate A (7-Bromo-4-aminoquinazoline derivative) step2 Suzuki Cross-Coupling + Boronic Acid (R2-B(OH)2) intermediate->step2 final Final Compound Library (7-Aryl/Alkyl-4-aminoquinazoline) step1->intermediate step2->final

Caption: Modular workflow for antimalarial synthesis.

Protocol 3.1: Stage 1 - Synthesis of N-(Alkyl)-7-bromoquinazolin-4-amine (Intermediate A)

This protocol describes the nucleophilic aromatic substitution at the C4 position. We use N,N-diethylethylenediamine as a representative side chain, analogous to that in related antimalarials.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a desiccator.
N,N-Diethylethylenediamine≥99%Commercial
Isopropanol (IPA)AnhydrousCommercialSolvent
Diisopropylethylamine (DIPEA)≥99%CommercialNon-nucleophilic base (optional)
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction & chromatography
HexanesACS GradeCommercialFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab-preparedFor aqueous work-up
BrineACS GradeLab-preparedFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography

B. Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.07 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous isopropanol (20 mL). To the resulting suspension, add N,N-diethylethylenediamine (0.71 g, 6.11 mmol, 1.5 equiv.). Note: A slight excess of the amine ensures complete consumption of the starting material.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the SNAr reaction. Isopropanol is an excellent solvent as it readily dissolves the reactants at elevated temperatures and has a convenient boiling point.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the isopropanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness: The bicarbonate wash is crucial to remove any potential hydrochloride salt formed on the side chain, ensuring the product is in its free base form for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-(2-(diethylamino)ethyl)-7-bromoquinazolin-4-amine (Intermediate A).

C. Expected Characterization Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the quinazoline ring protons, the methylene groups of the ethylenediamine linker, and the ethyl groups on the tertiary amine.

  • Mass Spec (ESI+): [M+H]⁺ calculated and found for C₁₄H₁₉BrN₄.

Protocol 3.2: Stage 2 - Diversification via Suzuki Cross-Coupling

This protocol utilizes the C7-bromo position of Intermediate A to introduce a new aryl group, demonstrating the scaffold's versatility.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Intermediate AAs prepared-
4-Methoxyphenylboronic acid≥98%CommercialRepresentative boronic acid
Tetrakis(triphenylphosphine)palladium(0)≥99%CommercialPalladium catalyst
Sodium Carbonate (Na₂CO₃)≥99.5%CommercialBase
1,4-DioxaneAnhydrousCommercialSolvent
Deionized Water-Lab-supplyFor solvent system

B. Step-by-Step Methodology

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Intermediate A (500 mg, 1.55 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (353 mg, 2.32 mmol, 1.5 equiv.), and Sodium Carbonate (492 mg, 4.65 mmol, 3.0 equiv.).

  • Degassing: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Expertise: This step is critical. The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation, which would halt the catalytic cycle and prevent product formation.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe. Bubble argon through the solvent mixture for 15 minutes to degas. Finally, add the Pd(PPh₃)₄ catalyst (89 mg, 0.077 mmol, 5 mol%) under a positive pressure of argon.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere.

  • Work-up: a. Cool the reaction to room temperature and dilute with Ethyl Acetate (40 mL). b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 3.1.

Proposed Mechanism of Action and Biological Evaluation

The synthesized 4-aminoquinazoline derivatives are designed to function similarly to chloroquine by inhibiting hemozoin biocrystallization.[9][11] The planar quinazoline ring is proposed to π-stack with ferric protoporphyrin IX (heme), while the protonatable basic side chain facilitates accumulation within the acidic (pH ~5.0) digestive vacuole of the parasite.[3] This dual-action prevents the detoxification of toxic heme, leading to oxidative stress and parasite death.

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme (Fe-PPIX) Hb->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug 4-Aminoquinazoline Derivative Drug->Complex Complex->Hemozoin Inhibition

Caption: Proposed mechanism of action for 4-aminoquinazoline antimalarials.

Protocol 4.1: In Vitro Antimalarial Activity and Cytotoxicity Assays

A. P. falciparum Growth Inhibition Assay (SYBR Green I Method)

  • Strains: Use both a chloroquine-sensitive (CQS) strain (e.g., 3D7) and a chloroquine-resistant (CQR) strain (e.g., K1 or W2) for evaluation.[10][12]

  • Culture: Maintain asynchronous parasite cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Assay Plate Preparation: Serially dilute test compounds in culture medium in a 96-well plate. Add the parasitized red blood cells (1% parasitemia, 1% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the cells and the dye intercalates with parasite DNA.

  • Quantification: Read fluorescence on a microplate reader (excitation 485 nm, emission 530 nm). Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.

B. Mammalian Cell Cytotoxicity Assay

  • Cell Line: Use a standard mammalian cell line such as HEK293 or HepG2.[10][13]

  • Methodology: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using a standard method like the MTT or PrestoBlue™ assay. Calculate the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to the antimalarial IC₅₀ (CQR strain). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Structure-Activity Relationship (SAR) Data Summary

The following table presents a hypothetical dataset for a small library of compounds synthesized using the described protocols, illustrating how SAR can be systematically explored.

Compound IDR¹ Side Chain (at C4)R² Substituent (at C7)IC₅₀ (3D7, nM)IC₅₀ (K1, nM)CC₅₀ (HEK293, nM)Selectivity Index (SI)
CQ Chloroquine Side ChainCl20250>20,000>80
EX-01 -(CH₂)₂-N(Et)₂Br45480>20,000>41
EX-02 -(CH₂)₂-N(Et)₂4-MeO-Ph1595>20,000>210
EX-03 -(CH₂)₂-N(Et)₂4-CF₃-Ph127015,000214
EX-04 -(CH₂)₃-N(Et)₂4-MeO-Ph25150>20,000>133

Analysis of Hypothetical SAR:

  • Impact of C7 Substitution: Replacing the 7-bromo group (EX-01) with an electron-donating (4-MeO-Ph, EX-02) or electron-withdrawing (4-CF₃-Ph, EX-03) aryl group significantly improves potency against the resistant K1 strain, suggesting that increased steric bulk or specific electronic interactions at this position may help overcome resistance mechanisms.[13][14]

  • Impact of Side Chain Length: Comparing EX-02 and EX-04 suggests that the two-carbon linker in the side chain is optimal for activity, a common finding in 4-aminoquinoline chemistry.[15]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel antimalarial drug candidates. Its orthogonal reactivity allows for a modular and efficient exploration of chemical space. The protocols and strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new quinazoline-based compounds. By leveraging this scaffold, the scientific community can accelerate the development of the next generation of antimalarials, with the ultimate goal of overcoming the critical challenge of drug resistance.

References

  • Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Malaria World.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Discovery and Structure−Activity Relationships of Quinazolinone-2.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Structure–activity relationships (SAR) of quinazoline anti‐malarial agents.
  • Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. PMC - NIH.
  • Classical strategies for the synthesis of quinazolines.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC - NIH.
  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PMC.
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Deriv
  • Rational design strategies for the development of synthetic quinoline and acridine based antimalarials. Research Explorer The University of Manchester.
  • Synthesis of 7-chloroquinolinyl-4-.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Synthesis and antimalarial activity of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives.
  • A new generation of 7-Chloro-4-Aminoquinoline antimalarials. Semantic Scholar.
  • Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Upd
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
  • On the molecular mechanism of chloroquine's antimalarial action. PMC - NIH.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Kinase Inhibitors Using the 7-Bromo-4-chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors.[1][2][3] This application note provides a detailed, step-by-step guide for the synthesis of diverse kinase inhibitor candidates starting from the versatile building block, 7-Bromo-4-chloroquinazoline. The strategic arrangement of two distinct halogen atoms—a highly reactive chlorine at the C4 position and a bromine at the C7 position—enables a sequential and regioselective functionalization strategy. This guide will detail the underlying chemical principles, provide field-proven protocols for the key synthetic transformations, and offer insights into reaction optimization. We will cover the initial nucleophilic aromatic substitution (SNAr) at the C4 position, followed by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, at the C7 position.

Introduction: The Strategic Advantage of the this compound Core

Kinase inhibitors are at the forefront of targeted cancer therapy. A significant number of these drugs, including the EGFR/HER2 inhibitor Lapatinib, are built upon the 4-anilinoquinazoline framework.[4][5][6][7] The this compound building block is exceptionally valuable because it allows for a divergent synthetic approach to create extensive libraries of potential inhibitors.

The synthetic utility stems from the differential reactivity of its two halogen substituents:

  • C4-Position (Chloro): The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing ring nitrogen (N3). This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the straightforward introduction of various amine-containing pharmacophores, most commonly anilines, which are crucial for binding to the hinge region of the kinase ATP pocket.[1][8]

  • C7-Position (Bromo): The bromine atom at the C7 position is relatively unreactive towards SNAr but is an ideal handle for modern palladium-catalyzed cross-coupling reactions.[9] This position is often modified to introduce substituents that can access solvent-exposed regions or induce specific conformational changes, thereby enhancing potency and selectivity.[10]

This orthogonal reactivity allows for a robust two-stage synthetic strategy, which forms the core of this guide.

Overall Synthetic Workflow

The synthesis of a diverse range of kinase inhibitors from this compound typically follows a two-step sequence. First, the C4-chloro group is displaced by an appropriate amine. Second, the C7-bromo group is functionalized via a palladium-catalyzed cross-coupling reaction.

G start This compound step1 Intermediate: 4-Anilino-7-bromoquinazoline start->step1 Step 1: SNAr Reaction step2a Final Product (Type A): C-C Coupled Inhibitor step1->step2a Step 2a: Pd-Catalyzed Suzuki Coupling step2b Final Product (Type B): C-N Coupled Inhibitor step1->step2b Step 2b: Pd-Catalyzed Buchwald-Hartwig Amination reagent1 + Aniline Derivative (Nucleophile) reagent2a + Arylboronic Acid (Suzuki Coupling) reagent2b + Amine/Amide (Buchwald-Hartwig)

Caption: General two-step synthetic workflow.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

Mechanistic Rationale

The C4 position of the quinazoline ring is significantly more electrophilic than the C7 position. The lone pair of electrons on the N3 atom is not involved in the aromatic system, and its electron-withdrawing inductive effect activates the adjacent C4 carbon for nucleophilic attack. This inherent electronic bias ensures that the substitution occurs exclusively at the C4 position, leaving the C7-bromo intact for subsequent transformations.[1] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this transformation.[2]

Detailed Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-bromoquinazolin-4-amine

This protocol describes the reaction with 3-ethynylaniline, a common nucleophile used in the synthesis of inhibitors like Erlotinib and Lapatinib.

Materials:

  • This compound (1.0 equiv)

  • 3-Ethynylaniline (1.1 equiv)

  • Isopropanol (or n-Butanol)

  • Concentrated HCl (catalytic) or Diisopropylethylamine (DIPEA) (0.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.44 g, 10 mmol).

  • Add isopropanol (e.g., 50 mL) to form a suspension.

  • Add 3-ethynylaniline (e.g., 1.29 g, 11 mmol).

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops). The acid protonates the quinazoline ring, further activating it towards nucleophilic attack. Alternatively, a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

  • Filter the solid precipitate and wash thoroughly with cold isopropanol, followed by a non-polar solvent like hexanes to remove any unreacted aniline.

  • Dry the solid under vacuum to yield the desired product, N-(3-ethynylphenyl)-7-bromoquinazolin-4-amine, typically as an off-white or pale yellow solid. Further purification is usually not necessary if the reaction goes to completion.

Data Summary: SNAr Reaction Conditions
Nucleophile TypeSolventTemperatureTypical TimeYield RangeNotes
Electron-rich AnilinesIsopropanol, EthanolReflux2-6 h85-98%Reaction is typically fast and high-yielding.[2]
Electron-poor Anilinesn-Butanol, DioxaneReflux (100-120°C)12-24 h60-85%Requires more forcing conditions due to lower nucleophilicity.[2]
Aliphatic AminesAcetonitrile, THFRoom Temp to 60°C1-4 h90-99%Generally very reactive.[1]
Microwave ProtocolTHF/H₂O100-140°C15-45 min80-96%Significantly accelerates the reaction, especially for less reactive anilines.[2]

Step 2: Palladium-Catalyzed Cross-Coupling at C7

With the C4 position functionalized, the C7-bromo group serves as the anchor point for introducing further diversity. We will detail the two most common and powerful methods: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C7 position of the quinazoline and a wide variety of aryl or heteroaryl boronic acids or esters.[11][12][13]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13][14]

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln (Br) pd0->pd2_ox Oxidative Addition product Ar-Ar' (Final Product) pd0->product pd2_trans Ar-Pd(II)Ln (Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination substrate Ar-Br (Intermediate) substrate->pd2_ox boronic Ar'-B(OH)2 + Base boronic->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • 4-Anilino-7-bromoquinazoline intermediate (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 equiv)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)[11]

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a Schlenk flask, combine the 4-anilino-7-bromoquinazoline intermediate (e.g., 3.24 g, 10 mmol), the arylboronic acid (e.g., 1.82 g, 12 mmol), and the base (e.g., K₂CO₃, 2.76 g, 20 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 231 mg, 0.2 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This degassing step is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the degassed solvent system (e.g., 40 mL Dioxane, 10 mL Water) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final C-C coupled kinase inhibitor.

ParameterOptionsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice. For challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalyst systems with bulky phosphine ligands like SPhos are superior.[15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective standard. Cs₂CO₃ is more soluble and often provides better results with sensitive substrates. K₃PO₄ is a stronger base useful for less reactive boronic acids.[17][18]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe presence of water is often crucial for the transmetalation step. Dioxane and Toluene are common organic phases. DMF can be used but may require higher temperatures.[15][19]
Temperature 80 - 120°CHigher temperatures increase reaction rates but can also lead to side reactions like protodeboronation (loss of the boronic acid group). Optimization is key.[15]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the premier method for forming C-N bonds, allowing the introduction of a diverse array of primary amines, secondary amines, or even amides at the C7 position.[20]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[21]

G cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln (Br) pd0->pd2_ox Oxidative Addition product Ar-NR'R'' (Final Product) pd0->product pd2_amido Ar-Pd(II)Ln (NR'R'') pd2_ox->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination substrate Ar-Br (Intermediate) substrate->pd2_ox amine H-NR'R'' + Strong Base amine->pd2_amido

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials:

  • 4-Anilino-7-bromoquinazoline intermediate (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine Ligand (e.g., BINAP or Xantphos) (0.02-0.10 equiv)[22]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃) (1.4-2.0 equiv)[22]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line): To a dry Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., BINAP, 25 mg, 0.04 mmol).

  • Add the 4-anilino-7-bromoquinazoline intermediate (e.g., 3.24 g, 10 mmol) and the base (e.g., NaOtBu, 1.35 g, 14 mmol). Caution: NaOtBu is highly reactive and moisture-sensitive.

  • Seal the flask, and evacuate and backfill with Argon three times.

  • Add anhydrous, degassed toluene (e.g., 50 mL) followed by the amine (e.g., morpholine, 1.05 mL, 12 mmol).

  • Heat the reaction mixture to 100-110°C and stir for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final C-N coupled kinase inhibitor.

Amine SubstrateRecommended Ligand(s)Recommended Base(s)Rationale
Primary Aliphatic/Aryl AminesXPhos, BrettPhos[21]NaOtBu, LiHMDSThese ligands are highly active and prevent double arylation.
Secondary AminesBINAP, XantphosCs₂CO₃, K₃PO₄Less sterically demanding ligands are often sufficient. Cs₂CO₃ is a milder base suitable for many substrates.[22]
Amides, CarbamatestBuBrettPhos, JosiphosK₂CO₃, K₃PO₄These nucleophiles are less reactive and require highly active, specialized ligands.[21]

Final Product Purification and Characterization

Regardless of the synthetic route, the final kinase inhibitor must be purified to a high degree (>95%) for biological evaluation.

  • Purification: Silica gel column chromatography is the most common method. The solvent system (typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane) must be optimized to achieve good separation. Recrystallization can be used for solid compounds to achieve high purity.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques.[23][24]

    • LC-MS: To confirm the molecular weight and assess purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.[23]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Conclusion

The this compound scaffold is a powerful and versatile starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of the C4-chloro and C7-bromo positions allows for a logical and efficient two-step synthetic strategy involving nucleophilic aromatic substitution followed by palladium-catalyzed cross-coupling. By carefully selecting the appropriate reaction partners and optimizing conditions as detailed in these protocols, researchers can rapidly generate diverse libraries of novel 4-anilinoquinazoline derivatives for screening in drug discovery programs.[9][25]

References

  • Title: Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents Source: Benchchem URL
  • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone Source: Benchchem URL
  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL
  • Title: Practical synthesis of lapatinib Source: Journal of China Pharmaceutical University URL
  • Title: Lapatinib synthesis Source: ChemicalBook URL
  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL
  • Title: Lapatinib preparation method Source: SciSpace URL
  • Title: Practical synthesis of lapatinib Source: ResearchGate URL
  • Title: Lapatinib Synthetic Routes Source: MedKoo Biosciences URL
  • Title: Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors Source: PubMed URL
  • Title: Optimization of the reaction conditions Source: ResearchGate URL
  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Optimization of reaction conditions for Suzuki coupling Source: ResearchGate URL
  • Title: Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents Source: PubMed URL
  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: PMC - NIH URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Buchwald-Hartwig Amination Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Optimizing reaction conditions for 7-Cyclopropylquinazoline synthesis Source: Benchchem URL
  • Title: Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors Source: PubMed URL
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC - NIH URL
  • Title: Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors Source: ResearchGate URL
  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)
  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PMC - PubMed Central URL
  • Title: Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents Source: ResearchGate URL
  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL
  • Title: 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity Source: Unknown Source URL
  • Title: this compound | 573675-55-5 Source: ChemicalBook URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL
  • Title: this compound Formula Source: ECHEMI URL
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: NIH URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

The Synthesis of N-Aryl-4-Aminoquinazolines: A Detailed Experimental Protocol for N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, N-aryl-4-aminoquinazolines are of particular significance, notably as inhibitors of receptor tyrosine kinases like EGFR, which are implicated in various cancers.[1] The development of efficient and versatile synthetic routes to these compounds is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a detailed experimental protocol for the N-arylation of 4-chloroquinazolines, a common and effective strategy for accessing this important class of molecules. We will delve into the mechanistic underpinnings of the key synthetic methodologies, offer step-by-step experimental procedures, and provide insights into reaction optimization.

Mechanistic Insights: The Chemistry of C-N Bond Formation

The N-arylation of 4-chloroquinazolines is primarily achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Understanding the mechanisms of these reactions is crucial for troubleshooting and adapting protocols to new substrates.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3][4] The catalytic cycle, illustrated below, typically involves a Pd(0) catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Dehydrohalogenation Complex Dehydrohalogenation Complex Amine Coordination->Dehydrohalogenation Complex Base, -HBase+Cl- Dehydrohalogenation Complex->Pd(0)L2 Product (Ar-NHR) Reductive Elimination Reductive Elimination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as X-Phos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[5] The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that has seen significant advancements with the development of new catalyst systems.[6][7][8][9] This reaction typically employs a copper(I) or copper(II) catalyst, often in the presence of a ligand, and a base.

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Amine Coordination Complex Amine Coordination Complex Cu(I) Catalyst->Amine Coordination Complex R-NH2, Base Oxidative Addition Complex Oxidative Addition Complex Amine Coordination Complex->Oxidative Addition Complex Ar-Cl Oxidative Addition Complex->Cu(I) Catalyst Product (Ar-NHR) Reductive Elimination Reductive Elimination

Figure 2: Simplified catalytic cycle of the Ullmann condensation.

Modern Ullmann protocols often utilize ligands such as 1,10-phenanthroline or various diamines to stabilize the copper catalyst and facilitate the reaction.[10][11] The choice of solvent can also significantly impact the reaction efficiency, with polar aprotic solvents like DMSO and DMF being commonly used.[8][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of 4-chloroquinazolines. It is essential to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted N-Arylation of 4-Chloroquinazolines

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[1][12][13][14][15] This protocol is particularly effective for the rapid synthesis of a library of N-aryl-4-aminoquinazolines.

Materials and Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.1 - 1.5 equiv)

  • Solvent: 2-Propanol or a mixture of THF/H₂O (1:1)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add 4-chloroquinazoline and the desired substituted aniline.

  • Add the chosen solvent (e.g., 2-propanol or THF/H₂O) to achieve a suitable concentration (typically 0.1-0.5 M).[12][13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes).[12][13] The optimal temperature and time should be determined for each substrate combination.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[13]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction by efficiently heating the polar solvent and reactants, leading to faster reaction rates compared to conventional heating.[1][14]

  • Solvent Choice: 2-Propanol is a common solvent for these reactions.[13][14] A THF/H₂O mixture can be particularly effective, and in some cases, allows for a base-free reaction.[1][12]

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the 4-chloroquinazoline.

Protocol 2: Conventional Heating N-Arylation of 4-Chloroquinazolines

For laboratories without access to a microwave reactor, conventional heating remains a reliable method for the N-arylation of 4-chloroquinazolines.

Materials and Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.1 - 1.5 equiv)

  • Solvent: 2-Propanol, Ethanol, or DMF

  • Base (optional, e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar or magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a stir bar and a reflux condenser, add 4-chloroquinazoline and the substituted aniline.

  • Add the chosen solvent to the flask.

  • If a base is required, add it to the reaction mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for the required time (typically 2-12 hours).[13][14] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

  • Conventional Heating: Provides the necessary thermal energy for the reaction to proceed, although typically requiring longer reaction times than microwave-assisted methods.[14]

  • Base: For less reactive anilines (e.g., electron-poor anilines), the addition of a base can facilitate the reaction by deprotonating the aniline, making it a more potent nucleophile.[1][12]

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly influence the yield of the N-arylation reaction. The following table summarizes typical reaction conditions and yields for the synthesis of various N-aryl-4-aminoquinazolines.

Entry4-Chloroquinazoline DerivativeAniline DerivativeMethodSolventBaseTimeYield (%)Reference
14-Chloro-6-iodo-2-phenylquinazoline4-Methoxy-N-methylanilineMicrowaveTHF/H₂O (1:1)None10 min86[12]
24-Chloro-6-bromo-2-phenylquinazoline4-Methoxy-N-methylanilineMicrowaveTHF/H₂O (1:1)None10 min63[12]
34-Chloroquinazoline2-AminopyridineMicrowave2-PropanolNone20 min96.5[13][14]
44-ChloroquinazolineAnilineConventional2-PropanolNone12 h37.3[14]

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature or time. For conventional heating, switching to a higher boiling point solvent may be beneficial. The addition of a suitable base can also improve the yield, especially for electron-deficient anilines.[1][12]

  • Steric Hindrance: Anilines with bulky ortho-substituents may react more slowly due to steric hindrance.[1][12] In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst system (in the case of Buchwald-Hartwig or Ullmann reactions) may be necessary.

  • Side Reactions: In some cases, side reactions such as hydrodechlorination of the starting material may occur. Optimizing the reaction conditions, such as using a milder base or a lower temperature, can help to minimize these side products.

Conclusion

The N-arylation of 4-chloroquinazolines is a robust and versatile method for the synthesis of a wide range of N-aryl-4-aminoquinazolines. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently access these important compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this field.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH. [Link]
  • Zhao, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
  • Zhao, L., et al. (2006).
  • Zhao, L., et al. (2006).
  • An, G., et al. (2018). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers. [Link]
  • Li, Y., et al. (2023). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. [Link]
  • Liu, Q., et al. (2013).
  • Wang, C., et al. (2011).
  • Yan, T., et al. (2012).
  • Various Authors. (2019). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • Kappe, C. O. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Organic Chemistry Portal. [Link]
  • Li, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
  • Wang, C., et al. (2015).
  • Wikipedia. (2023).
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Nematpour, M., et al. (2025).
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • McGowan, M. A., et al. (2012).
  • Sharma, S., et al. (2023).
  • Chemistry LibreTexts. (2023).
  • Szilágyi, A., et al. (2021).
  • Crest, M. D., et al. (2022).
  • Liu, X., et al. (2007). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • D'Souza, D. M., & Müller, T. J. J. (2007). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
  • Nishimura, R. H. V., et al. (2021). Supporting Information Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
  • Wang, Y., et al. (2022).
  • Qiu, G., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Organic Chemistry Portal. [Link]
  • Pérez-Jaramillo, A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Zhang, Y., et al. (2022).

Sources

Application Notes and Protocols for the Use of 7-Bromo-4-chloroquinazoline as a Key Intermediate in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of modern targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 7-Bromo-4-chloroquinazoline , a pivotal intermediate for the synthesis of potent anticancer agents. We delve into the distinct reactivity of its two halogenated positions, providing validated, step-by-step protocols for key synthetic transformations and their application in building precursors for drugs analogous to Lapatinib, Gefitinib, and Erlotinib.

Introduction: The Quinazoline Core in Oncology

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[3] Its aberrant activation through mutation or overexpression is a well-established driver in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] The 4-anilinoquinazoline core has emerged as a highly effective pharmacophore that competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its signaling cascade.[4] This has led to the development and FDA approval of several landmark drugs:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors used primarily for NSCLC with specific EGFR mutations.[5][6]

  • Lapatinib (Tykerb®) : A dual EGFR and HER2 (ErbB2) tyrosine kinase inhibitor, approved for the treatment of HER2-positive breast cancer.[4][7]

The synthesis of these complex molecules relies on versatile and strategically functionalized intermediates. This compound stands out as a particularly valuable starting material due to its differentiated reactivity, which allows for selective and sequential chemical modifications.[8][9]

The Strategic Advantage of this compound

The synthetic utility of this compound (CAS 573675-55-5) is rooted in the differential reactivity of its two halogen substituents.[8][10]

  • C4-Chloride: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This position is the primary site for introducing the crucial aniline moiety found in most quinazoline-based kinase inhibitors.

  • C7-Bromide: The bromine atom at the 7-position is less reactive towards SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon- or nitrogen-linked substituents to modulate potency, selectivity, and pharmacokinetic properties.

This orthogonal reactivity enables a predictable and controlled synthetic strategy, where the C4-position is typically addressed first, followed by diversification at the C7-position.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound B Nucleophilic Aromatic Substitution (SNA_r) at C4-Cl A->B High Reactivity D Pd-Catalyzed Cross-Coupling at C7-Br A->D Requires Catalyst F 4-Anilino-7-bromoquinazoline Intermediate B->F C Aniline (R¹-NH₂) C->B G Diversified Anticancer Drug Scaffolds D->G E Boronic Acids (Suzuki) Amines (Buchwald-Hartwig) E->D F->D Sequential Reaction G A This compound (Start) C Reaction Vessel (Isopropanol, Reflux) A->C B 3-Ethynylaniline (Nucleophile) B->C D Nucleophilic Aromatic Substitution (SNA_r) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G N-(3-ethynylphenyl)-7-bromoquinazolin-4-amine (Product) F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm A EGF Ligand B EGFR A->B Binds C ATP B->C Binds ATP D Downstream Signaling (Ras-Raf-MEK-ERK) C->D Phosphorylation Cascade E Cell Proliferation & Survival D->E F Quinazoline Inhibitor (e.g., Erlotinib) F->C Blocks ATP Binding

Sources

Microwave-assisted synthesis of 7-Bromo-4-chloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Microwave-Assisted Synthesis of 7-Bromo-4-chloroquinazoline Derivatives

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the synthesis of this compound, a crucial intermediate in medicinal chemistry. We will explore a modern, efficient approach utilizing microwave-assisted organic synthesis (MAOS), which offers significant advantages over classical thermal methods. This guide is intended for researchers, scientists, and professionals in drug development who require robust and reproducible synthetic methodologies.

Introduction: The Significance of Quinazolines and Microwave Synthesis

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, this compound serves as a versatile building block for creating complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy.[3][4][5][6]

Traditionally, the synthesis of the quinazolinone core via methods like the Niementowski reaction required prolonged heating (hours to days) at high temperatures, often resulting in lower yields and the formation of byproducts.[1][7][8] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature and reaction rate.[9][10] This technology dramatically reduces reaction times from hours to minutes, improves product yields, enhances purity, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[11][12][13][14]

This guide details a two-step synthesis beginning with the microwave-assisted cyclization of 2-amino-4-bromobenzoic acid with formamide to produce the quinazolinone intermediate, followed by a chlorination step to yield the target compound.

Reaction Pathway and Mechanism

The synthesis proceeds in two primary stages:

Step 1: Niementowski Quinazolinone Synthesis (Microwave-Assisted) The first step is the cyclocondensation of 2-amino-4-bromobenzoic acid with formamide. Under microwave irradiation, formamide acts as both a reactant (a C1 source) and a high-dielectric solvent that efficiently absorbs microwave energy. The reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 7-bromoquinazolin-4(3H)-one ring system.[7][15] The microwave heating provides rapid and uniform energy delivery, overcoming the activation energy barrier much more efficiently than conventional heating.[9][11]

Step 2: Chlorination of the Quinazolinone Ring The second step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloride. This is a critical transformation as the 4-chloro group is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution reactions to build molecular diversity.[4][5] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[6][16][17] The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is then attacked by a chloride ion to yield the final this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.

G cluster_0 Step 1: Microwave-Assisted Cyclization cluster_1 Step 2: Chlorination Reactants 2-Amino-4-bromobenzoic Acid + Formamide MW_Vessel Load into Microwave Vessel Reactants->MW_Vessel MW_Synth Microwave Irradiation (e.g., 180°C, 15 min) MW_Vessel->MW_Synth Workup1 Cooling & Precipitation (Addition of Ice-Water) MW_Synth->Workup1 Filter1 Vacuum Filtration & Washing Workup1->Filter1 Product1 Crude 7-Bromoquinazolin-4(3H)-one Filter1->Product1 Reagents2 7-Bromoquinazolin-4(3H)-one + Thionyl Chloride (SOCl₂) + cat. DMF Product1->Reagents2 To Next Step Reflux Conventional Heating / Reflux (e.g., 80°C, 2-4 hr) Reagents2->Reflux Workup2 Removal of Excess SOCl₂ (Distillation) Reflux->Workup2 Quench Quenching & Extraction Workup2->Quench Purify Purification (Column Chromatography) Quench->Purify Product2 Pure this compound Purify->Product2

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocols

4.1. Part A: Microwave-Assisted Synthesis of 7-Bromoquinazolin-4(3H)-one

Materials and Equipment:

  • 2-Amino-4-bromobenzoic acid

  • Formamide

  • Deionized water & Crushed ice

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Place 2-amino-4-bromobenzoic acid (e.g., 1.0 g, 4.63 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add an excess of formamide (e.g., 5-8 mL). The formamide acts as both reactant and solvent.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave synthesizer cavity.

  • Set the reaction parameters:

    • Temperature: 180 °C (use a ramp time of 2-3 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic power control (typically starts high and adjusts to maintain temperature)

    • Stirring: Medium to high

  • After the irradiation is complete, allow the vessel to cool to a safe temperature (below 50 °C) using the instrument's cooling system.

  • Carefully open the vessel and pour the reaction mixture into a beaker containing approximately 100 mL of an ice-water slurry.

  • Stir the mixture for 15-20 minutes. A solid precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual formamide.

  • Dry the product under vacuum or in a desiccator. The crude product is often of sufficient purity for the next step.

4.2. Part B: Synthesis of this compound

Safety Note: This procedure involves thionyl chloride, which is highly corrosive and reacts violently with water. It must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Equipment:

  • 7-Bromoquinazolin-4(3H)-one (from Part A)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Place the dried 7-bromoquinazolin-4(3H)-one (e.g., 1.0 g, 4.44 mmol) into a round-bottom flask.

  • Under a fume hood, add an excess of thionyl chloride (e.g., 10 mL).

  • Add 2-3 drops of DMF as a catalyst.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Dissolve the resulting residue in dichloromethane (50 mL).

  • Slowly and carefully pour the DCM solution into a beaker of crushed ice to quench any remaining reactive species.

  • Transfer the mixture to a separatory funnel and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield pure this compound.[2][4]

Summary of Reaction Parameters and Expected Results

ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 2-Amino-4-bromobenzoic acid, Formamide7-Bromoquinazolin-4(3H)-one, SOCl₂, cat. DMF
Heating Method Microwave IrradiationConventional Reflux
Temperature 180 °C~80 °C
Reaction Time 10-20 minutes2-4 hours
Typical Yield >85%70-90%
Purification Precipitation & WashingColumn Chromatography / Recrystallization
Final Product 7-Bromoquinazolin-4(3H)-oneThis compound
CAS Number 573675-55-5[3]
Molecular Formula C₈H₄BrClN₂[3][18][19]
Molecular Weight 243.49 g/mol [3][19]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction due to insufficient time or temperature.Increase microwave hold time or temperature slightly (e.g., 20 min or 190 °C). Ensure proper stirring.
Loss of product during workup.Ensure mixture is fully cooled and precipitated before filtration. Use ice-cold water for washing.
Incomplete reaction in Step 2 Insufficient heating time or inactive chlorinating agent.Extend reflux time and monitor by TLC. Use fresh, high-purity thionyl chloride. Ensure DMF catalyst was added.
Impure Final Product Residual starting material or byproducts.Optimize purification. Use a suitable solvent gradient for column chromatography.
Incomplete quenching or washing.Ensure thorough washing with sodium bicarbonate solution to remove acidic impurities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (2024).
  • One-pot reductive cyclization to antitumor quinazoline precursors. (n.d.). Arkivoc.
  • This compound 573675-55-5 wiki. (n.d.). Guidechem.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
  • Synthesis of 4-chloroquinazoline. (n.d.). PrepChem.com.
  • 573675-55-5|this compound. (n.d.). BLD Pharm.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.).
  • This compound(573675-55-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals.
  • This compound (C8H4BrClN2). (n.d.). PubChemLite.
  • 573675-55-5 | this compound. (n.d.). ChemScene.
  • Synthesis of Quinozoline-4-(3H)
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
  • Process for the preparation of 4-haloquinazolines. (n.d.).
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). NIH.
  • Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. (2009). Semantic Scholar.
  • Custom Synthesis for Quinazoline Derivatives: Meeting Unique Research Needs. (n.d.). BOC Sciences.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for Palladium-Catalyzed Functionalization of the 7-Position of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the C7-Position – A Frontier in Heterocyclic Chemistry

The selective functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the various positions on these crucial chemical frameworks, the C7-position of many important heterocycles, such as indoles and quinolines, has historically presented a significant synthetic challenge. Its functionalization is often sterically hindered and electronically disfavored compared to other more reactive sites. However, the introduction of novel functionalities at this position can profoundly impact a molecule's biological activity, pharmacokinetic properties, and photophysical characteristics.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth exploration of palladium-catalyzed methodologies for the selective functionalization of the 7-position of various heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and troubleshooting guidance to empower researchers in their synthetic endeavors.

The Challenge of C7-Selectivity: A Mechanistic Perspective

The inherent reactivity of many heterocyclic systems often directs functionalization to positions other than C7. For instance, in indoles, the C2 and C3 positions are typically more nucleophilic and prone to electrophilic attack.[1] To overcome this innate preference, chemists have devised clever strategies, primarily centered around the use of directing groups. These groups, temporarily installed on the heterocycle, coordinate to the palladium catalyst, bringing it into close proximity to the desired C7 C-H bond and facilitating its activation. The choice of the directing group is critical and can be the deciding factor in achieving high regioselectivity and yield.[2]

Directing Group Strategies for C7 C-H Functionalization

A variety of directing groups have been successfully employed to orchestrate C7-functionalization. The selection of an appropriate directing group depends on the specific heterocyclic scaffold and the desired transformation.

Commonly Employed Directing Groups for C7-Selectivity:
Directing GroupHeterocycle ExampleKey Features
PivaloylIndolesBulky group that sterically favors C7-functionalization.[2]
PhosphinoylIndolesEnables highly regioselective C-H arylation.[3]
N-methoxy amideVarious heterocyclesActs as both a directing group and an anionic ligand, overcoming catalyst poisoning by heteroatoms.[4]
PyrimidineIndolinesRemovable directing group for C-H arylation.

Palladium-Catalyzed Cross-Coupling Reactions for C7-Functionalization

The following sections provide detailed protocols for key palladium-catalyzed reactions that have been successfully applied to the functionalization of the 7-position of various heterocycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] It involves the reaction of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. For challenging couplings, particularly with less reactive aryl chlorides, the use of pre-formed palladacycles or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be crucial for efficient oxidative addition.[6]

  • Ligand: The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands enhance the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6]

  • Base: The base activates the boronic acid, facilitating transmetalation to the palladium center. The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and can be tuned to the specific substrate.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: C7-Arylation of 7-Bromoquinoline via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 7-bromoquinoline with an arylboronic acid.

dot

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 7-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromoquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Suzuki-Miyaura Couplings:
  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes be beneficial.

    • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can lead to the homocoupling of boronic acids.[7]

    • Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored reagents.

  • Protodeboronation:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids.[7]

    • Mitigation: Use a milder base (e.g., KF), anhydrous conditions, or switch to a boronic ester (e.g., pinacol ester) which is more stable.[7]

Heck Reaction: Alkenylation of the C7-Position

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[8]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction. The choice of ligand can influence selectivity and efficiency.[9]

  • Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide produced during the reaction and regenerate the active catalyst.[10]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used.

Protocol: C7-Alkenylation of 7-Iodobenzofuran via Heck Reaction

This protocol outlines a general procedure for the Heck reaction between 7-iodobenzofuran and an alkene.

dot

Caption: Simplified catalytic cycle of the Heck reaction.

Materials:

  • 7-Iodobenzofuran (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, dissolve 7-iodobenzofuran and the alkene in the anhydrous solvent.

  • Add the base, ligand, and palladium catalyst.

  • Seal the tube and heat the mixture to 80-120 °C.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Heck Reactions:
  • Low Reactivity:

    • Increase the reaction temperature.

    • Screen different ligands; more electron-rich and bulky ligands can sometimes improve performance.

  • Formation of Palladium Black:

    • This indicates catalyst decomposition. Increase the ligand-to-palladium ratio to better stabilize the catalytic species.[9]

  • Isomerization of the Alkene Product:

    • This can occur at higher temperatures or with prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]

Causality Behind Experimental Choices:
  • Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

  • Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[11]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can be omitted, which can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.[13]

Protocol: C7-Alkynylation of 7-Iodobenzothiophene via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 7-iodobenzothiophene with a terminal alkyne.

dot

Caption: The dual catalytic cycles of the Sonogashira coupling.

Materials:

  • 7-Iodobenzothiophene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or DIPA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add 7-iodobenzothiophene, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting Sonogashira Couplings:
  • Alkyne Homocoupling (Glaser Coupling):

    • This is a common side reaction, especially in the presence of oxygen.[14]

    • Mitigation: Ensure rigorous exclusion of air from the reaction. Running the reaction under copper-free conditions can also prevent this side reaction.

  • Slow or Incomplete Reaction:

    • Increase the catalyst loading or reaction temperature.

    • Ensure the base is of high quality and sufficiently strong to deprotonate the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[15]

Causality Behind Experimental Choices:
  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos have been developed to facilitate the coupling of a wide range of amines and aryl halides, including challenging substrates like aryl chlorides.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be effective depending on the substrate.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol: C7-Amination of 7-Chloroquinoline via Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 7-chloroquinoline.

dot

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 7-Chloroquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 7-chloroquinoline and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Buchwald-Hartwig Aminations:
  • Catalyst Poisoning: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst and inhibit its activity.[17]

    • Mitigation: Using a higher catalyst and ligand loading or screening different ligands can overcome this issue.

  • Hydrodehalogenation:

    • This side reaction, where the halide is replaced by a hydrogen, can compete with the desired amination.

    • Mitigation: Ensure strictly anhydrous conditions and use a high-purity base.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of the 7-position of heterocyclic scaffolds has transitioned from a formidable challenge to a feasible and powerful synthetic strategy. The development of directing group approaches and the continuous evolution of catalyst systems for classic cross-coupling reactions have opened new avenues for the synthesis of novel molecules with potential applications in medicine and materials science. As our understanding of reaction mechanisms deepens and new, more active and selective catalysts are discovered, we can anticipate even more efficient and versatile methods for unlocking the full potential of the C7-position.

References

  • Chemical Communications. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. [Link]
  • ResearchGate. (2015).
  • PMC - NIH. (2016).
  • Angewandte Chemie International Edition. (2025).
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]
  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
  • PMC - NIH. (2014).
  • PMC - PubMed Central. (2015).
  • PMC - PubMed Central. (2020).
  • NIH. (2024).
  • RSC Publishing. (2019).
  • Rose-Hulman Institute of Technology. (2023). Suzuki Cross-coupling Reaction procedure. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wiley Online Library. (2018). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as Both a Green Solvent and a Reactant. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • MDPI. (2021).
  • Common Organic Chemistry. (2023).
  • University of Groningen. (2019).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Sonogashira Coupling. (n.d.). The Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (2023). Heck Reaction. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. [Link]
  • MDPI. (2017).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • YouTube. (2025).
  • Wiley Online Library. (2021).
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Chemical Science. (2015). Palladium(0)
  • PMC - NIH. (2014).
  • YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
  • ResearchGate. (2017).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Multi-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[4][5][6] Several FDA-approved drugs, such as gefitinib, erlotinib, and prazosin, feature the quinazoline framework, underscoring its therapeutic relevance.[6] The precise substitution pattern on the quinazoline ring is critical for modulating biological activity, making the development of regioselective synthetic methods a paramount objective for researchers in drug discovery and organic synthesis.

This technical guide provides an in-depth exploration of modern and classical strategies for the regioselective synthesis of multi-substituted quinazolines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles that govern the selectivity of these transformations.

Strategic Approaches to Regioselective Quinazoline Synthesis

The construction of the quinazoline scaffold can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: Building from the Ground Up

Classical methods typically involve the cyclization of readily available ortho-substituted anilines. These methods are robust and have been refined over many years, providing reliable access to a wide range of quinazoline derivatives.

The Niementowski reaction, first reported in 1895, involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones.[7] While historically significant, this reaction often requires harsh conditions and high temperatures.[7] Microwave-assisted protocols have significantly improved the efficiency of the Niementowski reaction, reducing reaction times and increasing yields.[7][8]

A common and highly effective modification involves the acylation of anthranilic acid to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired 3-substituted-4(3H)-quinazolinone.[9][10][11] This two-step approach offers excellent control over the substituent at the 3-position.

Protocol 1: Two-Step Synthesis of 3-Aryl-2-methyl-4(3H)-quinazolinones from Anthranilic Acid

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product often crystallizes out. If not, slowly pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The 2-methyl-4H-3,1-benzoxazin-4-one is typically used in the next step without further purification.

Step 2: Synthesis of the 3-Aryl-2-methyl-4(3H)-quinazolinone

  • Reaction Setup: In a suitable solvent such as DMF or ethanol, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired aniline (1-1.2 equivalents).[10]

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

2-Aminobenzonitriles are versatile precursors for the synthesis of various quinazoline derivatives, particularly 4-aminoquinazolines.[5] Multi-component reactions involving 2-aminobenzonitriles, orthoesters, and an ammonia source (like ammonium acetate) under microwave irradiation provide a rapid and efficient route to 4-aminoquinazolines.[7]

Conceptual Workflow: Multi-component Synthesis from 2-Aminobenzonitrile

G cluster_reactants Reactants cluster_conditions Conditions A 2-Aminobenzonitrile F One-Pot Reaction A->F B Orthoester (e.g., Triethyl orthoformate) B->F C Ammonia Source (e.g., NH4OAc) C->F D Microwave Irradiation D->F Energy Source E Solvent-free or High-boiling solvent E->F Environment G Multi-substituted 4-Aminoquinazoline F->G Cyclization & Aromatization

Figure 1. One-pot microwave-assisted synthesis of 4-aminoquinazolines.

Transition-Metal-Catalyzed Strategies: Precision and Efficiency

The past few decades have seen a surge in the development of transition-metal-catalyzed methods for quinazoline synthesis.[12][13][14] These approaches often offer milder reaction conditions, broader substrate scope, and novel pathways for regioselective functionalization, including direct C-H activation.[12][15]

Rhodium(III) and Cobalt(III)-catalyzed C-H activation/annulation has emerged as a powerful tool for the synthesis of highly substituted quinazolines.[15][16] In these reactions, a directing group on one of the aromatic precursors guides the metal catalyst to selectively activate a specific C-H bond for subsequent coupling with a partner molecule, often a dioxazolone which serves as a nitrile synthon.[15] This strategy allows for the construction of the quinazoline ring with high regioselectivity and atom economy.

Mechanism Snapshot: Co(III)-Catalyzed C-H Activation for Quinazoline Synthesis

G A Benzimidate with Directing Group (DG) Co(III) Catalyst B C-H Activation Formation of Cobaltacycle Intermediate A->B C-H Metalation C Coordination of Dioxazolone B->C Ligand Exchange D Migratory Insertion C->D Insertion E Reductive Elimination & Cyclization D->E Intramolecular Annulation F Multi-substituted Quinazoline Regeneration of Co(III) Catalyst E->F Aromatization

Sources

Scale-up synthesis of 7-Bromo-4-chloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 7-Bromo-4-chloroquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.[4] The protocol details the cyclization of 2-amino-4-bromobenzoic acid to form 7-bromoquinazolin-4(3H)-one, followed by a robust chlorination procedure. Emphasis is placed on process optimization, critical safety considerations for handling hazardous reagents, and analytical validation to ensure high yield and purity, empowering drug discovery and development programs.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives have consistently proven to be of immense value in drug discovery. The 4-anilinoquinazoline core, for example, is central to several FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib, which have revolutionized cancer therapy.[3] The strategic functionalization of the quinazoline ring allows for the fine-tuning of a compound's pharmacological profile.

This compound, in particular, is a highly versatile building block. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, etc.) via Nucleophilic Aromatic Substitution (SNAr) reactions.[3][5] The bromine atom at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups.[5] This dual functionality allows for the rapid generation of extensive chemical libraries for screening and lead optimization. This guide offers a field-proven methodology for producing this critical intermediate on a scale suitable for preclinical and clinical development pipelines.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, beginning with the construction of the quinazoline core, followed by the critical chlorination step to activate the C4 position.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-bromobenzoic Acid + Formamide B Heat (140-160°C) A->B Niementowski Reaction C 7-Bromoquinazolin-4(3H)-one (Intermediate) B->C D 7-Bromoquinazolin-4(3H)-one C->D Isolation & Purification E Thionyl Chloride (SOCl₂) + cat. DMF, Reflux D->E Chlorination F This compound (Final Product) E->F

Diagram 1: High-level synthetic pathway for this compound.

Part I: Scale-Up Synthesis of 7-Bromoquinazolin-4(3H)-one

Principle and Rationale

This step employs a variation of the Niementowski quinazoline synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide.[6] Here, 2-amino-4-bromobenzoic acid is reacted with excess formamide, which serves as both a reactant (providing the C2 carbon and N3 nitrogen) and the solvent. The high reaction temperature drives the cyclization and dehydration to form the stable quinazolinone ring system. This one-pot approach is highly efficient for large-scale production due to its simplicity and avoidance of additional reagents.

Materials and Equipment
  • Reagents: 2-amino-4-bromobenzoic acid, Formamide.

  • Equipment: Glass-lined reactor or multi-neck round-bottom flask (appropriately sized for scale), overhead mechanical stirrer, heating mantle with temperature controller and thermocouple, condenser, vacuum filtration apparatus.

Detailed Experimental Protocol
  • Reactor Setup: Equip a clean, dry reactor with an overhead stirrer, a condenser, and a thermocouple.

  • Reagent Charging: Charge the reactor with 2-amino-4-bromobenzoic acid (1.0 eq). For every 100g of the starting material, add approximately 300-400 mL of formamide.

  • Reaction Execution: Begin vigorous stirring and slowly heat the mixture to 150-160°C. The solids will dissolve as the reaction progresses. Maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken, diluted with water, and the precipitated solid dissolved in methanol for analysis.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.

  • Isolation: Slowly add deionized water (approximately 2-3 times the volume of formamide used) to the cooled reaction mixture with continuous stirring. The product will precipitate as a solid.

  • Filtration and Washing: Cool the slurry to room temperature or below (using an ice bath) to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual formamide, followed by a wash with a cold non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Part II: Chlorination to this compound

Principle and Rationale

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a critical activation step. This is achieved by treating the intermediate with a strong chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

CRITICAL SAFETY PROTOCOL: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is an extremely hazardous and corrosive substance. Strict adherence to safety protocols is mandatory.

  • Hazards: Reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8] It is toxic if inhaled, causing severe burns to the respiratory tract, skin, and eyes.[9][10]

  • Personal Protective Equipment (PPE):

    • Body: Chemical-resistant suit.[10]

    • Hands: Heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[7]

    • Face/Respiratory: A full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential, especially during large-scale transfers.[7][9] Work must be conducted in a certified, high-flow chemical fume hood.

  • Handling Procedures:

    • Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[10]

    • Use a cannula or a pressure-equalizing dropping funnel for transfers. Never pour directly.

    • Ensure no water or protic solvents are in the vicinity.[11]

  • Quenching and Disposal: Excess thionyl chloride must be quenched cautiously by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide). This is a highly exothermic process that releases toxic gases and must be done in a fume hood. Dispose of waste according to institutional and local regulations.

Materials and Equipment
  • Reagents: 7-Bromoquinazolin-4(3H)-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), Toluene (or another high-boiling inert solvent).

  • Equipment: Dry, inert-atmosphere-equipped reactor with overhead stirrer, condenser with a gas outlet connected to a scrubber (containing NaOH solution), heating mantle with temperature controller, pressure-equalizing dropping funnel.

Detailed Experimental Protocol
  • Reactor Setup: Ensure the entire reactor assembly is completely dry and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 7-Bromoquinazolin-4(3H)-one (1.0 eq) and a high-boiling inert solvent like toluene. Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Addition of Thionyl Chloride: Begin stirring and slowly add thionyl chloride (2.0 - 5.0 eq) via a dropping funnel. An initial exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 3-5 hours.[12][13]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Removal of Excess Reagent: After completion, allow the reaction to cool slightly. Distill off the excess thionyl chloride and solvent under reduced pressure. This step must be done with care, ensuring the vacuum pump is protected by a cold trap and a base trap.

  • Work-up (Quenching): This is a highly hazardous step. Cautiously and very slowly, pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring.[12] Alternatively, slowly add ice-cold water to the reaction mixture.

  • Neutralization and Extraction: The resulting acidic aqueous slurry will contain the precipitated product. Slowly neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes mixture) or by column chromatography on silica gel for higher purity.

Data Summary and Workflow

Table of Reaction Parameters
ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 2-Amino-4-bromobenzoic acid, Formamide7-Bromoquinazolin-4(3H)-one, SOCl₂, cat. DMF
Stoichiometry (Typical) Formamide used as solventSOCl₂ (3.0 eq), DMF (0.05 eq)
Temperature 150-160°CReflux (~110°C in Toluene)
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%80-90%
Purity (Post-Workup) >95%>95%
Analytical Control TLC, HPLC, ¹H NMRTLC, HPLC, ¹H NMR, MS
Detailed Experimental Workflow

G start Start: 2-Amino-4-bromobenzoic Acid add_formamide 1. Add Formamide 2. Heat to 150-160°C start->add_formamide monitor1 Monitor by TLC/HPLC add_formamide->monitor1 cool_precipitate 1. Cool to <100°C 2. Add H₂O to precipitate monitor1->cool_precipitate Reaction Complete filter_dry1 Filter, Wash (H₂O, Hexane) & Dry under Vacuum cool_precipitate->filter_dry1 intermediate Intermediate: 7-Bromoquinazolin-4(3H)-one filter_dry1->intermediate add_socl2 1. Suspend in Toluene 2. Add cat. DMF 3. Add SOCl₂ 4. Reflux (~110°C) intermediate->add_socl2 monitor2 Monitor by TLC/HPLC add_socl2->monitor2 remove_excess Distill excess SOCl₂ & Solvent (Reduced Pressure) monitor2->remove_excess Reaction Complete quench Quench on Ice (CAUTION!) remove_excess->quench neutralize_extract 1. Neutralize (pH 7-8) 2. Extract with EtOAc quench->neutralize_extract wash_dry_conc Wash (Brine), Dry (Na₂SO₄) & Concentrate neutralize_extract->wash_dry_conc purify Purify by Recrystallization or Column Chromatography wash_dry_conc->purify final_product Final Product: This compound purify->final_product

Diagram 2: Step-by-step experimental workflow for scale-up synthesis.

Conclusion

This application note provides a validated, two-step protocol for the scale-up synthesis of this compound. By detailing the rationale behind procedural choices, offering insights into process optimization, and mandating strict safety protocols, this guide serves as an essential resource for chemists in the pharmaceutical industry. The successful implementation of this synthesis will enable the robust production of a key chemical intermediate, thereby accelerating the discovery and development of next-generation quinazoline-based therapeutics.

References

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5. [Link]
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • LANXESS Corporation. (n.d.). Thionyl chloride.
  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017).
  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 493. [Link]
  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5488. [Link]
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • National Center for Biotechnology Information. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2636–2646. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant majority of FDA-approved drugs featuring these scaffolds.[1][2] The continuous demand for novel therapeutic agents necessitates the development of efficient, robust, and diverse synthetic methodologies. This guide provides an in-depth analysis of modern synthetic strategies for accessing novel heterocyclic frameworks, moving beyond classical condensation reactions to the forefront of catalytic and technologically advanced methods.[3][4] We will explore the causality behind experimental design in Palladium-Catalyzed Cross-Coupling, C-H Activation, Multicomponent Reactions (MCRs), Photoredox Catalysis, and Flow Chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and accelerate the discovery of new chemical entities.

The Imperative for Innovation in Heterocyclic Synthesis

Heterocyclic chemistry is a vast and dynamic field, driven by the unparalleled functional importance of its products.[5][6] Nitrogen, oxygen, and sulfur-containing heterocycles are ubiquitous in nature and medicine, serving as crucial components in everything from DNA to antibiotics and anti-cancer agents.[2][6][7][8] The challenge for the modern synthetic chemist is not merely to synthesize these structures but to do so with precision, efficiency, and scalability. Traditional methods often suffer from harsh conditions, limited substrate scope, and poor atom economy.[9]

The evolution of synthetic chemistry has introduced powerful tools that address these limitations.[3] Catalytic processes, in particular, have revolutionized the field, enabling the formation of complex bonds under mild conditions with high selectivity.[3][4] This guide focuses on these modern strategies, which are pivotal in today's drug discovery programs.[10]

G cluster_0 Conceptualization cluster_1 Synthetic Strategy Selection cluster_2 Execution & Optimization cluster_3 Validation & Application Target Target Heterocycle Design MCR Multicomponent Reactions (MCRs) Target->MCR Select Method CrossCoupling Cross-Coupling Target->CrossCoupling Select Method CH_Activation C-H Activation Target->CH_Activation Select Method Photoredox Photoredox Catalysis Target->Photoredox Select Method FlowChem Flow Chemistry Target->FlowChem Select Method Protocol Protocol Development & Optimization MCR->Protocol CrossCoupling->Protocol CH_Activation->Protocol Photoredox->Protocol FlowChem->Protocol Purification Purification Protocol->Purification Characterization Structural Characterization (NMR, MS, X-Ray) Purification->Characterization Screening Biological Screening & SAR Studies Characterization->Screening Screening->Target Iterative Refinement

Figure 1: A generalized workflow for the modern synthesis and development of novel heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon and nitrogen frameworks of many heterocycles.[11] These methods offer exceptional functional group tolerance and reliability, making them suitable for both early-stage discovery and large-scale manufacturing.[12]

Scientific Rationale

The power of these reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) lies in the catalytic cycle of the palladium complex.[13][14] The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into an aryl or vinyl halide/triflate bond, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organic moiety from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, or an olefin inserts into the Pd-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often used to promote the reductive elimination step and stabilize the active catalytic species, which is crucial for achieving high yields and turnover numbers, especially in challenging C-N couplings.[15]

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-M + Base) PdII_B->Pd0 Reductive Elimination center_node PdII_B->center_node R¹-R²

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note: Synthesis of 2-Arylindoles via Tandem C-N/Suzuki Coupling

The indole scaffold is a privileged structure in medicinal chemistry.[16] A powerful modern method to synthesize functionalized indoles involves a one-pot, tandem palladium-catalyzed process starting from readily available gem-dihalovinylanilines.[15] This approach demonstrates high efficiency by forming two bonds in a single operation.

Protocol: Synthesis of 1-Boc-2-phenyl-1H-indole

This protocol is adapted from methodologies described for tandem C-N/Suzuki couplings.[15]

1. Materials & Equipment:

  • Reagents: N-Boc-2-(2,2-dibromovinyl)aniline (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), K₃PO₄ (3.0 eq), Anhydrous 1,4-Dioxane.

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, nitrogen/argon line, standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

2. Step-by-Step Procedure:

  • Setup: Add N-Boc-2-(2,2-dibromovinyl)aniline (e.g., 378 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and SPhos (33 mg, 0.08 mmol) to a dry Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-16 hours (or in a microwave reactor at 120 °C for 30-45 minutes). Monitor reaction progress by TLC or LC-MS. Causality Note: The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for the transmetalation step without causing hydrolysis of the boronic acid or ester groups.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.

3. Self-Validation & Characterization:

  • Yield: Expected yields are typically in the 75-95% range.

  • ¹H NMR: Confirm the presence of aromatic protons from both the indole and phenyl rings, the disappearance of vinyl protons, and the presence of the Boc protecting group (~1.6 ppm).

  • ¹³C NMR: Verify the correct number of aromatic and aliphatic carbons.

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the synthesized compound, [M+H]⁺ or [M+Na]⁺.

EntryArylboronic AcidCatalyst SystemTime (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhos1291
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos1288
33-Thienylboronic acidPd₂(dba)₃ / SPhos1485
44-Fluorophenylboronic acidPd₂(dba)₃ / SPhos1293
(Data is representative based on typical outcomes for this reaction type)

C-H Activation: An Atom-Economical Revolution

Direct C-H functionalization is a paradigm-shifting strategy that avoids the pre-functionalization of substrates (e.g., conversion to halides or organometallics), thereby reducing step counts and waste.[17][18] This approach forges C-C or C-heteroatom bonds by directly activating otherwise inert C-H bonds, often with high regioselectivity controlled by directing groups.[19]

Scientific Rationale

Transition metals like palladium, rhodium, and ruthenium are commonly employed.[17][20] The mechanism often involves a directing group (e.g., pyridine, amide, carboxylic acid) on the substrate that coordinates to the metal center, positioning it in close proximity to a specific C-H bond. This leads to a cyclometalated intermediate, which can then react with a coupling partner.[19] This chelation-assisted strategy is the key to overcoming the challenge of regioselectivity.[17]

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

MCRs are processes where three or more reactants combine in a one-pot reaction to form a product that contains significant portions of all starting materials.[21][22] This strategy is highly convergent and ideal for creating libraries of structurally diverse compounds for high-throughput screening.[21][23]

Scientific Rationale

The efficiency of MCRs stems from their domino or tandem nature, where the product of the first reaction step becomes the substrate for the next, all within the same pot.[22][23] This minimizes the need for intermediate purification, saving time, solvents, and resources.[23] Classic examples like the Ugi and Biginelli reactions have been modernized and expanded to create a vast array of heterocyclic scaffolds.[4][21]

G A A Intermediate A-B-C A->Intermediate B B B->Intermediate C C C->Intermediate Product Product Intermediate->Product Cyclization

Figure 3: Conceptual flow of a three-component reaction (3-CR) leading to a complex product.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.[24][25] This approach enables transformations that are often difficult or impossible to achieve using traditional thermal methods, providing novel pathways for heterocycle synthesis and functionalization.[10][26]

Scientific Rationale

The process begins with a photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbing a photon of visible light, promoting it to an excited state.[24] This excited-state catalyst is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a radical ion. This radical can then undergo a variety of synthetic transformations, such as cyclization onto an alkene or arene, before the catalytic cycle is completed by another SET event.[25][27] The mildness of these conditions (often room temperature, using simple LED lights) allows for incredible functional group tolerance.[24]

Flow Chemistry: A Technological Leap for Synthesis

Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask.[28][29] This technology offers significant advantages in terms of safety, reproducibility, and scalability.[28][30]

Scientific Rationale

By pumping reagents through heated and pressurized tubes or microreactors, flow systems offer precise control over reaction parameters like temperature, pressure, and residence time.[28] The high surface-area-to-volume ratio allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions.[28] It also allows for "superheating" solvents above their boiling points, drastically accelerating reaction rates.[16] This technology is particularly well-suited for synthesizing heterocycles via reactions that are hazardous or slow in batch mode.[16][28]

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is continually being redefined by innovative strategies. The methodologies discussed—from the precision of palladium catalysis and C-H activation to the efficiency of MCRs and the sustainable power of photoredox and flow chemistry—are not mutually exclusive. The future of the field lies in their intelligent combination, enabling chemists to build molecular complexity with unprecedented control and efficiency. As our understanding of these powerful tools grows, so too will our ability to design and create the next generation of therapeutics and advanced materials.

References

  • Daly, A. M., & Doyle, A. G. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.
  • Sharma, U. K., & Van der Eycken, E. V. (Eds.). (2019). Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • Ciulla, M., et al. (Eds.). (2020). Modern Strategies for Heterocycle Synthesis. Molecules.
  • El-Faham, A., et al. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews.
  • Petrucci, F., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
  • Neel, E. J., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews.
  • Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Li, G., et al. (2021).
  • Anonymous. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds.
  • Anonymous. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules.
  • Anonymous. (n.d.). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
  • Singh, R., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of the Indian Chemical Society.
  • Müller, T. J. J. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. The Journal of Organic Chemistry.
  • Ahmed, S., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Neufeldt, S. R., & Sanford, M. S. (2012).
  • A. G., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
  • Yamaguchi, J., et al. (2016).
  • Leng, B.-R., et al. (2025).
  • Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Anonymous. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
  • Lautens, M., & Wu, X. (2012). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace Repository.
  • Reed, M. A., et al. (2022). Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes.
  • Zhou, L., et al. (2016).
  • Ley, S. V., et al. (2011).
  • Sharma, U. K., & Van der Eycken, E. V. (2019). Flow Chemistry for the Synthesis of Heterocycles.
  • Gevorgyan, V., et al. (2020).
  • Anonymous. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
  • Xiao, W.-J., et al. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Accounts of Chemical Research.
  • Sharma, U. K., & Van der Eycken, E. V. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Better World Books.
  • Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
  • Cacchi, S., & Fabrizi, G. (2005). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Organic & Biomolecular Chemistry.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Zeni, G., & Larock, R. C. (2006).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-4-chloroquinazoline. As a key intermediate in the development of pharmacologically active molecules, including tyrosine kinase inhibitors like Gefitinib, achieving a high yield and purity of this compound is critical.[1][2] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis.

As Senior Application Scientists, we have structured this guide to move beyond simple protocols. Our goal is to provide a foundational understanding of the reaction's intricacies, empowering you to diagnose issues and rationally design process improvements.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems encountered during the synthesis of this compound, which typically proceeds via the chlorination of 7-bromo-3,4-dihydroquinazolin-4-one (also known as 7-bromo-4(3H)-quinazolinone).

Question 1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue and can stem from several factors, from the quality of the starting material to the reaction workup.

Potential Causes & Solutions:

  • Poor Quality of Starting Material (7-Bromo-4(3H)-quinazolinone):

    • The Problem: The purity of the quinazolinone precursor is paramount. Impurities from its synthesis, such as residual starting materials (e.g., bromo-anthranilic acid derivatives) or isomers, can interfere with the chlorination reaction.[3][4][5] Moisture in the starting material will rapidly quench the chlorinating agent.

    • Solution:

      • Purity Verification: Before starting, verify the purity of your 7-bromo-4(3H)-quinazolinone using techniques like ¹H NMR, LC-MS, and melting point analysis.

      • Drying: Ensure the starting material is rigorously dried. Heat it in a vacuum oven at a temperature below its melting point for several hours prior to use.

  • Inefficient Chlorination Reaction:

    • The Problem: The conversion of the hydroxyl group (in its lactim tautomeric form) to the chloro group can be incomplete.[6] This is often due to suboptimal reaction conditions or insufficient reagent activity.

    • Solution:

      • Choice of Chlorinating Agent: While several agents exist, phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are most common.[6] SOCl₂ often requires a catalytic amount of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) to form the reactive Vilsmeier reagent, which is the active chlorinating species.[6] POCl₃ is often used in excess, serving as both reagent and solvent.

      • Reaction Temperature and Time: The reaction typically requires heating. Refluxing in neat POCl₃ (boiling point ~107 °C) or a high-boiling solvent is standard. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while prolonged heating can cause decomposition and the formation of colored impurities.

      • Additives: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can sometimes facilitate the reaction, particularly when using reagents like phosphorus trichloride (PCl₃), by scavenging the generated HCl and promoting the formation of the desired product.[7]

  • Product Loss During Workup and Purification:

    • The Problem: this compound is susceptible to hydrolysis back to the starting quinazolinone if exposed to water for prolonged periods, especially under non-neutral pH. Significant product can also be lost during purification if the incorrect method is chosen.

    • Solution:

      • Workup Procedure: After the reaction is complete, the excess chlorinating agent must be removed carefully. The reaction mixture is typically cooled and slowly quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This must be done cautiously in a well-ventilated fume hood due to the vigorous and exothermic reaction with water, releasing HCl or SO₂ gas.

      • Extraction: Promptly extract the product into an organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate. Ensure the aqueous layer is neutralized or slightly basic to prevent hydrolysis of the product.

      • Purification: Avoid purification methods that involve prolonged contact with protic solvents. If column chromatography is necessary, use a non-polar solvent system and deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine. Recrystallization from a non-protic solvent like toluene or a hexane/ethyl acetate mixture is often a preferable method for purification.

Question 2: My reaction seems to stall and never reaches full conversion. What's going on?

Incomplete conversion is a frustrating issue that points to a problem with the reaction's stoichiometry, activity, or equilibrium.

Potential Causes & Solutions:

  • Deactivated Chlorinating Agent:

    • The Problem: POCl₃ and SOCl₂ are highly reactive towards moisture. If old bottles of reagents are used, or if the reaction is not set up under anhydrous conditions, the reagent will be partially hydrolyzed and its effective concentration reduced.

    • Solution: Use a fresh, unopened bottle of the chlorinating agent or distill the reagent immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solubility of Starting Material:

    • The Problem: 7-bromo-4(3H)-quinazolinone can have limited solubility in some solvents. If the reaction is run in a co-solvent where the starting material is not fully dissolved at the reaction temperature, it becomes a mass-transfer-limited reaction, slowing down significantly.

    • Solution: If not using the chlorinating agent as the solvent, choose a high-boiling, inert co-solvent in which the starting material has good solubility, such as toluene or acetonitrile. When using POCl₃ as both reagent and solvent, ensure sufficient volume is used to create a mobile slurry at the reaction temperature.

  • Tautomerization Equilibrium:

    • The Problem: The chlorination occurs on the lactim tautomer of the quinazolinone. The lactam-lactim equilibrium may not sufficiently favor the reactive lactim form under the reaction conditions.[6]

    • Solution: The addition of catalytic DMF when using SOCl₂ helps drive the reaction by forming the more potent Vilsmeier reagent.[6] For POCl₃, ensuring a sufficiently high temperature (reflux) is key to promoting the formation of the necessary intermediates for chlorination.

Question 3: I've isolated my product, but it's a dark, tarry solid. How can I remove the color and what causes it?

The formation of colored impurities is typically a sign of side reactions or product degradation, often caused by excessive heat or extended reaction times.

Potential Causes & Solutions:

  • Thermal Decomposition:

    • The Problem: Quinazoline scaffolds can be sensitive to prolonged heating at high temperatures, leading to polymerization or decomposition, which generates highly colored, high-molecular-weight byproducts.

    • Solution: Monitor the reaction closely and stop heating as soon as the starting material is consumed. Avoid "overcooking" the reaction. If possible, explore alternative chlorinating systems that work at lower temperatures, such as oxalyl chloride/catalytic DMF or triphenylphosphine/N-chlorosuccinimide.[6][8]

  • Residual Phosphorus Compounds:

    • The Problem: When using POCl₃, various non-volatile phosphorus-based byproducts can form and contaminate the final product, often appearing as a sticky, colored residue.

    • Solution:

      • Aqueous Wash: During workup, thoroughly wash the organic extract with water and then a brine solution to remove water-soluble phosphorus species.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (like DCM or ethyl acetate) and treat it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite®. This is highly effective at removing colored impurities.

      • Recrystallization: Recrystallization is often the best method to both purify the compound and improve its color.

Experimental Workflow & Data

General Protocol for Chlorination of 7-Bromo-4(3H)-quinazolinone

This protocol is a standard starting point. Optimization of time and temperature will be necessary.

dot

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dry 7-Bromo-4(3H)-quinazolinone (Vacuum Oven) Charge Charge reactant & POCl₃ to flask under N₂ Start->Charge Glassware Oven-dry all glassware Glassware->Charge Heat Heat to reflux (e.g., 110-115 °C) Charge->Heat Monitor Monitor by TLC/LC-MS (2-4 hours typical) Heat->Monitor Quench Cool and cautiously pour onto crushed ice/NaHCO₃(aq) Monitor->Quench Upon completion Extract Extract with organic solvent (e.g., DCM or EtOAc) Quench->Extract Wash Wash organic layer (H₂O, brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization (e.g., Toluene or EtOAc/Hexanes) Crude->Recrystallize Final Pure this compound Recrystallize->Final

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-bromo-4(3H)-quinazolinone (1.0 eq).

  • Reaction: Under a positive flow of nitrogen, add phosphoryl chloride (POCl₃, 5-10 volumes) or thionyl chloride (SOCl₂, 5-10 volumes) with a catalytic amount of DMF (0.05 eq).

  • Heating: Heat the reaction mixture to reflux (typically 110-115 °C for POCl₃) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared (typically 2-4 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, pour the reaction mixture into the ice/bicarbonate solution with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) to afford pure this compound.

Table 1: Comparison of Common Chlorinating Systems
Reagent SystemTypical TemperatureProsCons
POCl₃ (neat) 110-115 °C (Reflux)Strong, effective, acts as solvent.High boiling point, can cause degradation; workup is highly exothermic.
SOCl₂ / cat. DMF 80-90 °C (Reflux)Lower reaction temperature, highly effective Vilsmeier reagent formation.[6]SO₂ gas byproduct is toxic; requires careful quenching.
Oxalyl Chloride / cat. DMF Room Temp to 40 °CMilder conditions, reducing degradation.[6]More expensive; produces CO and CO₂ gas.
PPh₃ / CCl₄ or NCS 60-80 °CMilder, non-acidic conditions.[6]Stoichiometric phosphine oxide byproduct can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination with POCl₃?

The chlorination of a quinazolinone with POCl₃ is a multi-step process. The oxygen atom of the lactim tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of HCl and a dichlorophosphate intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final 4-chloroquinazoline product.

dot

Caption: Simplified mechanism of quinazolinone chlorination with POCl₃.

Q2: Can I use other halogenating agents like PCl₅ or SO₂Cl₂?

While other powerful chlorinating agents exist, phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) are often too aggressive for many heterocyclic systems and can lead to undesired side reactions, such as chlorination on the benzene ring. POCl₃ and SOCl₂/DMF offer a better balance of reactivity and selectivity for this specific transformation.[6]

Q3: How critical is the reaction atmosphere?

It is highly critical. Running the reaction under an inert atmosphere of nitrogen or argon is essential. Chlorinating agents like POCl₃ and SOCl₂ react exothermically with atmospheric moisture, which reduces their potency and can lead to incomplete reactions and the formation of acidic byproducts that may complicate the workup.

Q4: My final product shows two spots on TLC that are very close together. What could they be?

This often indicates the presence of the desired product and unreacted starting material. The chloro group makes the product significantly less polar than the hydroxy/amide starting material, so it should have a higher Rf value. If the spots are very close, try a less polar solvent system to achieve better separation. Another possibility is the formation of a small amount of an isomer, although this is less likely if the starting material was pure. Co-spotting with pure starting material and product standards will confirm the identity of the spots.

Q5: Are there alternative synthetic routes that don't involve this chlorination step?

Alternative routes exist but are often more complex. For example, one could construct the quinazoline ring from a pre-functionalized anthranilonitrile that already contains a group that can be converted to the bromo substituent, and then perform the cyclization. However, the synthesis of 7-bromo-4(3H)-quinazolinone followed by chlorination is generally the most direct and widely adopted method due to the commercial availability of the necessary precursors.[3][9][10]

References

  • This citation is not from a real source and is for illustr
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central.
  • This compound | 573675-55-5. ChemicalBook.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone. Google Patents.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research.
  • A New Synthesis of Gefitinib. (2018). Synlett.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2022). Molecules.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. PubMed Central.
  • Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Patsnap.
  • Gefitinib. New Drug Approvals.
  • Gefitinib synthesis. ChemicalBook.
  • Synthesis of substituted quinazolin‐4(3H)‐ones(7 a–i).[a,b]. ResearchGate.
  • This compound 573675-55-5 wiki. Guidechem.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. PubMed Central.
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • Chlorination of 4(3H)-quinazolinone derivatives 56.. ResearchGate.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. NIH.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. NIH.

Sources

Technical Support Center: Purification of Crude 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 7-Bromo-4-chloroquinazoline. As a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity of this compound is paramount.[1] However, its purification via column chromatography presents unique challenges, often related to co-eluting impurities, on-column stability, and achieving sharp, symmetrical peaks.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering in-depth, field-proven insights into the "why" behind each step. We will address common issues in a direct question-and-answer format, providing robust troubleshooting strategies to ensure you can consistently achieve high purity and yield.

Physicochemical Properties of this compound

Understanding the fundamental properties of the target molecule is the first step in developing a successful purification strategy.[2][3]

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₄BrClN₂[4][5]---
Molecular Weight 243.49 g/mol [4][5]---
Appearance White to off-white solid[6]Affects sample preparation and loading.
Predicted XLogP3-AA 3.2[4]Indicates a relatively non-polar character, suggesting good solubility in organic solvents and requiring a mobile phase with a significant non-polar component.
Topological Polar Surface Area (TPSA) 25.8 Ų[4]Low TPSA also points to lower polarity.
Hydrogen Bond Acceptors 2[4][7]The two nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.
pKa (Predicted) 0.09 ± 0.30[4]The quinazoline core is basic, which can lead to strong interactions with acidic silica gel, causing peak tailing.[8][9]
Storage Conditions Store at 2-8°C or -20°C under inert gas, sealed from moisture.[4][5]Suggests potential sensitivity to hydrolysis or degradation.

Experimental Workflow: A Systematic Approach

The entire purification process, from initial analysis to final product isolation, should be treated as an integrated workflow. Each step informs the next, creating a self-validating system.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Execution & Monitoring cluster_3 Phase 4: Product Isolation TLC TLC Analysis (Optimize Mobile Phase) Impurity Identify Impurities (Starting materials, by-products) Slurry Prepare Silica Slurry TLC->Slurry Optimized System Packing Wet Pack Column (Avoid air bubbles) Slurry->Packing Equilibrate Equilibrate Column (≥5 column volumes) Packing->Equilibrate Load Dry Load Sample (Adsorb on silica) Equilibrate->Load Elute Elute with Optimized Mobile Phase (Isocratic/Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Purity Confirmed Evaporate Evaporate Solvent (Rotary Evaporation) Pool->Evaporate Dry Dry Under High Vacuum Evaporate->Dry

Caption: A systematic workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase system to start with for this compound?

A1: The most common and effective stationary phase is silica gel (230-400 mesh) .[8] Given the compound's basic nature and potential for interaction with acidic silanol groups, this is a critical parameter to control.

For the mobile phase, a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the standard starting point.[8] Based on the compound's high LogP value, you will likely need a system with a higher proportion of the non-polar component. A good starting point for TLC analysis would be a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate.

Q2: How do I select the optimal mobile phase composition using TLC?

A2: The goal of TLC analysis is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[8] This Rf range provides the best balance for good separation on a column.

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the mobile phase by increasing the proportion of hexanes.

  • If Rf is too low (< 0.2): The compound will take a very long time to elute, leading to broad peaks and potentially lower recovery. To fix this, increase the polarity by increasing the proportion of ethyl acetate.

  • Crucially, you must also ensure that your target compound is well-separated from all major impurities on the TLC plate. A good separation on TLC is a prerequisite for a good separation on the column.

Q3: My compound streaks badly on the TLC plate and I get tailing peaks from the column. Why is this happening and how do I fix it?

A3: This is the most common issue encountered with quinazoline derivatives. Peak tailing is caused by the interaction of the basic nitrogen atoms in the quinazoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8][9] This strong, non-ideal interaction slows down a portion of the molecules, causing the characteristic tail.

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% .[8] This simple addition will "mask" the acidic silanol groups, leading to much sharper, more symmetrical peaks. Always add the same percentage of TEA to both your TLC and column mobile phases.

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on your TLC analysis.

  • Isocratic Elution (Constant Mobile Phase Composition): Use this if your TLC shows that the target compound is well-separated from all impurities (both more polar and less polar) in a single solvent system. This is simpler to run.

  • Gradient Elution (Increasing Polarity Over Time): This is preferred if there are impurities that are much less polar and/or much more polar than your product. A shallow gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%) can provide a sharper elution of your target compound while also effectively washing more strongly retained impurities off the column at the end.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

G cluster_resolution Poor Resolution cluster_elution Elution Issues cluster_recovery Yield & Purity Problem Problem Encountered PoorSep Poor Separation Bands are overlapping Problem->PoorSep NoElution Compound Won't Elute Stuck at the top of the column Problem->NoElution LowYield Low Recovery Product lost during purification Problem->LowYield Cause_PoorSep Possible Causes 1. Incorrect mobile phase polarity. [2] 2. Column overloaded. 3. Column packed poorly (channeling). [3] PoorSep->Cause_PoorSep Sol_PoorSep Solutions 1. Re-optimize mobile phase via TLC for better Rf separation. 2. Reduce sample load (Rule of thumb: 1:50 to 1:100 sample:silica ratio by weight). [2] 3. Repack column carefully, ensuring a flat, uniform bed. Cause_PoorSep->Sol_PoorSep Cause_NoElution Possible Cause Mobile phase is not polar enough. [3] NoElution->Cause_NoElution Sol_NoElution Solution Gradually increase the polarity of the mobile phase (e.g., increase % ethyl acetate). Cause_NoElution->Sol_NoElution Cause_LowYield Possible Causes 1. Compound degraded on acidic silica. [2] 2. Compound is irreversibly adsorbed. 3. Sample was not fully loaded. LowYield->Cause_LowYield Sol_LowYield Solutions 1. Add 0.5-1% TEA to deactivate silica. [2] 2. Consider switching to a less acidic stationary phase like alumina. 3. Ensure all material is transferred during dry loading. Cause_LowYield->Sol_LowYield

Caption: A troubleshooting decision tree for common chromatography issues.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate solvent system.[8] 2. Column overloading. 3. Improperly packed column (channeling).1. Optimize Solvent System: Perform detailed TLC analysis to achieve a greater difference in Rf values between your compound and impurities. Aim for a ΔRf ≥ 0.2. 2. Reduce Load: Decrease the amount of crude material. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[8] 3. Repack Column: Ensure the column is packed uniformly without any air bubbles or cracks.[11]
Peak Tailing Interaction of the basic quinazoline nitrogens with acidic silanol groups on the silica surface.[8]Add 0.1-1% triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites and significantly improves peak shape.[8]
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[8]
Compound Does Not Elute The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[12] If it is still retained, consider a stronger polar solvent like dichloromethane (DCM) or methanol in small percentages.
Low Recovery / Apparent Decomposition 1. The compound is unstable on acidic silica gel.[8] 2. The compound is irreversibly adsorbed.1. Deactivate Silica: Add TEA to the eluent.[8] 2. Change Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. 3. Work Quickly: Do not let the compound sit on the column for an extended period.
Multiple Bands When Product Should Be Pure The sample was loaded in a solvent that was too strong (too polar).Always load the sample in the minimum amount of solvent possible, preferably a solvent in which it is highly soluble but that is also non-polar (like DCM), or use the "dry loading" method.[10][11]

Detailed Experimental Protocols

Protocol 1: TLC Method Development
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). If tailing is observed, prepare identical chambers adding 0.5% TEA to the solvent mixture.

  • Spot the crude material onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf of 0.2-0.4 for the product spot and gives the best separation from visible impurities. This will be your column's mobile phase.

Protocol 2: Column Packing and Sample Loading (Dry Loading)
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]

  • Slurry Packing: Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in your chosen non-polar eluent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed.[11] Do not let the silica run dry.

  • Sample Preparation (Dry Loading): Dissolve your crude product (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). Add 2-3g of silica gel to this solution.

  • Evaporation: Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.[10]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top of the sample layer.[11]

  • Equilibration: Carefully add your starting mobile phase to the column, and use gentle pressure to push it through until the solvent level is just above the sand. The column is now ready for elution.[10]

Protocol 3: Elution and Fraction Collection
  • Fill the column reservoir with the mobile phase.

  • Begin elution by opening the stopcock and applying gentle air pressure to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).

  • Collect the eluent in fractions of a consistent size (e.g., 15-20 mL per test tube).

  • Periodically check the fractions by TLC to track the elution of your compound.

  • Once the desired compound has fully eluted, you can increase the solvent polarity (flush the column) to elute any highly polar impurities.

  • Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography?.
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.

Sources

Technical Support Center: Overcoming Low Reactivity in 4-Position Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substitution reactions at the 4-position of the pyridine ring. The inherent electronic properties of pyridine often render the C4-position unreactive or lead to challenges in regioselectivity. This resource provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides not only a solution but also the underlying chemical principles to inform your experimental design.

Problem 1: My nucleophilic substitution reaction at C4 is failing or shows very low conversion.

Q: I'm trying to react a nucleophile with a 4-halopyridine, but I'm observing no reaction or minimal product formation. What's going wrong?

A: This is a classic reactivity challenge. The pyridine ring, while more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, often requires activation to react efficiently. The unactivated ring is not electrophilic enough to be attacked by many nucleophiles.

Probable Cause: Insufficient activation of the pyridine ring. The electron-withdrawing nature of the nitrogen atom primarily activates the C2 and C4 positions, but this effect may not be strong enough for your specific substrate and nucleophile combination.[1][2]

Solutions & Scientific Rationale:

  • Activate the Pyridine Nitrogen: The most effective strategy is to make the ring more electron-deficient, thereby increasing its electrophilicity. This is achieved by converting the neutral nitrogen into a positively charged pyridinium species.

    • Use Lewis Acids: Lewis acids like BF₃·Et₂O can coordinate to the pyridine nitrogen. This coordination enhances the polarization of the ring, making the C4 position significantly more electrophilic and susceptible to nucleophilic attack.[3]

    • In-situ Silylation: The addition of a chlorosilane, such as chlorotrimethylsilane (TMSCl), can form an N-silyl pyridinium salt in the reaction mixture. This intermediate is highly electron-deficient and has been shown to dramatically improve both yield and C4-regioselectivity in electroreductive alkylations.[4][5]

    • N-Activation with Anhydrides: Reagents like triflic anhydride (Tf₂O) activate the pyridine by forming a highly reactive N-triflylpyridinium salt. This intermediate is readily attacked by nucleophiles. This strategy has been successfully used for C4-selective sulfonylation.[6]

    • Formation of Phosphonium Salts: Pyridines can be converted into heterocyclic phosphonium salts, which serve as excellent handles for subsequent nucleophilic substitution reactions to form C-O, C-S, C-N, and C-C bonds.[7]

  • Increase Reaction Severity: If activation is not possible, sometimes harsher conditions can drive the reaction forward. This should be a secondary approach, as it can lead to side products.

    • Elevated Temperatures: Increase the reaction temperature cautiously while monitoring for decomposition.

    • Stronger Nucleophile/Base: Consider if a more potent nucleophile or a stronger base (in cases where deprotonation is involved) could be used.

Workflow: Troubleshooting Low Nucleophilic Substitution Yield

start Low/No C4 Nucleophilic Substitution Product check_activation Is the pyridine ring activated? start->check_activation activate Activate the Nitrogen Atom check_activation->activate No conditions Modify Reaction Conditions check_activation->conditions Yes, but still failing lewis_acid Add Lewis Acid (e.g., BF3·Et2O) activate->lewis_acid silyl Add Chlorosilane (e.g., TMSCl) activate->silyl anhydride Add Activating Anhydride (e.g., Tf2O) activate->anhydride end Improved C4 Substitution lewis_acid->end silyl->end anhydride->end temp Increase Temperature conditions->temp nucleophile Use Stronger Nucleophile conditions->nucleophile temp->end nucleophile->end

Caption: Troubleshooting workflow for low-yield C4 nucleophilic substitution.

Problem 2: My electrophilic substitution reaction is giving no product, and I'm recovering my starting material.

Q: I'm attempting to nitrate my pyridine derivative under standard acidic conditions (HNO₃/H₂SO₄), but the reaction isn't working. Why?

A: This is an expected outcome. Electrophilic aromatic substitution (EAS) on an unactivated pyridine ring is exceptionally difficult for two primary reasons:

  • Inherent Electron Deficiency: The electronegative nitrogen atom pulls electron density out of the ring, deactivating it towards attack by electrophiles.[8]

  • Ring Protonation: The strongly acidic conditions required for many EAS reactions (like nitration or sulfonation) will protonate the basic pyridine nitrogen. This creates a pyridinium cation, which is even more severely deactivated towards electrophilic attack.[8][9]

Solution: The Pyridine N-Oxide Strategy

The most reliable and widely adopted solution is to temporarily modify the pyridine into its N-oxide. This fundamentally alters the electronic properties of the ring in your favor.

Causality: The N-oxide moiety is a powerful activating group. The oxygen atom can donate electron density back into the ring via resonance, which more than compensates for its inductive withdrawal. This resonance effect particularly increases the electron density at the C2 and C4 positions, making them susceptible to electrophilic attack.[10][11] Crucially, this strategy avoids the issue of N-protonation under acidic conditions.

Experimental Protocol: Two-Step C4-Nitration via N-Oxide Formation

Step 1: Formation of Pyridine N-Oxide

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the starting pyridine (1.0 equiv) in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5-2.0 equiv) to the stirring solution. The reaction can be exothermic; cooling in an ice bath may be necessary during the addition.

  • Reaction: Heat the mixture to 70-80 °C and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture. Carefully and slowly add sodium sulfite solution to quench any remaining peroxide. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pyridine N-oxide.[11][12]

Step 2: Electrophilic Nitration and Deoxygenation

  • Nitration: Dissolve the purified pyridine N-oxide (1.0 equiv) in concentrated sulfuric acid at 0 °C. Slowly add fuming nitric acid (~1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g., 60-90 °C), monitoring by TLC/LC-MS. The N-oxide is much more reactive than the parent pyridine, so harsh conditions are often not needed.[9][11]

  • Workup: Pour the cooled reaction mixture carefully onto crushed ice and neutralize with a base (e.g., NaOH solution or NH₄OH). Extract the 4-nitropyridine-N-oxide product.

  • Deoxygenation: Reduce the N-oxide back to the pyridine. A common method is to heat the 4-nitropyridine-N-oxide with PCl₃ or PBr₃ in a solvent like chloroform. After the reaction is complete, a standard aqueous workup will yield the final 4-nitropyridine product.[13]

Problem 3: My reaction is working, but I get a mixture of C2 and C4 isomers and I need C4 selectivity.

Q: My Minisci reaction is producing both 2- and 4-alkylated pyridines. How can I force the reaction to favor the 4-position?

A: This is a common regioselectivity challenge. For both nucleophilic and radical substitutions, the C2 and C4 positions are electronically similar, often leading to product mixtures.[3][14] Achieving C4 selectivity requires a strategy that differentiates the two positions, typically by exploiting sterics.

Solutions & Scientific Rationale:

  • Introduce Steric Bulk on the Nucleophile/Radical: If possible, using a bulkier version of your nucleophile or radical precursor can disfavor attack at the more sterically hindered C2 and C6 positions, thus increasing the proportion of the C4 product.[8]

  • Substrate Modification (Blocking Groups): This is a highly effective and increasingly popular strategy. By temporarily installing a large blocking group on the pyridine nitrogen, you can physically shield the C2 and C6 positions from attack.

    • The Baran Maleate Blocking Group: A simple and effective method involves reacting the pyridine with a maleate-derived species. This forms a stable pyridinium salt with a bulky group that effectively blocks the ortho positions (C2/C6), directing incoming radicals exclusively to the C4 position. The blocking group is easily removed in a subsequent step.[15][16][17] This approach is particularly powerful for Minisci-type alkylations.

  • Catalyst and Reagent Control: In some systems, the choice of reagents can steer selectivity. For example, in the base-mediated C-H sulfonylation of pyridines, using N-methylpiperidine as the base instead of DABCO was found to dramatically improve the C4/C2 ratio.[6] Similarly, specific transition-metal catalyst and ligand combinations have been developed for C4-selective alkylations.[18]

Data Presentation: Comparison of Strategies for C4-Selectivity
StrategyPrincipleCommon ApplicationKey AdvantageReference
Bulky Reagent Steric HindranceGeneral SNAr, Radical AdditionsSimple, no extra steps required.[8]
N-Oxide Formation Electronic ControlElectrophilic SubstitutionActivates the ring and directs C4.[10][11]
Nitrogen Blocking Group Steric ShieldingMinisci Radical AlkylationExcellent regiocontrol (often exclusively C4).[15][16][17]
Catalyst/Base Control Directed Metalation/ActivationC-H FunctionalizationDirect functionalization without pre-activation.[6][18]
Experimental Protocol: C4-Selective Minisci Alkylation using a Blocking Group

(Adapted from Choi, J. et al., J. Am. Chem. Soc. 2021)[15]

  • Blocking Group Installation: Prepare the maleate-derived pyridinium salt according to the literature procedure. This species is often a stable, crystalline solid.

  • Reaction Setup: To a tube, add the pyridinium salt (1.0 equiv), the carboxylic acid (radical precursor, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 20 mol%).

  • Solvent and Heating: Add a biphasic solvent system of dichloroethane (DCE) and water (1:1). Stir the mixture at 50 °C for 2 hours, or until the reaction is complete by LCMS.

  • Blocking Group Removal & Workup: After completion, the blocking group can be removed under basic conditions (e.g., with DBU) to yield the pure C4-alkylated pyridine.[16]

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is the 4-position of pyridine a target for nucleophilic substitution but not electrophilic substitution?

A: It all comes down to the electronics dictated by the nitrogen atom.

  • For Nucleophilic Attack: The nitrogen atom is highly electronegative and pulls electron density from the ring carbons, making them electron-poor (electrophilic). This effect is strongest at the ortho (C2/C6) and para (C4) positions. When a nucleophile attacks at C4, a key resonance structure of the resulting anionic intermediate places the negative charge directly on the electronegative nitrogen atom. This is a highly stabilizing feature. Attack at C3 does not allow for this, making the intermediate less stable and the reaction pathway less favorable.[19][20]

  • For Electrophilic Attack: The same electron-withdrawing effect that makes the ring susceptible to nucleophiles makes it highly resistant to attack by electrophiles (which are seeking electron-rich centers). The ring is considered "electron-deficient." Furthermore, under the acidic conditions typical for EAS, the nitrogen is protonated, which makes the ring even more electron-deficient and unreactive.[8][9]

Diagram: Electronic Properties of the Pyridine Ring

Caption: Contrasting reactivity of pyridine towards nucleophiles and electrophiles.

Q2: What is the Minisci reaction, and why is it useful for functionalizing the 4-position?

A: The Minisci reaction is a radical substitution reaction that is particularly effective for electron-deficient heterocycles like pyridine.[14] It involves the generation of a carbon-centered radical (often from a carboxylic acid, alcohol, or alkyl halide) which then attacks the pyridine ring.

Its utility stems from its reactivity profile, which is opposite to that of Friedel-Crafts alkylation. Because the radical is a nucleophilic species, it preferentially attacks the most electron-poor positions of the protonated pyridine ring—C2 and C4.[14][15] This provides a powerful method for direct C-H functionalization, allowing for the installation of alkyl groups without needing a pre-installed leaving group. The primary challenge, as discussed in the troubleshooting section, is often controlling the C2 vs. C4 regioselectivity.[3][16]

Q3: Besides N-oxides, are there other ways to perform electrophilic substitutions on pyridine?

A: While the N-oxide route is the most general and reliable, direct electrophilic substitution can sometimes be achieved under very harsh conditions, though yields are often poor and substitution typically occurs at the C3 position. For example, the sulfonation of pyridine requires extremely high temperatures (e.g., 220 °C with oleum).[8] For practical, high-yielding, and regioselective C4-electrophilic substitution, the N-oxide strategy remains the gold standard.[10][11]

Q4: Can transition metal catalysis be used for direct C4-H functionalization?

A: Yes, this is a rapidly advancing field. While the coordinating ability of the pyridine nitrogen can often complicate catalysis, specialized systems have been developed to achieve C-H functionalization at various positions.[21][22] For the C4 position, cooperative catalytic systems, such as a Nickel catalyst paired with a Lewis acid like MAD ((2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe), have been shown to enable the direct C4-alkylation of pyridines with alkenes.[18] These methods offer an elegant way to bypass pre-functionalization but often require careful optimization of ligands, catalysts, and conditions.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).
  • Química Organica.org.
  • RSC Publishing. (2024).
  • ChemRxiv. (2021).
  • Oberlin College and Conservatory.
  • SciSpace.
  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • ResearchGate. 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. [Link]
  • Grokipedia. Chichibabin reaction. [Link]
  • New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
  • ResearchGate.
  • Wikipedia. Minisci reaction. [Link]
  • PubMed Central. Pyridine C(sp2)
  • Ingenta Connect. (2022).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • NIH.
  • YouTube. (2020). Reactions of Pyridine-N-Oxide. [Link]
  • American Chemical Society. (2024).
  • ResearchGate. Computational analysis of the reaction of 1 with pyridine. [Link]
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
  • Dr.
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Link]
  • ResearchGate. (2025).
  • PMC, NIH. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. [Link]
  • Stack Exchange. (2018).
  • ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
  • Study.com. At which position(s) does nucleophilic aromatic substitution occur in pyridine? [Link]
  • ResearchGate. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]
  • RSC Publishing. (2020). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. [Link]
  • Wikipedia. Chichibabin reaction. [Link]
  • PMC, NIH. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]
  • Semantic Scholar.
  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]
  • ResearchGate. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. [Link]
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
  • Slideshare. Chichibabin Reaction. [Link]
  • Wikipedia. Chichibabin pyridine synthesis. [Link]
  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
  • PMC, NIH. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
  • PMC, NIH.
  • University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS. [Link]

Sources

Technical Support Center: Optimization of Base and Solvent for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deep understanding of the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an SN1 and SN2 reaction pathway?

The choice between an SN1 and SN2 mechanism is dictated by several factors, primarily the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1][2]

  • Substrate: For SN2 reactions, which involve a backside attack, steric hindrance is a major obstacle.[3][4][5] Therefore, the reactivity order is methyl > primary > secondary >> tertiary (tertiary substrates are unreactive via SN2).[1][4] Conversely, SN1 reactions proceed through a carbocation intermediate, and the stability of this intermediate is key.[3] Thus, the reactivity order for SN1 is tertiary > secondary > primary (primary carbocations are generally too unstable to form).[6][7]

  • Nucleophile: SN2 reactions require a strong nucleophile to effectively attack the electrophilic carbon.[1] SN1 reactions, on the other hand, are less dependent on the nucleophile's strength as the rate-determining step is the formation of the carbocation.[1][8] Weak nucleophiles are common in SN1 reactions.[1]

  • Leaving Group: Both SN1 and SN2 reactions are facilitated by a good leaving group. A good leaving group is a weak base that can stabilize the negative charge after it departs.[9][10][11] The better the leaving group, the faster the reaction for both mechanisms.[8]

  • Solvent: Polar aprotic solvents favor SN2 reactions, while polar protic solvents favor SN1 reactions.[8][12][13][14][15][16]

Q2: What is the role of the solvent in determining the reaction outcome?

The solvent plays a critical role in stabilizing or destabilizing reactants, intermediates, and transition states, thereby influencing the reaction rate and mechanism.[13][17]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[1][13] They are particularly effective at stabilizing both the carbocation intermediate and the leaving group in SN1 reactions, thus accelerating the rate-determining step.[12][14][18] However, they can solvate and "cage" strong nucleophiles through hydrogen bonding, reducing their nucleophilicity and disfavoring SN2 reactions.[15][17][19]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[1][17] They are ideal for SN2 reactions because they can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[14][15][17]

  • Nonpolar Solvents (e.g., hexane, benzene): These are generally poor choices for nucleophilic substitution reactions as they cannot effectively dissolve the often-polar reactants.[14][15]

Q3: How does the strength of the base influence the competition between substitution and elimination?

Many nucleophiles are also bases, leading to a competition between substitution (SN2) and elimination (E2) reactions.[2][20] The strength of the base is a critical factor in determining the major product.

  • Strong, Non-Bulky Bases (e.g., OH⁻, CH₃O⁻): With primary substrates, SN2 is generally favored.[7] With secondary substrates, a mixture of SN2 and E2 products is often observed, with E2 becoming more significant.[7][21] With tertiary substrates, E2 is the exclusive pathway as SN2 is sterically hindered.[7][20]

  • Strong, Bulky Bases (e.g., t-butoxide): These bases are sterically hindered, making it difficult for them to act as nucleophiles.[17][22] Consequently, they strongly favor E2 elimination, even with primary substrates.[7][23]

  • Weak Bases (e.g., H₂O, ROH, CN⁻, N₃⁻): These species are typically good nucleophiles and will favor substitution reactions (SN2 with primary and secondary substrates, SN1 with tertiary substrates).[24]

Troubleshooting Guides

Problem 1: Low or No Yield in an SN2 Reaction

Symptoms: After the allotted reaction time, analysis (TLC, GC, LC-MS) shows a large amount of unreacted starting material and little to no desired product.

Possible Causes and Solutions:

  • Poor Leaving Group: The leaving group is not sufficiently weak as a base to depart.

    • Diagnosis: Check the pKa of the conjugate acid of the leaving group. Good leaving groups have conjugate acids with low pKa values (i.e., they are strong acids).[10] For example, hydroxide (-OH) is a poor leaving group (pKa of H₂O is ~15.7), while tosylate (-OTs) is an excellent leaving group (pKa of TsOH is ~ -2.8).[10][25]

    • Solution: Convert a poor leaving group into a good one. For instance, an alcohol (-OH) can be converted to a tosylate or mesylate, which are excellent leaving groups.[25]

  • Weak Nucleophile: The nucleophile is not strong enough to displace the leaving group in a concerted fashion.

    • Diagnosis: Review the nucleophilicity trends. Generally, nucleophilicity increases with basicity, but there are exceptions.[25] For example, negatively charged nucleophiles (e.g., RO⁻) are stronger than their neutral counterparts (e.g., ROH).[26]

    • Solution: If using a neutral nucleophile like an alcohol or amine, deprotonate it with a suitable base to generate a more potent anionic nucleophile.[27] Ensure the base is strong enough for complete deprotonation.

  • Inappropriate Solvent: The solvent may be hindering the nucleophile's reactivity.

    • Diagnosis: If you are using a polar protic solvent, it is likely solvating your nucleophile and reducing its effectiveness.[15][19]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[14][15] Ensure your reactants are soluble in the chosen solvent.

  • Steric Hindrance: The substrate or the nucleophile is too bulky.

    • Diagnosis: SN2 reactions are highly sensitive to steric bulk at the reaction center.[1][4] Tertiary substrates will not undergo SN2 reactions.[1] Even branching at the carbon adjacent to the electrophilic carbon can significantly slow the reaction.[4]

    • Solution: If possible, choose a less sterically hindered substrate. If the nucleophile is bulky, consider if a smaller, yet sufficiently nucleophilic, alternative exists.[22]

Problem 2: E2 Elimination is the Major Product Instead of SN2 Substitution

Symptoms: The major product isolated is an alkene, resulting from the elimination of the leaving group and a proton from an adjacent carbon.

Possible Causes and Solutions:

  • Base is too Strong or Bulky: The nucleophile is acting primarily as a base.

    • Diagnosis: Strong, sterically hindered bases like potassium t-butoxide are classic reagents for promoting E2 elimination.[23][28] Even strong, non-hindered bases like alkoxides can favor elimination with secondary and tertiary substrates.[7][21]

    • Solution:

      • Choose a nucleophile that is a weaker base but still a good nucleophile. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[24]

      • If a strong base is required, use a less sterically hindered one and consider lowering the reaction temperature, as higher temperatures tend to favor elimination.[28]

  • Substrate is Sterically Hindered: Backside attack for SN2 is impeded, allowing elimination to dominate.

    • Diagnosis: This is common with secondary and almost always the case with tertiary substrates.[7][20]

    • Solution: For secondary substrates, using a less basic nucleophile and a polar aprotic solvent can favor SN2. For tertiary substrates, achieving SN2 is not feasible; if substitution is desired, conditions favoring an SN1 reaction must be used (weak nucleophile, polar protic solvent).[7]

  • High Reaction Temperature: Higher temperatures provide the activation energy needed for elimination and favor the formation of more, smaller molecules (increased entropy), which is characteristic of elimination reactions.

    • Diagnosis: Review your experimental setup. Are you running the reaction at elevated temperatures?

    • Solution: Run the reaction at a lower temperature. This will generally decrease the rate of both reactions but may increase the selectivity for the SN2 product.

Data and Protocols

Table 1: Properties of Common Solvents in Nucleophilic Substitution
SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)Favors
WaterH₂OPolar Protic80.1100SN1
MethanolCH₃OHPolar Protic32.765SN1
EthanolC₂H₅OHPolar Protic24.678.5SN1
AcetoneC₃H₆OPolar Aprotic20.756SN2
AcetonitrileC₂H₃NPolar Aprotic37.582SN2
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.7153SN2
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar Aprotic47189SN2
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.666SN2

Data compiled from various sources.[29][30][31][32][33]

Table 2: Approximate pKₐ Values of Conjugate Acids of Common Bases/Nucleophiles

A stronger base has a conjugate acid with a higher pKₐ value.[34][35] Good leaving groups are weak bases, meaning their conjugate acids are strong (low pKₐ).[10]

Base/NucleophileConjugate AcidpKₐ of Conjugate AcidClassification
I⁻ (Iodide)HI~ -10Excellent Nucleophile, Excellent Leaving Group
Br⁻ (Bromide)HBr~ -9Good Nucleophile, Good Leaving Group
Cl⁻ (Chloride)HCl~ -7Fair Nucleophile, Good Leaving Group
TsO⁻ (Tosylate)TsOH~ -2.8Poor Nucleophile, Excellent Leaving Group
H₂O (Water)H₃O⁺~ -1.7Weak Nucleophile, Good Leaving Group
CH₃COO⁻ (Acetate)CH₃COOH~ 4.8Good Nucleophile, Poor Leaving Group
CN⁻ (Cyanide)HCN~ 9.2Excellent Nucleophile, Poor Leaving Group
NH₃ (Ammonia)NH₄⁺~ 9.3Good Nucleophile, Very Poor Leaving Group
HO⁻ (Hydroxide)H₂O~ 15.7Strong Base/Nucleophile, Very Poor Leaving Group
CH₃O⁻ (Methoxide)CH₃OH~ 15.5Strong Base/Nucleophile, Very Poor Leaving Group
(CH₃)₃CO⁻ (tert-Butoxide)(CH₃)₃COH~ 18Strong, Bulky Base, Very Poor Leaving Group
H⁻ (Hydride)H₂~ 35Very Strong Base, Extremely Poor Leaving Group
R₂N⁻ (Amide)R₂NH~ 38Very Strong Base, Extremely Poor Leaving Group

pKₐ values are approximate and can vary with the solvent.[36][37][38]

Experimental Workflow Diagrams

sn1_vs_sn2_decision_tree start Start: Analyze Substrate substrate_type Substrate Type? start->substrate_type nucleophile_strength Nucleophile Strength? substrate_type->nucleophile_strength Primary or Methyl solvent_type_sn1 Solvent? substrate_type->solvent_type_sn1 Tertiary base_strength Base Strength? substrate_type->base_strength Secondary solvent_type_sn2 Solvent? nucleophile_strength->solvent_type_sn2 Weak sn2_path SN2 Favored nucleophile_strength->sn2_path Strong no_reaction No SN2 Reaction solvent_type_sn1->no_reaction Polar Aprotic sn1_e1_mix SN1/E1 Mixture solvent_type_sn1->sn1_e1_mix Polar Protic solvent_type_sn2->sn2_path Polar Aprotic base_strength->solvent_type_sn2 Weak sn2_e2_mix SN2/E2 Mixture base_strength->sn2_e2_mix Strong sn1_path SN1 Favored e2_path E2 Favored sn2_e2_mix->e2_path Bulky Base

Caption: Decision workflow for predicting substitution/elimination pathways.

troubleshooting_low_yield start Low SN2 Yield check_lg Check Leaving Group (pKa of conj. acid?) start->check_lg check_nu Check Nucleophile (Charge, Basicity?) check_lg->check_nu LG is Good fix_lg Solution: Convert to Tosylate/Mesylate check_lg->fix_lg LG is Poor check_solvent Check Solvent (Protic or Aprotic?) check_nu->check_solvent Nu is Strong fix_nu Solution: Use stronger Nu or deprotonate check_nu->fix_nu Nu is Weak check_sterics Check Steric Hindrance (Substrate & Nu?) check_solvent->check_sterics Solvent is Aprotic fix_solvent Solution: Switch to Polar Aprotic (DMF, DMSO) check_solvent->fix_solvent Solvent is Protic fix_sterics Solution: Use less hindered substrate/Nu check_sterics->fix_sterics Sterically Hindered

Caption: Troubleshooting workflow for low SN2 reaction yield.

References

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
  • Common Organic Solvents: Table of Properties. Scribd. [Link]
  • Understanding SN1 vs. SN2 Reactions. ChemTalk. [Link]
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
  • What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
  • Solvent in Nucleophilic Substitution - SN2. Química Organica.org. [Link]
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
  • SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. [Link]
  • SN1 vs SN2. Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. [Link]
  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Does a good leaving group favor SN1 or SN2? Quora. [Link]
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • effect of steric hindrance on nucleophiles. Reddit. [Link]
  • COMMON SOLVENT PROPERTIES. University of Rochester. [Link]
  • Common Organic Solvents: Table of Properties. University of California, Berkeley. [Link]
  • Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes. Scribd. [Link]
  • SN1 vs. SN2: The Nucleophile and Leaving Group. YouTube. [Link]
  • Base Strength and pKa Values Guide. Scribd. [Link]
  • Properties of Solvents Used in Organic Chemistry. Yosemite Community College District. [Link]
  • pKa Values of Common Bases. University of California, Los Angeles. [Link]
  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
  • Bordwell pKa Table.
  • Substitution and elimin
  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]
  • Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution Reaction. BYJU'S. [Link]
  • E2 Elimination vs. Sn2 Substitution. YouTube. [Link]
  • The pKa in Organic Chemistry. Chemistry Steps. [Link]
  • pKa Data Compiled by R. Williams.
  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Phosphorus Oxychloride (POCl₃) Workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Chemists

Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent in organic synthesis for dehydrations, chlorinations (e.g., in the Vilsmeier-Haack reaction), and the formation of phosphate esters.[1][2] However, its high reactivity, particularly with water, presents significant challenges for its safe and effective removal from reaction mixtures post-completion. This guide provides detailed, field-proven troubleshooting advice and protocols to manage and remove residual POCl₃ safely and efficiently.

Critical Safety Bulletin: The Dangers of POCl₃ Quenching

Before proceeding to any experimental protocol, it is imperative to understand the primary hazard associated with quenching phosphorus oxychloride: delayed exothermic reaction .

POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction to produce phosphoric acid and hydrogen chloride gas.[3]

POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(g)

The critical danger arises from the fact that this hydrolysis can be deceptively sluggish at low temperatures (e.g., 0-5°C).[4] Adding the reaction mixture to ice or ice-cold water may show little initial reaction, leading to a false sense of security. As the unreacted POCl₃ accumulates and the mixture inevitably warms, the hydrolysis can initiate and accelerate uncontrollably, resulting in a violent thermal runaway, rapid gas evolution, and potential ejection of corrosive materials from the flask.[4]

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with face shield, and a lab coat.[5] All manipulations must be performed in a well-ventilated chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[5]

Frequently Asked Questions (FAQs)

Q1: What is the safest general method for quenching excess POCl₃?

The universally recommended and safest method is the "reverse quench." [6] This involves slowly adding the reaction mixture containing POCl₃ to a vigorously stirred quenching solution. NEVER add the quenching solution (e.g., water, ice, or base) directly to the reaction mixture.[6] This ensures that the POCl₃ is always the limiting reagent in the quenching flask, allowing for better temperature control and preventing the accumulation of unreacted reagent.[4]

Q2: Why is my POCl₃ quench running away, even though I'm cooling it in an ice bath?

This is the classic delayed exotherm scenario described above. At low temperatures, POCl₃ and aqueous solutions can be immiscible, and the hydrolysis reaction rate is very slow.[4] You are likely accumulating unreacted POCl₃. When a localized spot warms up, the reaction starts, the generated heat accelerates the reaction of the remaining material, and a dangerous runaway occurs. The solution is to perform the quench at a slightly elevated temperature (e.g., 35-40°C) where the hydrolysis is immediate and controllable, or to use a large volume of an ice/water slurry where the heat capacity of the system can absorb the exotherm from a very slow, controlled addition.[6][7]

Q3: My product is sensitive to strong base or acid. What quenching alternatives do I have?

Using strong bases like sodium hydroxide or even sodium bicarbonate for neutralization can be problematic for base-sensitive functional groups.[6] Similarly, the HCl generated during the quench creates a highly acidic environment.

For these cases, a buffered quench is ideal. A solution of aqueous sodium acetate is an excellent choice.[7] It acts as a mild base to neutralize the generated HCl and controls the pH, preventing damage to sensitive products.

Q4: I've quenched the reaction, but a large amount of solid has precipitated, making extraction impossible. What can I do?

This is a common issue. The precipitate could be your product crashing out, or it could be inorganic phosphate salts.

  • Adjusting pH: Carefully check and adjust the pH of the aqueous layer. Some products or salts may be soluble at a specific pH.

  • Add a Co-solvent: The addition of a water-miscible organic solvent like THF or isopropanol can sometimes help dissolve the product and break up emulsions.

  • Dilution: Adding more water can help dissolve inorganic salts that may have precipitated due to high concentration.[6]

  • Filtration: If the solid is your desired product, you may need to filter the entire mixture, wash the solid thoroughly with water to remove inorganic salts, and then proceed with purification.

Q5: Can I just remove the excess POCl₃ by distillation?

Yes, this is a viable but context-dependent method. POCl₃ has a boiling point of 105.8 °C.[1] If your product has a significantly higher boiling point and is thermally stable, you can remove the bulk of the residual POCl₃ by distillation, preferably under reduced pressure to lower the temperature. However, this method is often used for purification of recovered POCl₃ itself and may not be practical for many lab-scale syntheses where chemical quenching is faster and more definitive.[8][9] Any subsequent aqueous workup will still require a careful quench of the final residual amounts.

Q6: Is it a good idea to quench POCl₃ with an alcohol?

This is not recommended as a general quenching method.[6] While POCl₃ reacts with alcohols to form phosphate esters, these byproducts can be difficult to separate from the desired product and may be toxic.[1][10] Aqueous hydrolysis is the standard and preferred method because it produces simple, water-soluble inorganic byproducts (phosphoric acid and HCl).[6]

Q7: How can I be certain all the POCl₃ and its reactive intermediates are gone?

Visual confirmation (e.g., cessation of fuming or gas evolution) is not sufficient. The most reliable method is ³¹P NMR spectroscopy .[6] A sample of the quenched aqueous layer can be analyzed. The complete disappearance of the POCl₃ signal (typically δ 2-5 ppm) and any reactive intermediates like phosphorodichloridic acid confirms that the quench is complete.[6]

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Thermal Runaway 1. Direct quench (adding water to POCl₃).2. Quenching at too low a temperature, causing delayed exotherm.3. Addition rate is too fast.1. Always use a reverse quench. 2. Maintain a controlled temperature where hydrolysis is immediate (e.g., 35-40°C) or add extremely slowly to a large ice/water slurry.[6]3. Reduce the addition rate and ensure vigorous stirring.
Product Decomposition 1. Product is unstable in the highly acidic conditions of the quench.2. Product is sensitive to the strong base used for neutralization.1. Use a buffered quench solution like aqueous sodium acetate to control pH.[7]2. Add base slowly while maintaining low temperature and monitoring pH closely.
Formation of Solids/Emulsions 1. Inorganic salts precipitating from the aqueous layer.2. Product precipitating upon quenching.3. Incomplete hydrolysis forming insoluble intermediates.1. Dilute the quench mixture with additional water.[6]2. Add a co-solvent to increase solubility or filter the solid product.3. Ensure sufficient stirring time ("aging") after the quench to allow for complete hydrolysis.[6]
Low Yield 1. Premature quenching before the reaction is complete.2. In Vilsmeier-Haack reactions, the Vilsmeier reagent was hydrolyzed by ambient moisture.[6]1. Monitor the reaction to completion (e.g., by TLC, LCMS) before beginning workup.2. Ensure all glassware and reagents are scrupulously dry.

Experimental Protocols

Protocol 1: Standard Reverse Quench with Ice/Aqueous Bicarbonate

This is the most common method for robust products.

  • Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Equip this flask with a mechanical stirrer and a thermometer.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[6]

  • Temperature Control: Monitor the internal temperature of the quenching flask closely. Maintain the temperature below 20°C by controlling the addition rate.[6] If the temperature rises, stop the addition and add more ice.

  • Neutralization and Aging: After the addition is complete, allow the mixture to stir until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[6]

  • Workup: Proceed with standard extractive workup using a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄).[6]

Protocol 2: Buffered Quench for Sensitive Substrates

This method is ideal for products that are unstable to harsh pH conditions.

  • Preparation: In a separate flask, prepare an aqueous solution of sodium acetate (e.g., 2-3 M). Equip the flask with a mechanical stirrer and a thermometer.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[7] This ensures that the hydrolysis of POCl₃ is instantaneous and controlled, preventing accumulation.

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. Monitor the temperature to ensure it remains in the target range.

  • Aging: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[6]

  • Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with a standard aqueous workup as described in Protocol 1.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_quench Quenching Step (Critical) cluster_workup Workup prep_quench Prepare Quench Solution (e.g., Ice/NaHCO3) add_slowly Add Reaction Mixture SLOWLY to Quench Solution prep_quench->add_slowly cool_rxn Cool Reaction Mixture (0-5°C) cool_rxn->add_slowly monitor_temp Monitor Temperature (Keep < 20°C) add_slowly->monitor_temp monitor_temp->add_slowly Control Rate aging Stir Until Gas Evolution Ceases monitor_temp->aging stir Vigorous Stirring stir->add_slowly check_ph Check pH (7-8) aging->check_ph extract Extract with Organic Solvent check_ph->extract

G start Start: Need to Quench POCl₃ q1 Is the product sensitive to acid/base? start->q1 q2 Is there a high risk of thermal runaway? q1->q2 Yes ans1_no Use Standard Reverse Quench (Protocol 1: Ice/NaHCO₃) q1->ans1_no No ans1_yes Use Buffered Quench (Protocol 2: NaOAc) q2->ans1_yes No ans2_yes Add to WARM (35-40°C) NaOAc for immediate, controlled reaction q2->ans2_yes Yes ans2_no Add to cold NaOAc solution

References

  • Phosphoryl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoryl_chloride]
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. [URL: https://www.benchchem.com/technical-center/post-reaction-workup-for-quenching-excess-phosphorus-oxychloride]
  • Phosphoryl chloride - Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Phosphoryl_chloride]
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/04/28/elimination-of-alcohols-to-alkenes-with-pocl3-and-pyridine/]
  • US5911962A - Process for the purification of phosphorus oxychloride - Google Patents. [URL: https://patents.google.
  • Phosphorus oxychloride - ChemBK. [URL: https://www.chembk.com/en/chem/Phosphorus%20oxychloride]
  • EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents. [URL: https://patents.google.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/acids/pcl5.html]
  • POCl3 for Dehydration of Alcohols - Chemistry Steps. [URL: https://www.chemistrysteps.
  • Phosphorus oxychloride - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC131110025]
  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra42887g]
  • 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [URL: https://openstax.org/books/organic-chemistry/pages/17-6-reactions-of-alcohols]
  • Sigma-Aldrich - Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/260970]
  • SAFETY DATA SHEET - FUJIFILM Wako. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0116-0398.html]
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1518.pdf]
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8432392.htm]
  • Video: Carboxylic Acids to Acid Chlorides - JoVE. [URL: https://www.jove.com/v/10332/carboxylic-acids-to-acid-chlorides]
  • phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. [URL: https://cameochemicals.noaa.gov/chemical/1360]
  • Vilsmeier-Haack reaction - Name-Reaction.com. [URL: https://www.name-reaction.com/vilsmeier-haack-reaction]
  • Preparation of phosphorus oxychloride - PrepChem.com. [URL: https://prepchem.com/synthesis-of-phosphorus-oxychloride/]
  • Working with Hazardous Chemicals - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0038]
  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/263004381_Phosphorus_oxychloride_as_an_efficient_coupling_reagent_for_the_synthesis_of_esters_amides_and_peptides_under_mild_conditions]
  • Process for the purification of phosphorus oxychloride - Justia Patents. [URL: https://patents.justia.
  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. [URL: https://www.rsc.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • How can I properly quench POCl3? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_properly_quench_POCl3]
  • US2002277A - Method of making phosphorus oxychloride - Google Patents. [URL: https://patents.google.
  • CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents. [URL: https://patents.google.
  • Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Preparation of POCl 3 - BYJU'S. [URL: https://byjus.
  • Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. [URL: https://chemicalspace.wordpress.com/2011/11/21/quenching-phosphorus-oxychloride/]
  • My friend phosphorus oxychloride | Chemical Space - WordPress.com. [URL: https://chemicalspace.wordpress.com/2009/06/03/my-friend-phosphorus-oxychloride/]
  • Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.197607071]
  • Phosphorus Oxychloride - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Common_Reagents/Phosphorus_Oxychloride/Phosphorus_Oxychloride.htm]
  • Vilsmeier-Haack Reaction - NROChemistry. [URL: https://www.nro-chem.com/reaction-details/vilsmeier-haack-reaction-100]
  • Uses and preparation of Phosphorus oxychloride - ChemicalBook. [URL: https://www.chemicalbook.
  • US3927179A - Process for manufacturing phosphorus oxychloride - Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the technical insights and practical solutions needed to achieve successful outcomes in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each problem and providing validated solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is the most frequently encountered issue in this synthesis. The causes can be multifaceted, often stemming from the reaction conditions, reagent quality, or work-up procedure.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The traditional Niementowski reaction, which involves the condensation of a substituted anthranilic acid with formamide, is thermally driven.[1][2]

    • Insight: If the temperature is too low (<130 °C), the rate of cyclization is impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures (>180 °C) can lead to the decomposition of formamide and potential side reactions, reducing the overall yield.[2]

    • Solution: Carefully control the reaction temperature, aiming for a range of 130-150 °C. Use a glycerin or Wood's metal bath for uniform heating.[2] Consider microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields by promoting efficient and rapid heating.[3][4]

  • Poor Quality of Formamide: Formamide serves as both a reactant and often the solvent. It is susceptible to hydrolysis, forming formic acid and ammonia over time.

    • Insight: The presence of these impurities can interfere with the reaction mechanism. Formic acid can protonate the starting amine, reducing its nucleophilicity, while excess water can hinder the dehydration steps required for cyclization.

    • Solution: Use a freshly opened bottle of high-purity formamide or distill it under reduced pressure before use. Using a significant excess of formamide (4-5 equivalents or more) can also help drive the reaction to completion.[3][4]

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Insight: This is often a combination of suboptimal temperature and insufficient reaction time. The high melting point and potential for poor solubility of the starting materials can also contribute.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) until the starting anthranilic acid spot is no longer visible. If the reaction stalls, a modest increase in temperature (e.g., by 10 °C) or extended heating may be beneficial.

  • Product Loss During Work-up: The product is a high-melting-point solid (>300 °C) with limited solubility in many common organic solvents.[5]

    • Insight: Precipitation is typically induced by cooling the reaction mixture and adding water or ethanol. If an insufficient amount of anti-solvent is added, or if the mixture is not cooled adequately, a significant portion of the product may remain in the solution.

    • Solution: After cooling the reaction vessel to room temperature, pour the mixture into a beaker of crushed ice or cold water to ensure complete precipitation. Allow sufficient time for the product to crystallize fully before filtration. Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual formamide and other impurities.

Question 2: I'm observing a persistent impurity in my final product that is difficult to remove by recrystallization. What could it be?

Answer: The formation of side products is a common challenge. The identity of the impurity depends on the specific synthetic route employed.

Potential Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is the starting 2-amino-4-bromo-5-chlorobenzoic acid.

    • Insight: This indicates an incomplete reaction. Due to similar polarities, it can sometimes be challenging to separate from the product via recrystallization if present in significant amounts.

    • Solution: Ensure the reaction goes to completion by optimizing time and temperature as discussed above. For purification, a solvent system where the product has very low solubility at room temperature but the starting material is moderately soluble can be effective. Try recrystallizing from a high-boiling-point solvent like dimethylformamide (DMF) or ethylene glycol monomethyl ether.[6]

  • Formation of Intermediate Species: The reaction proceeds via an intermediate N-formyl derivative before cyclizing.

    • Insight: Incomplete cyclization can leave N-formyl-2-amino-4-bromo-5-chlorobenzoic acid or its corresponding amide (if the carboxylic acid reacts first) as an impurity.

    • Solution: Ensure sufficient thermal energy and reaction time are provided for the final dehydration and ring-closing step. Microwave irradiation is particularly effective at driving these final steps to completion.[3]

Question 3: My synthesis from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate is not working. What are the critical parameters?

Answer: This patented route offers an alternative to the classic Niementowski synthesis but relies on a different mechanism and set of catalysts.[7]

Potential Causes & Solutions:

  • Catalyst Inactivity: This reaction requires a copper catalyst (e.g., cuprous bromide or cuprous chloride) and a co-catalyst (sodium iodide or potassium iodide).[7]

    • Insight: The copper catalyst facilitates the initial amination step, replacing the bromine at the 2-position with an amino group from the formamidine. The iodide co-catalyst likely promotes this substitution via a Finkelstein-type exchange. If the copper salt is old or oxidized (evident by a green/blue color instead of white/tan), its catalytic activity will be diminished.

    • Solution: Use fresh, high-purity copper(I) salts. Consider washing the catalyst with a dilute acid solution, followed by water, ethanol, and ether, and drying under a vacuum before use to remove any oxidized species.

  • Incorrect Base or Solvent: The reaction specifies an inorganic base (like NaOH or KOH) and acetonitrile as the solvent.[7]

    • Insight: The base is crucial for deprotonating the carboxylic acid and facilitating the nucleophilic substitution. The solvent, acetonitrile, is a polar aprotic medium that can solubilize the reactants and facilitate the reaction. Using a different solvent or base without re-optimization can lead to reaction failure.

    • Solution: Adhere strictly to the patented conditions. Ensure the base is fully dissolved or well-suspended. Use dry acetonitrile to avoid side reactions involving water.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 7-bromo-6-chloroquinazolin-4(3H)-one?

The most widely cited method is a variation of the Niementowski Quinazolinone Synthesis .[1] This involves the thermal condensation of 2-amino-4-bromo-5-chlorobenzoic acid with an excess of formamide . Formamide provides the C2 and N3 atoms required to form the pyrimidinone ring. The reaction is typically heated at 130-150 °C for several hours.[2] It is a robust, one-step process that avoids the use of expensive catalysts.

Q2: How do I synthesize the precursor, 2-amino-4-bromo-5-chlorobenzoic acid?

This key intermediate is not always commercially available or can be expensive. A common laboratory synthesis starts from m-chlorotoluene. The route involves:

  • Bromination: Electrophilic bromination of m-chlorotoluene to yield 2,4-dibromo-5-chlorotoluene.[6]

  • Oxidation: Oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) to give 2,4-dibromo-5-chlorobenzoic acid.[6]

  • Amination: Selective nucleophilic substitution of the bromine at the 2-position with ammonia, often using a copper catalyst (e.g., cuprous oxide) to yield the final 2-amino-4-bromo-5-chlorobenzoic acid.[6] This precursor is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Q3: What is the best way to purify the final product?

Due to its high melting point (>300 °C) and poor solubility, purification is almost always achieved by recrystallization from a high-boiling polar solvent.[5]

  • Recommended Solvents: Dimethylformamide (DMF), ethylene glycol monomethyl ether, or ethanol are commonly used.[6]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Q4: What are the primary safety precautions for this synthesis?
  • Chemical Hazards: 7-bromo-6-chloroquinazolin-4(3H)-one and its precursors are halogenated aromatic compounds. They should be treated as potentially harmful and skin/eye irritants.[5] Formamide is a known teratogen and should be handled with extreme care.

  • Engineering Controls: All steps of the synthesis should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to DMF; check compatibility charts).

  • Reaction Conditions: The reaction is conducted at high temperatures. Use a heating mantle with a temperature controller and ensure all glassware is free of cracks and properly clamped.

Experimental Protocols & Workflows

Protocol: Synthesis via Niementowski Reaction

This protocol describes the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one from 2-amino-4-bromo-5-chlorobenzoic acid.

Reagents & Materials

ReagentCAS No.MW ( g/mol )Amount (g)MmolEquivalents
2-Amino-4-bromo-5-chlorobenzoic acid150812-32-1250.465.0019.961.0
Formamide75-12-745.049.00 (8 mL)200~10

Step-by-Step Procedure:

  • Combine 2-amino-4-bromo-5-chlorobenzoic acid (5.00 g, 19.96 mmol) and formamide (8 mL, ~200 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture in a pre-heated oil bath at 140 °C with stirring.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, once the starting material spot has been consumed.

  • Remove the flask from the heat and allow it to cool to approximately 60-70 °C.

  • Slowly pour the warm reaction mixture into a beaker containing 100 mL of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL).

  • Dry the product in a vacuum oven at 80 °C overnight to yield crude 7-bromo-6-chloroquinazolin-4(3H)-one as an off-white solid.

  • For further purification, recrystallize the crude solid from hot ethanol or DMF.

Visualizations
Synthetic Pathway Diagram

G A 2-Amino-4-bromo- 5-chlorobenzoic Acid C Heat (140 °C) - H₂O A->C B Formamide (Excess) B->C D Intermediate: N-Formyl Derivative C->D E Cyclization & Dehydration - H₂O D->E F Product: 7-Bromo-6-chloroquinazolin- 4(3H)-one E->F

Caption: Niementowski reaction pathway for synthesis.

Troubleshooting Workflow

G start Problem Encountered: Low Yield / Impurities cond1 Is the reaction going to completion? start->cond1 action1_yes Proceed to Work-up & Purification Check cond1->action1_yes Yes action1_no Optimize Reaction Conditions cond1->action1_no No cond3 Is product lost during work-up? action1_yes->cond3 cond2 Are starting materials of high purity? action1_no->cond2 action2_yes Increase Temp/Time or Use Microwave cond2->action2_yes Yes action2_no Purify/Source New Starting Materials cond2->action2_no No end Successful Synthesis action2_yes->end action2_no->end action3_yes Ensure complete precipitation (Ice, Time) cond3->action3_yes Yes action3_no Optimize Recrystallization Solvent cond3->action3_no No action3_yes->end action3_no->end

Caption: A logical workflow for troubleshooting synthesis.

References

  • Arkivoc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • ResearchGate. (n.d.). Strategies for the preparation of quinazolinones by formamide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Google Patents. (n.d.). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Sigma-Aldrich. (n.d.). 7-Bromo-6-chloroquinazolin-4(3H)-one.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Strategic Advantage of Using 2-Amino-4-bromo-5-chlorobenzoic Acid in Pharmaceutical R&D.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst loading optimization in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work. The guidance provided herein is based on established scientific principles and field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

One of the most common challenges in cross-coupling reactions is a lower-than-expected or nonexistent product yield. This can often be traced back to issues with the catalyst.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Loading Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%).[1] Rationale: For challenging substrates or reactions with slow kinetics, a higher concentration of the active catalytic species may be necessary to achieve a reasonable reaction rate and conversion.[2] However, be aware that excessively high loadings can sometimes lead to side reactions.[3][4]
Catalyst Deactivation/Decomposition Action: Observe the reaction mixture for the formation of palladium black, a key indicator of catalyst decomposition.[5] To mitigate this, ensure a strictly inert atmosphere (oxygen can oxidize the active Pd(0) species), use appropriate ligands (bulky, electron-rich phosphines or N-heterocyclic carbenes) to stabilize the catalyst, and run the reaction at the lowest effective temperature.[5] Rationale: The active Pd(0) species is susceptible to oxidation and aggregation, leading to inactive palladium black.[5] Ligands play a crucial role in protecting the metal center and promoting the desired catalytic cycle.[6]
Inefficient Pre-catalyst Activation Action: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its reduction to the active Pd(0) species.[7][8] This can be influenced by the choice of ligand, base, and solvent.[5] Consider using a well-defined, commercially available Pd(0) pre-catalyst which can circumvent issues with in-situ reduction.[2][8] Rationale: The catalytic cycle for most cross-coupling reactions begins with the Pd(0) species.[2][9] Incomplete activation of a Pd(II) source means a lower concentration of the active catalyst is available.[7]
Catalyst Poisoning Action: Ensure the purity of all reagents and solvents.[1][10] Common poisons include sulfur compounds, which can be present as impurities in starting materials, and coordinating functional groups on the substrates themselves (e.g., nitrogen atoms in heteroaryl rings).[1][5][11] In cases of suspected poisoning, increasing the catalyst loading might compensate for the partial deactivation.[1] Rationale: Catalyst poisons bind to the active sites of the catalyst, preventing it from participating in the catalytic cycle.[12][13] This leads to a significant drop in reaction rate and yield.[12]
Issue 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product. Catalyst loading can play a role in reaction selectivity.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Excessive Catalyst Loading Action: Decrease the catalyst loading. Rationale: While a higher catalyst concentration can increase the reaction rate, it can also promote undesired side reactions, such as the homocoupling of starting materials.[14][15] Finding the optimal loading is a balance between achieving a good reaction rate and minimizing side product formation.[16]
Incorrect Ligand-to-Metal Ratio Action: Optimize the ligand-to-palladium ratio. A 1:1 or 2:1 ratio is often a good starting point.[17] Rationale: The ligand plays a critical role in controlling the reactivity and selectivity of the catalyst.[18] An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.[2] The optimal ratio is often dependent on the specific ligand and reaction.
Homocoupling of Reagents Action: This is a common side reaction, particularly with organostannanes in Stille couplings or boronic acids in Suzuki couplings.[15] Optimizing the catalyst loading (often by lowering it) and other reaction parameters like temperature and base can help to minimize this. Rationale: Homocoupling can occur through various pathways, some of which are promoted by higher catalyst concentrations or specific reaction conditions.

Part 2: Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding catalyst loading in cross-coupling reactions.

Q1: What is a typical catalyst loading for a cross-coupling reaction?

A1: A common starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, is typically in the range of 1-5 mol%.[3][19] However, for highly efficient catalytic systems or on a large scale, loadings can be significantly lower, sometimes in the parts-per-million (ppm) range.[3][20] Conversely, for challenging substrates, loadings as high as 5-20 mol% may be required.[17]

Q2: Is a higher catalyst loading always better?

A2: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not a universal solution.[14] Excessively high loadings can lead to an increase in side reactions, such as homocoupling, and can complicate product purification due to higher residual metal content.[3][4][21] It is always advisable to find the minimum catalyst loading that provides a good yield in a reasonable timeframe.

Q3: How do I determine the optimal catalyst loading for my specific reaction?

A3: A systematic approach is recommended. Start with a standard loading (e.g., 1-2 mol%) and monitor the reaction progress. If the reaction is slow or incomplete, you can incrementally increase the loading. Conversely, if the reaction proceeds well, you can try decreasing the loading to improve the cost-effectiveness and reduce metal contamination. A Design of Experiments (DoE) approach can be a powerful tool to efficiently optimize multiple parameters, including catalyst loading, temperature, and concentration.[19][22]

Q4: Can the type of pre-catalyst affect the optimal loading?

A4: Yes. Well-defined Pd(0) pre-catalysts are often more efficient and may allow for lower catalyst loadings compared to Pd(II) sources that require in-situ reduction.[2][8] This is because the activation of Pd(II) pre-catalysts may not be quantitative, leading to a lower concentration of the active catalytic species.[7]

Q5: How does the choice of ligand influence the required catalyst loading?

A5: The ligand is crucial for catalyst stability and activity.[6] Highly effective ligands, such as bulky, electron-rich biarylphosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can stabilize the palladium center, prevent decomposition, and accelerate key steps in the catalytic cycle.[2][5] This often allows for the use of lower catalyst loadings.[23]

Part 3: Experimental Protocols & Data

Protocol: Screening for Optimal Catalyst Loading

This protocol provides a general workflow for determining the optimal catalyst loading for a generic cross-coupling reaction.

  • Reaction Setup: In parallel, set up a series of identical reactions in small-scale reaction vials, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]

  • Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst and the ligand (if not using a pre-formed complex). Add varying amounts of the catalyst to each vial to achieve a range of loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent to each vial to achieve the desired concentration. Purge each vial with an inert gas (e.g., argon or nitrogen) for several minutes.[5]

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Analysis: Compare the reaction profiles to determine the lowest catalyst loading that provides the desired conversion and yield within an acceptable timeframe.

Table: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions
ReactionTypical Pd Catalyst Loading (mol%)Notes
Suzuki-Miyaura 0.5 - 5%[3]Highly efficient systems can use <<1 mol%.[20]
Heck 1 - 5%[3]Can sometimes be achieved with very low (ppm) loadings.[24]
Buchwald-Hartwig Amination 1 - 5%[3][19]Highly dependent on the nature of the amine and aryl halide.[8]
Stille 0.5 - 5%[3]Prone to homocoupling of the organostannane reagent.[15]
Sonogashira 1 - 5%[3]Often requires a copper co-catalyst.

Part 4: Visualizations

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights potential deactivation pathways that can be influenced by catalyst loading and other conditions.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivated Inactive Pd Species (e.g., Palladium Black) Pd0->Deactivated Aggregation/ Decomposition Poisoning Catalyst Poisoning Pd0->Poisoning Poison (e.g., S) PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII->Deactivated Decomposition PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product G start Low Yield Observed check_pd_black Formation of Palladium Black? start->check_pd_black handle_pd_black Improve Inert Atmosphere Optimize Ligand/Temp check_pd_black->handle_pd_black Yes check_catalyst_loading Systematically Increase Catalyst Loading check_pd_black->check_catalyst_loading No handle_pd_black->check_catalyst_loading check_reagents Verify Reagent Purity (Check for Poisons) check_catalyst_loading->check_reagents check_activation Consider Pre-catalyst Activation Issues check_reagents->check_activation re_evaluate Re-evaluate Conditions (Base, Solvent, Temp) check_activation->re_evaluate success Yield Improved re_evaluate->success

Caption: A step-by-step guide for troubleshooting low-yield cross-coupling reactions.

References

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Benchchem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Haskel, A., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Whittaker, A. M., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Laganà, A., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Whittaker, A. M., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wipf Group. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh.
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Organic Chemistry Portal. Heck Reaction.
  • Reddit. What do ligands actually do in a metal catalyzed coupling reaction?
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • MDPI. Advances in Cross-Coupling Reactions.
  • Chemistry LibreTexts. Heck Reaction.
  • RevisionDojo. Catalyst Poisoning Explained Simply.
  • Cope, S. How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Wikipedia. Stille reaction.
  • International Research Journal of Modernization in Engineering Technology and Science. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.

Sources

Stability issues of 7-Bromo-4-chloroquinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-4-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution. As a versatile intermediate in medicinal chemistry, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to diagnose and mitigate stability issues.

Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a this compound solution that has been stored for a short period. What could be the cause?

This is a common observation and is often indicative of compound degradation. The 4-chloro substituent on the quinazoline ring makes this position highly susceptible to nucleophilic substitution.[1][2][3][4] If your solution contains nucleophilic species, they can displace the chloride, leading to the formation of new compounds that appear as additional peaks in your analysis.

Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring of the quinazoline scaffold is electron-deficient, which facilitates the attack of nucleophiles at the C4 position. The reaction proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic complex. The stability of this intermediate and the leaving group ability of the chloride ion drive the reaction forward.

Common Nucleophiles in a Laboratory Setting:

  • Water (Hydrolysis): If your solvent is not anhydrous, water can act as a nucleophile, leading to the formation of 7-Bromoquinazolin-4(3H)-one. This is a frequent issue, especially in solvents like DMSO which are hygroscopic.

  • Alcohols (e.g., Methanol, Ethanol): If you are using alcoholic solvents, they can react to form the corresponding 4-alkoxy-7-bromoquinazoline.

  • Buffer Components: Buffers containing amines (e.g., Tris) or other nucleophilic species can react with the compound.

  • Primary and Secondary Amines: These are highly reactive towards 4-chloroquinazolines and will readily displace the chloride.[3]

Experimental Protocol: Stability Assessment via Time-Course HPLC/LC-MS

This protocol will help you determine the stability of this compound in your specific experimental conditions.

Materials:

  • This compound

  • Your solvent of interest (e.g., DMSO, acetonitrile, methanol)

  • HPLC or LC-MS system with a suitable C18 column

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 10 mM).

  • Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µM) and inject it into the HPLC/LC-MS system. This will serve as your baseline.

  • Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC/LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound (this compound) over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks. If using LC-MS, analyze the mass-to-charge ratio (m/z) of these new peaks to identify potential degradation products. For example, the hydrolysis product, 7-Bromoquinazolin-4(3H)-one, would have an [M+H]⁺ of approximately 227/229, corresponding to the bromine isotopes.

Data Presentation:

Time (hours)Parent Compound Peak AreaDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
0X00
1.........
4.........
8.........
24.........
48.........

Diagram: Troubleshooting Workflow for Unexpected Peaks

G start Unexpected peaks in HPLC/LC-MS check_solvent Is the solvent protic or potentially wet? (e.g., MeOH, wet DMSO) start->check_solvent check_additives Are there nucleophilic additives in the solution? (e.g., amines, buffers) start->check_additives snar_reaction Hypothesis: Nucleophilic Aromatic Substitution (SNAr) at C4 position check_solvent->snar_reaction check_additives->snar_reaction hydrolysis Potential Product: 7-Bromoquinazolin-4(3H)-one (from H2O) snar_reaction->hydrolysis solvolysis Potential Product: 4-alkoxy/amino-7-bromoquinazoline (from solvent/additive) snar_reaction->solvolysis confirm_structure Confirm structure of new peaks using LC-MS/MS or NMR hydrolysis->confirm_structure solvolysis->confirm_structure mitigation Mitigation Strategy confirm_structure->mitigation use_aprotic Use dry aprotic solvents (e.g., ACN, THF) mitigation->use_aprotic avoid_nucleophiles Avoid nucleophilic buffers/additives mitigation->avoid_nucleophiles fresh_solutions Prepare solutions fresh before use mitigation->fresh_solutions

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.

Frequently Asked Questions (FAQs)

Q2: What are the recommended solvents for dissolving and storing this compound?

To minimize degradation, it is best to use dry, aprotic solvents.[5][6][7]

  • Recommended:

    • Acetonitrile (ACN): Generally a good choice due to its aprotic nature and volatility, making it easy to remove.

    • Tetrahydrofuran (THF): Another suitable aprotic solvent.

    • Anhydrous Dimethyl Sulfoxide (DMSO): While DMSO is a common solvent in biological assays, it is hygroscopic and can absorb water from the atmosphere, which can then lead to hydrolysis of your compound. If DMSO must be used, use a fresh, sealed bottle of anhydrous DMSO and prepare solutions immediately before use.

  • Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These can directly react with this compound and should be avoided for storage. If they are part of a reaction mixture, be aware that solvolysis can be a competing reaction.

Q3: How does pH affect the stability of this compound in aqueous solutions?
  • Acidic Conditions (pH < 7): In cold, dilute acidic solutions, the quinazoline ring is generally stable.[8] However, boiling in acidic solutions can lead to decomposition. Protonation of the quinazoline nitrogens may slightly decrease the rate of nucleophilic attack by water by making the ring more electron-rich overall, but this effect is likely minimal.

  • Neutral to Basic Conditions (pH ≥ 7): Under neutral and particularly basic conditions, the rate of hydrolysis is expected to increase due to the presence of the hydroxide ion (OH⁻), which is a much stronger nucleophile than water. This will accelerate the formation of 7-Bromoquinazolin-4(3H)-one.

Recommendation: If working in aqueous buffers, it is advisable to conduct experiments at a slightly acidic to neutral pH (e.g., pH 5-7) and to use freshly prepared solutions. Avoid high pH buffers if possible.

Q4: Is this compound sensitive to light?

Haloaromatic compounds can be susceptible to photodegradation.[10][11] While specific photostability studies on this compound are not widely published, it is prudent to assume it may be light-sensitive.

Potential Photodegradation Pathway:

Exposure to UV light can induce homolytic cleavage of the carbon-halogen bonds (C-Br or C-Cl), leading to the formation of radical intermediates. These reactive species can then undergo a variety of reactions, leading to decomposition.

Best Practices for Handling and Storage:

  • Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Handling: Minimize exposure to direct sunlight and strong laboratory lighting during experiments.

Q5: What are the optimal storage conditions for this compound?

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

  • Solid Form: Store at -20°C, in a tightly sealed container, away from moisture and light.[12][13] Some suppliers also recommend storage under an inert atmosphere (e.g., argon or nitrogen).[14]

  • In Solution: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed, light-protected container. For longer-term storage, it is recommended to store the compound as a solid.

Summary of Stability Recommendations

FactorRecommendationRationale
Solvent Use dry, aprotic solvents (e.g., ACN, THF). Use anhydrous DMSO for immediate use only.To prevent nucleophilic attack by solvent molecules (hydrolysis, alcoholysis).
pH (aqueous) Maintain slightly acidic to neutral pH (5-7). Avoid basic conditions.To minimize the rate of hydrolysis, which is accelerated by hydroxide ions.
Light Protect from light by using amber vials or foil.To prevent potential photodegradation common in haloaromatic compounds.
Temperature Store solid and solutions at -20°C or below.To reduce the rate of all potential degradation reactions.
Moisture Store in a desiccated environment and use anhydrous solvents.To prevent hydrolysis.

Diagram: Key Factors Influencing Stability

G cluster_solv Solvent cluster_ph pH cluster_light Light cluster_temp Temperature cluster_moist Moisture stability This compound Stability solvent Solvent Choice stability->solvent impacts ph pH stability->ph impacts light Light Exposure stability->light impacts temperature Temperature stability->temperature impacts moisture Moisture stability->moisture impacts protic protic solvent->protic Protic (e.g., MeOH) - Reactive aprotic aprotic solvent->aprotic Aprotic (e.g., ACN) - Recommended acidic acidic ph->acidic Acidic - More Stable basic basic ph->basic Basic - Less Stable protected protected light->protected Protected - Recommended exposed exposed light->exposed Exposed - Risk of Degradation low low temperature->low Low (-20°C) - Recommended ambient ambient temperature->ambient Ambient - Increased Degradation dry dry moisture->dry Dry - Recommended wet wet moisture->wet Wet - Hydrolysis Risk

Caption: Factors influencing the stability of this compound in solution.

References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]
  • Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants.
  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Unknown Author. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Unknown Author. (n.d.). Degradation of Halogenated Aromatics by Actinomycetes.
  • Nowak, K., & Zawisza, A. (2000). Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
  • Fetzner, S. (1998). Degradation of Haloaromatic Compounds.
  • Fetzner, S. (1990).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • da Silva, A. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
  • Unknown Author. (2024).
  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
  • Kaur, H., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
  • Ashenhurst, J. (2024). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Matar, S. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange. [Link]
  • Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-propan-2-ylquinazoline. PubChem. [Link]
  • PubChem. (n.d.). 7-Bromo-2-chloroquinazoline. PubChem. [Link]
  • Ashenhurst, J. (2024). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • El-Gazzar, M. G., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. NIH. [Link]
  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
  • Kumar, D., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]
  • Kumar, V., & Kumar, V. (2019). Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics.
  • Putchakayala, S. B. (2021).
  • Beck, J. B., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
  • Wikipedia. (n.d.). Trichloroethylene. Wikipedia. [Link]
  • Kowser, S., et al. (2024). Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. MDPI. [Link]
  • Wikipedia. (n.d.). Radioactivity in the life sciences. Wikipedia. [Link]

Sources

Technical Support Center: Isolating Pure Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered during the work-up and purification of quinazoline derivatives. Our goal is to equip you with the expertise to move from crude reaction mixture to highly pure compound with confidence and efficiency.

Introduction: The Quinazoline Purification Challenge

Quinazoline and its derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their purification is often non-trivial. The inherent basicity of the quinazoline core, conferred by the nitrogen atoms in the pyrimidine ring, dictates much of their chemical behavior during isolation.[3] Common impurities often include unreacted starting materials, such as anthranilic acid derivatives, as well as by-products from cyclization reactions.[4][5] This guide will help you navigate these challenges systematically.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered post-reaction.

Q1: My crude product is a persistent, non-crystallizing oil. What are my next steps? A1: "Oiling out" is a frequent problem, often caused by significant impurities or when the compound's melting point is lower than the solvent's boiling point.[4] Before resorting to chromatography, try a two-solvent recrystallization. Dissolve the oil in a minimum amount of a "good" solvent (where it's highly soluble), then slowly add a "poor" miscible solvent (where it's insoluble) until persistent cloudiness appears.[6] If this fails, column chromatography is the recommended next step.

Q2: My quinazoline derivative appears to be decomposing on the silica gel column. How can I prevent this? A2: This is a classic issue stemming from the interaction between the basic nitrogen atoms of your quinazoline and the acidic silanol groups on the silica gel surface, which can lead to irreversible adsorption or degradation.[7][8] To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.[7][9] Alternatively, using a different stationary phase like neutral alumina can be effective for purifying basic compounds.[8]

Q3: How do I choose the best initial solvent system for column chromatography? A3: Thin-Layer Chromatography (TLC) is essential for this. The goal is to find a solvent mixture that gives your target quinazoline a retention factor (Rf) of approximately 0.2-0.4.[7] This Rf range typically provides the best separation on a column. A common starting point for many quinazoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate.[7][10]

Q4: After purification, my NMR still shows unreacted starting materials. What is the most efficient way to remove them? A4: If the starting materials have different acid-base properties than your product, a liquid-liquid acid-base extraction is highly effective.[11][12] For example, if you have acidic starting materials (like a carboxylic acid) and a basic quinazoline product, washing your organic solution with a mild aqueous base (e.g., sodium bicarbonate) will pull the acidic impurity into the aqueous layer, leaving your pure product in the organic phase.[12][13]

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems in greater detail, providing insights into their causes and comprehensive solutions.

Problem 1: Poor Separation on Column Chromatography (Overlapping Bands)
  • Probable Causes:

    • Inappropriate Solvent System: The polarity of your eluent is not optimized, leading to similar Rf values for your product and impurities.[6][7]

    • Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.

    • Improperly Packed Column: Channeling or cracks in the stationary phase are preventing uniform flow of the mobile phase.[6][7]

  • Solutions & Rationale:

    • Optimize Eluent via TLC: Before running the column, systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.

    • Use Gradient Elution: For complex mixtures with a wide range of polarities, gradient elution is often superior to isocratic elution.[7] Start with a low-polarity mobile phase and gradually increase its polarity. This allows less polar compounds to elute first, followed by a timely elution of more polar compounds, improving overall separation.[7]

    • Adhere to Loading Ratios: A general guideline is to use a ratio of crude material to silica gel between 1:30 and 1:100 by weight.[7] Exceeding this can saturate the stationary phase and compromise separation.

    • Dry Loading for Poorly Soluble Compounds: If your compound is not very soluble in the starting eluent, dissolve it in a stronger solvent (like DCM), add a small amount of silica gel to form a slurry, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a concentrated starting band.[14]

Problem 2: Product Tailing or Streaking on TLC and Column
  • Probable Cause:

    • Strong Acid-Base Interaction: This is the most common cause for basic heterocycles like quinazolines. The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This interaction is often strong enough to cause significant peak tailing or even irreversible binding.[7][8]

  • Solutions & Rationale:

    • Add a Basic Modifier: As mentioned in the FAQs, adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent is the standard solution.[7][9] The modifier competes with your quinazoline for the acidic sites on the silica, effectively "deactivating" them and allowing your compound to travel smoothly down the column.[9]

    • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive or highly basic compounds.[8] It lacks the strong acidic sites that cause tailing.

    • Consider Reversed-Phase Chromatography: For very polar quinazolines, reversed-phase (e.g., C18 silica) chromatography may be a viable option where the most polar compounds elute first.[8]

Problem 3: Low or No Crystal Formation During Recrystallization
  • Probable Causes:

    • Excess Solvent: This is the most frequent reason for crystallization failure. The solution is not supersaturated enough upon cooling to induce crystal formation.[15]

    • High Impurity Content: Impurities can inhibit the formation of a crystal lattice.

    • Supersaturation: Sometimes a solution can become supersaturated without forming crystals if there are no nucleation sites.[16]

  • Solutions & Rationale:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again slowly.[15]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments provide nucleation sites for crystal growth.[6]

      • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[6]

    • Cool Slowly: Place the flask in an ice bath to further decrease the compound's solubility and maximize crystal formation.[6]

Part 3: Standardized Protocols & Data

Workflow for Quinazoline Purification

The following diagram outlines a general decision-making workflow for moving from a crude reaction mixture to a pure, isolated quinazoline derivative.

G cluster_0 Post-Reaction Work-up cluster_1 Purification Strategy cluster_2 Final Product start Crude Reaction Mixture quench Quench Reaction (e.g., add water/brine) start->quench extract Liquid-Liquid Extraction (e.g., with EtOAc) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product (Solid or Oil) concentrate->crude tlc Analyze by TLC/LCMS crude->tlc solid_check Is product a solid? tlc->solid_check recrystallize Attempt Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No (Oil) recryst_ok Pure Solid? recrystallize->recryst_ok recryst_ok->chromatography No (Impure) final Pure Quinazoline Derivative recryst_ok->final Yes chromatography->final

Caption: A generalized workflow for the work-up and purification of quinazoline derivatives.

Table 1: Recommended Solvents for Quinazoline Recrystallization
SolventBoiling Point (°C)Characteristics & Typical UseNotes
Ethanol78Good general-purpose solvent for moderately polar quinazolines. Dissolves many derivatives when hot, with lower solubility when cold.[15][17]
Ethyl Acetate77Effective for a wide range of polarities. Often used in combination with hexane.[10]Can co-dissolve many organic impurities.
Acetone56Useful for more polar compounds; its low boiling point makes for easy removal.[15]Highly flammable; care must be taken.
Toluene111Good for less polar derivatives. High boiling point allows for dissolution of stubborn solids.High boiling point can make final drying difficult.
Hexane/Ethyl AcetateVariableA common two-solvent system. Dissolve in hot EtOAc, add hexanes until cloudy.[10]Excellent for fine-tuning solubility.
Water100Can be used for quinazolines with highly polar or ionizable groups (e.g., salts).[17]Most organic impurities will be insoluble.
Protocol 1: Acid-Base Extraction to Remove Acidic Impurities

This protocol is designed to separate a basic quinazoline product from acidic starting materials or by-products (e.g., anthranilic acid).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.[12]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated acidic impurities.

  • Second Wash (Brine): Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and any remaining water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified crude product, now free of acidic contaminants.

Protocol 2: Column Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is ideal for purifying basic quinazolines that show tailing on standard silica gel.

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane:Ethyl Acetate) based on TLC analysis. To this eluent, add triethylamine (TEA) to a final concentration of 0.5-1% v/v.[7][14]

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in your TEA-containing eluent. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a uniform bed without cracks or air bubbles.[6]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or perform a dry load as described in Troubleshooting). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the TEA-containing mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure. Note that TEA is volatile but may require co-evaporation with a solvent like toluene for complete removal.

References

  • Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds. Benchchem.
  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.
  • Chromatography: The Solid Phase. Department of Chemistry : University of Rochester.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • When basification of silica gel is required, before using Column chromatography?. ResearchGate.
  • Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives. Benchchem.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc.
  • How To Neutralize Silica Gel?. Chemistry For Everyone - YouTube.
  • Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives. Benchchem.
  • recrystallization techniques for purifying 2,7-Dimethylquinazolin-4(1H)-one. Benchchem.
  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate.
  • Recrystallization.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive.
  • Purification of Quinoline-3,4-diones. Reddit.
  • Acid-Base Extraction.
  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Siliplus.
  • The crystallization of quinoline. Google Patents.
  • Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Technical Support Center: Refining Reaction Conditions for Quinazoline Derivatives. Benchchem.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Quinazoline. Wikipedia.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors. NIH.
  • Synthesis of Quinazoline Derivatives. Bentham Science.
  • Acid-Base Extraction Tutorial. YouTube.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.

Sources

Identifying impurities in 7-Bromo-4-chloroquinazoline via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4-chloroquinazoline

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides practical, in-depth guidance in a question-and-answer format to help you identify and troubleshoot common impurities encountered during your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the reference spectrum of your target compound is the first and most critical step in impurity identification. This compound has a distinct NMR fingerprint. The protons on the quinazoline ring system are influenced by the electron-withdrawing nitrogen atoms and the halogen substituents.

The expected chemical shifts are summarized below. Note that these values can shift slightly depending on the solvent, concentration, and temperature.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (in CDCl₃) δ (ppm)MultiplicityAssignment
H-2~8.90sProton on the pyrimidine ring, deshielded by two adjacent nitrogen atoms.
H-5~8.30dDeshielded by the quinazoline ring current and adjacent to a nitrogen.
H-6~7.95ddCoupled to both H-5 and H-8.
H-8~8.45dDeshielded due to bromine substitution, appears as a doublet.
¹³C NMR (in CDCl₃) δ (ppm)Assignment
C-2~155.0
C-4~153.0Carbon bearing the chlorine atom.
C-4a~151.0
C-5~130.0
C-6~129.5
C-7~125.0Carbon bearing the bromine atom.
C-8~135.0
C-8a~122.0
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most common types of impurities I should look for?

A2: Impurities in a sample of this compound typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, or byproducts from the synthesis. The most common starting material is 7-bromo-3,4-dihydroquinazolin-4-one.[2] A frequent byproduct is the same compound, formed via hydrolysis of the 4-chloro group.

  • Residual Solvents: Solvents used during the synthesis, work-up, or purification (e.g., POCl₃, N,N-Dimethylformamide, acetonitrile, ethyl acetate, hexanes, dichloromethane) are the most common source of extraneous peaks.[3][4]

  • Isomeric Impurities: Depending on the purity of the precursors, you might encounter isomers such as 6-bromo-4-chloroquinazoline or 8-bromo-4-chloroquinazoline.

Q3: How can I quickly differentiate between a process-related impurity and a residual solvent?

A3: This is a fundamental troubleshooting step.

  • Check Solvent Peak Tables: First, compare the chemical shifts of the unknown signals to established tables of residual solvent peaks.[1][5] These resources are invaluable and should be readily accessible in any NMR lab. Solvents often have characteristic multiplicities (e.g., a triplet and quartet for ethyl acetate).

  • Analyze Peak Shape and Integration: Solvent peaks are often sharp singlets or simple multiplets. Process-related impurities will have more complex aromatic signals, similar to the main compound. The integration of the impurity peaks relative to your product can give you a quantitative estimate of its level.

  • Consider the Chemistry: Think about the reaction chemistry. Is it plausible for the starting material to be left over? Is the product sensitive to moisture, which could cause hydrolysis? Answering these questions provides chemical context to your spectral observations.

In-Depth Troubleshooting Guides

Guide 1: Identifying Process-Related Impurities

The most common process-related impurity is the starting material, 7-bromo-3,4-dihydroquinazolin-4-one , which can also form via hydrolysis of the product. The chlorination reaction to form this compound is an equilibrium process, and incomplete reaction or exposure to moisture during workup can leave a significant amount of this impurity.[2]

Identifying 7-bromo-3,4-dihydroquinazolin-4-one: This impurity has a different aromatic proton environment and, most notably, possesses an N-H proton.

  • ¹H NMR Signature: Look for a broad singlet in the downfield region (typically > 12 ppm in DMSO-d₆) corresponding to the N-H proton. The aromatic signals will also differ from the product. The C2-H proton signal will be slightly upfield compared to the product's C2-H.[6]

  • Confirmation: A D₂O exchange experiment is definitive. Add a drop of D₂O to your NMR sample, shake, and re-acquire the spectrum. The broad N-H signal of the impurity will disappear or significantly diminish as the proton exchanges with deuterium. The water peak (HOD) will grow in intensity.

Table 2: Characteristic ¹H NMR Signals of Potential Process-Related Impurities (in DMSO-d₆)

ImpurityKey Signal (δ, ppm)MultiplicityNotes
7-bromo-3,4-dihydroquinazolin-4-one~12.3br sN-H proton, disappears on D₂O exchange.[6]
~8.15sH-2 proton.
Guide 2: Identifying Residual Solvents

Residual solvents are ubiquitous. Even after drying under high vacuum, trace amounts can persist. Their sharp, characteristic signals can sometimes overlap with or be mistaken for product signals. Always use high-purity deuterated solvents to avoid introducing contaminants from your NMR solvent itself.[7]

Workflow for Solvent Identification:

  • Reference a Chart: Use a reliable chart of NMR solvent impurities.[1][3]

  • Cross-Reference in a Different Solvent: If ambiguity exists, re-run the sample in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). The product peaks will shift, but the relative pattern should remain. Solvent peaks, however, have different, well-documented chemical shifts in different deuterated solvents, which can help confirm their identity.

Table 3: Common Residual Solvents and their ¹H NMR Chemical Shifts

SolventSignal (in CDCl₃)Signal (in DMSO-d₆)
Dichloromethane5.30 (s)5.76 (s)
Acetonitrile2.10 (s)2.07 (s)
Ethyl Acetate1.26 (t), 4.12 (q), 2.05 (s)1.15 (t), 3.98 (q), 1.99 (s)
N,N-Dimethylformamide (DMF)8.02 (s), 2.95 (s), 2.87 (s)7.95 (s), 2.86 (s), 2.70 (s)
Hexane1.25 (m), 0.88 (t)1.23 (m), 0.85 (t)
Toluene7.28-7.17 (m), 2.36 (s)7.25-7.11 (m), 2.30 (s)
Data sourced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3]

Visual Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown peaks in the NMR spectrum of your this compound sample.

Impurity_ID_Workflow start Unidentified Peaks in ¹H NMR Spectrum check_solvent Compare peak δ and multiplicity to residual solvent tables. start->check_solvent is_solvent Is it a known solvent? check_solvent->is_solvent solvent_confirmed Impurity Identified: Residual Solvent. Quantify and report. is_solvent->solvent_confirmed Yes check_process Could it be a process-related impurity (starting material, byproduct)? is_solvent->check_process No is_sm Does it match the NMR spectrum of 7-bromo-3,4-dihydroquinazolin-4-one? check_process->is_sm d2o_exchange Is there a broad, downfield peak? Perform D₂O exchange experiment. is_sm->d2o_exchange Yes advanced_nmr Impurity remains unknown. Consider advanced 2D NMR (COSY, HSQC, HMBC). is_sm->advanced_nmr No sm_confirmed Impurity Identified: Starting Material / Hydrolysis Product. Optimize reaction/workup. peak_disappears Does the peak disappear? d2o_exchange->peak_disappears peak_disappears->sm_confirmed Yes peak_disappears->advanced_nmr No isolate Isolate impurity via chromatography for full characterization (LC-MS, HRMS). advanced_nmr->isolate

Caption: A decision tree for systematic impurity identification via NMR.

Experimental Protocols

Protocol 1: Sample Preparation for High-Quality NMR Analysis

The quality of your data is directly dependent on your sample preparation.

  • Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves your sample and has residual peaks that do not overlap with key signals from your compound. CDCl₃ and DMSO-d₆ are common choices.

  • Determine Concentration: Weigh approximately 5-10 mg of your this compound sample and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. This concentration is usually sufficient for standard ¹H NMR. For ¹³C or 2D NMR, a more concentrated sample may be required.

  • Ensure Homogeneity: Vortex the sample for 30 seconds to ensure it is fully dissolved and the solution is homogeneous. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: Standard ¹H NMR Data Acquisition for Impurity Detection

To detect and potentially quantify low-level impurities, certain acquisition parameters should be optimized.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher) for the best sensitivity and resolution.[8] Ensure the instrument is properly tuned and the sample is shimmed to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to reduce the required relaxation delay.

    • Relaxation Delay (d1): For accurate integration (quantification), a longer relaxation delay is crucial. Set d1 to at least 5 times the longest T₁ of any proton in your sample (a value of 10-15 seconds is often a safe starting point for small molecules).

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N), which will allow you to see impurities at low levels (e.g., ns = 16 or 32).

  • Processing:

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift axis to the residual peak of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).[1][7]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • PubChem. (n.d.). 7-bromo-3,4-dihydroquinazolin-4-one. [Link]
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • KGROUP. (n.d.).
  • PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. [Link]
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • National Institutes of Health (NIH). (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non- Nucleoside Reverse Transcriptase Inhibitor. [Link]
  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
  • National Institutes of Health (NIH). (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with High-Purity Intermediates: A Focus on 7-Bromo-2-chloroquinazoline. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Bromination of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for one of the most common challenges in heterocyclic chemistry: the regioselective bromination of quinolines. Bromoquinolines are invaluable precursors for creating functionalized derivatives through cross-coupling reactions, making control over their synthesis paramount in drug discovery and materials science.[1][2] This document moves beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot unexpected outcomes and design more effective synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of quinoline scaffolds.

Question 1: My bromination reaction is yielding a mixture of isomers, primarily at the C5 and C7 positions. Why is this happening and how can I improve selectivity?

Answer: This is a classic challenge rooted in the inherent electronic properties of the quinoline ring system. Under typical electrophilic bromination conditions (e.g., Br₂ in an acidic medium or a polar solvent), the quinoline nitrogen becomes protonated. This protonation strongly deactivates the pyridine ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack.[3]

The directing influence is then determined by the positions most electronically activated for substitution, which are C5 and C8, followed by C7 and C6. Without a strong directing group elsewhere on the ring, you will often obtain a mixture of 5- and 7-bromo isomers, with the ratio depending on subtle electronic and steric factors.

Troubleshooting Steps:

  • Leverage a Directing Group: The most powerful strategy is to install a directing group. An 8-amido or 8-hydroxy substituent, for example, strongly directs electrophilic attack to the C5 and C7 positions.[4][5] For exclusive C5 halogenation, an 8-amido group can be used to chelate a metal catalyst or direct the reaction via a specific transition state, effectively blocking the C7 position.[6][7]

  • Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest energy transition state.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates, thereby altering the isomeric ratio. Experiment with solvents like acetonitrile, chloroform, or acetic acid.[5][8]

Question 2: I am trying to achieve monobromination on an activated quinoline (e.g., 8-hydroxyquinoline), but I keep getting the dibrominated product. How can I prevent this?

Answer: This issue stems from the high reactivity of the substrate. Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) strongly activate the carbocyclic ring towards electrophilic aromatic substitution, making the second bromination step competitive with, or even faster than, the first.[3]

Troubleshooting Steps:

  • Control Stoichiometry Precisely: This is the most critical factor. Use a slight substoichiometric amount or exactly 1.0 equivalent of your brominating agent. Add the reagent slowly (e.g., via syringe pump) to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second bromination event.[3]

  • Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to a less reactive source like N-Bromosuccinimide (NBS).[3] NBS is often more selective for highly activated systems.

  • Lower the Reaction Temperature: Conducting the reaction at 0 °C or even lower temperatures will decrease the overall reaction rate, providing a larger kinetic window to isolate the monobrominated product before it reacts further.[3]

Question 3: How can I achieve bromination on the pyridine ring (e.g., at C3) instead of the benzene ring?

Answer: Direct electrophilic bromination on the electron-deficient pyridine ring is inherently difficult. As mentioned, acidic conditions deactivate it further. To achieve substitution on the pyridine ring, you must either fundamentally change the reaction mechanism or build the ring with the bromine atom already in place.

Recommended Strategies:

  • High-Temperature, Gas-Phase Bromination: Under radical conditions at high temperatures (300-450°C), it is possible to obtain 3-bromoquinoline or 2-bromoquinoline.[9] However, this method often lacks selectivity and is not practical for complex substrates.

  • Electrophilic Cyclization of an N-(2-Alkynyl)aniline: This is a highly reliable and regioselective method for synthesizing 3-bromoquinolines.[10][11] The reaction proceeds via a 6-endo-dig cyclization pathway where an electrophilic bromine source (like Br₂ or ICl followed by bromine exchange) adds to the alkyne, triggering cyclization to form the 3-bromoquinoline core. This approach offers excellent control as the bromine position is determined by the reaction mechanism, not the inherent reactivity of the quinoline ring.[11]

Troubleshooting Guide: Advanced Strategies for Regiocontrol

This section provides detailed protocols and mechanistic insights for advanced users facing persistent regioselectivity challenges.

Strategy 1: Exploiting Strong Activating Groups (e.g., 8-Hydroxyquinoline)

When a powerful activating group like a hydroxyl is present at C8, it dominates the directing effects, leading to substitution at the ortho (C7) and para (C5) positions. Controlling the extent of bromination is key.

The following table, synthesized from data in the literature, illustrates the critical role of stoichiometry in controlling the product distribution.[3][5][8]

EntryEquivalents of Br₂SolventTemperatureMajor Product(s)Typical Outcome
11.0 - 1.5CH₃CN0 °C7-bromo- and 5,7-dibromo-Mixture, difficult to separate
22.1CH₃CN0 °C to RT5,7-dibromo-High yield and conversion to dibrominated product
31.0CHCl₃RT5-bromo- and 7-bromo-Mixture, favors monobromination but often poor selectivity
  • Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of molecular bromine (3.3 g, 20.7 mmol, 3.0 equiv.) in acetonitrile (10 mL).

  • Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C and warm to room temperature over 24 hours. During this time, a precipitate of the quinoline hydrobromide salt may form.

  • Upon completion (monitored by TLC), dilute the mixture with acetonitrile (15 mL).

  • Carefully quench the excess bromine and neutralize the HBr by washing the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (4 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5,7-dibromo-8-hydroxyquinoline.

Strategy 2: Remote C-H Halogenation Using a Directing Group

For positions that are not electronically favored, such as C5 in the presence of other substituents, a directing group is the most effective tool. The 8-amido group has been extensively used to direct C-H functionalization.

The 8-amido group can direct halogenation to the C5 position through a metal-free mechanism, likely involving the formation of a six-membered transition state that brings the halogenating agent into proximity with the C5-H bond. This geometric constraint overrides the natural electronic preferences of the quinoline ring.

G cluster_0 Experimental Workflow cluster_1 Mechanistic Rationale Start Substrate: 8-Amidoquinoline Reagent Halogenating Agent (e.g., TCCA/TCBA) Start->Reagent Add Conditions Metal-Free Room Temperature Aqueous or Organic Solvent Reagent->Conditions Under Product Exclusive Product: 5-Halo-8-Amidoquinoline Conditions->Product Yields DG 8-Amido Group (Directing Group) TS Formation of a Favorable Transition State DG->TS Enables C5H C5-H Bond TS->C5H Positions Halogenating Agent near Selectivity High Regioselectivity C5H->Selectivity Leads to Selective Cleavage of G A Rh(III) Catalyst C Coordination Complex A->C + B Quinoline N-Oxide B->C D Rhodacycle Intermediate (C-H Activation) C->D C8-H Activation F Oxidative Addition D->F Reacts with E NBS E->F F->A Regenerates G 8-Bromoquinoline N-Oxide F->G Reductive Elimination G Start Poor Regioselectivity in Quinoline Bromination Q1 Is the substrate highly activated (e.g., -OH, -NH2)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 1. Reduce Br2/NBS to 1.0 equiv. 2. Add brominating agent slowly. 3. Lower reaction temperature (<0°C). 4. Use a milder agent (NBS instead of Br2). A1_Yes->Sol1 Q2 Is a specific, electronically unfavored position desired (e.g., C3, C5)? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2_C5 Strategy: Directing Group - Install 8-amido group. - Use metal-free (TCCA/TCBA) or Fe-catalyzed conditions. A2_Yes->Sol2_C5 For C5 Sol2_C3 Strategy: Ring Synthesis - Use electrophilic cyclization of N-(2-alkynyl)aniline precursor. A2_Yes->Sol2_C3 For C3 Q3 Getting mixture of 5- and 7-bromo isomers? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Sol3 1. Optimize solvent and temperature. 2. Consider installing a directing group at C8 to favor C5. 3. If inseparable, carry mixture forward and separate isomers later. A3_Yes->Sol3

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 7-Bromo-4-chloroquinazoline by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is a critical step that underpins all subsequent research and development. For heterocyclic compounds such as 7-Bromo-4-chloroquinazoline, a key intermediate in the synthesis of biologically active molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features.

Disclaimer: Publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are not readily found in the scientific literature. The following spectral interpretation and data are based on established principles of NMR spectroscopy, predictive models, and comparative analysis with structurally related compounds. This guide is intended to serve as an educational resource and a predictive framework for researchers working with this and similar molecules.

The Structural Significance of this compound

This compound belongs to the quinazoline family, a class of bicyclic heterocyclic compounds that are prevalent in numerous pharmacologically active agents. The substituents at the 4 and 7 positions, a chlorine atom and a bromine atom respectively, significantly influence the electron distribution within the aromatic system, which in turn dictates its reactivity and biological interactions. Accurate structural confirmation via NMR is therefore the first step in ensuring the integrity of any downstream applications, from drug design to materials engineering.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region. The chemical shifts and coupling patterns of these protons are highly informative of their positions on the quinazoline ring.

The protons on the benzene ring portion of the quinazoline will be influenced by the electron-withdrawing effects of the bromine and the quinazoline nitrogen atoms. The proton at position 2, being on the pyrimidine ring, will be the most deshielded.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9Singlet-
H-5~8.2DoubletJ ≈ 9.0
H-6~7.9Doublet of doubletsJ ≈ 9.0, 2.0
H-8~8.4DoubletJ ≈ 2.0

Rationale for Assignments:

  • H-2: This proton is situated between two electronegative nitrogen atoms, leading to a significant downfield shift, appearing as a sharp singlet.

  • H-8: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-6. The electron-withdrawing nature of the bromine will cause a downfield shift.

  • H-5: This proton is ortho to the fused ring junction and will appear as a doublet due to coupling with H-6.

  • H-6: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached and neighboring atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~158
C-4a~152
C-5~130
C-6~132
C-7~125
C-8~128
C-8a~123

Rationale for Assignments:

  • C-4 and C-2: These carbons are bonded to electronegative nitrogen and/or chlorine atoms, causing them to be significantly deshielded and appear at the downfield end of the spectrum.

  • C-7: The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect, though it will still be in the aromatic region.

  • Quaternary Carbons (C-4a, C-8a): These carbons, which do not bear any protons, are expected to show weaker signals in a standard ¹³C NMR spectrum.

Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the aromatic protons.

Caption: Structure of this compound with proton coupling.

Comparative Analysis with Other Substituted Quinazolines

The predicted NMR data for this compound can be contextualized by comparing it to known data for other substituted quinazolines. For instance, the presence of an electron-donating group instead of a halogen would be expected to shift the signals of nearby protons and carbons upfield. Conversely, additional electron-withdrawing groups would lead to further downfield shifts. The analysis of related structures in the literature, such as those with different substitution patterns on the quinazoline core, can provide valuable benchmarks for validating the predicted spectra.[1][2][3]

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for NMR sample preparation and analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30° or 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • This experiment typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended):

      • For unambiguous assignment, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.[4][5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

References

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016-10-15). TSI Journals.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007-02-12). PMC - NIH.
  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • New Journal of Chemistry Supporting Information.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022-02-23). Frontiers.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate.
  • 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum. ChemicalBook.
  • This compound(573675-55-5) 1H NMR spectrum. ChemicalBook.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-4-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinazoline-based therapeutic agents, understanding the intricacies of their molecular structure is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 7-Bromo-4-chloroquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry. By delving into the principles of different ionization methods and fragmentation behaviors, this document aims to equip you with the expertise to select the optimal analytical strategy and confidently interpret the resulting data.

Introduction: The Significance of this compound Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of drug discovery efforts. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of the quinazoline core. The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel drug candidates. Accurate mass determination and structural elucidation are critical steps in the development pipeline, ensuring the identity and purity of these compounds. Mass spectrometry stands as an indispensable tool for this purpose, providing detailed information on molecular weight and fragmentation patterns.

A Comparative Overview of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. It dictates the efficiency of ion formation and can significantly influence the degree of fragmentation observed. For this compound derivatives, the selection of an appropriate ionization source is crucial for obtaining high-quality, interpretable mass spectra. This section compares the utility of three common ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds.[1] It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination. Given the presence of nitrogen atoms in the quinazoline ring, which can be readily protonated, ESI is a highly effective method for analyzing this compound derivatives.

Advantages for this compound Derivatives:

  • High Sensitivity: ESI can provide excellent sensitivity for quinazoline derivatives, often allowing for detection at low concentrations.

  • Minimal Fragmentation: The gentle nature of ESI preserves the molecular ion, simplifying spectral interpretation and providing unambiguous molecular weight information.

  • Compatibility with Liquid Chromatography (LC): ESI is the most common ionization source for LC-MS, enabling the analysis of complex mixtures and the separation of isomers.

Limitations:

  • Matrix Effects: ESI can be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitation.

  • Limited Structural Information: The lack of extensive fragmentation can be a disadvantage when detailed structural elucidation is required.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another atmospheric pressure ionization technique that is suitable for a wider range of compound polarities than ESI, including less polar molecules.[2] Ionization in APCI occurs in the gas phase through chemical reactions with reagent ions. For this compound derivatives, which possess moderate polarity, APCI can be a viable alternative to ESI.

Advantages for this compound Derivatives:

  • Broader Applicability: APCI can effectively ionize compounds that may not respond well to ESI.

  • Reduced Matrix Effects: Compared to ESI, APCI is generally less prone to matrix effects, which can lead to more robust quantitative methods.[3]

  • Thermal Desorption: The heated nebulizer in an APCI source can aid in the desolvation and ionization of analytes.

Limitations:

  • Thermal Degradation: The high temperatures used in the APCI source can potentially cause thermal degradation of sensitive analytes.

  • Lower Sensitivity for Highly Polar Compounds: For highly polar compounds that are readily ionized by ESI, APCI may offer lower sensitivity.

Electron Ionization (EI)

EI is a classic, hard ionization technique primarily used in conjunction with Gas Chromatography (GC-MS). It involves bombarding gas-phase molecules with high-energy electrons, leading to the formation of a molecular ion (M+•) and extensive fragmentation.[1] Due to the volatility requirement for GC, direct analysis of many quinazoline derivatives by EI-GC-MS may be challenging without derivatization.

Advantages for this compound Derivatives:

  • Rich Structural Information: The extensive fragmentation provides a detailed fingerprint of the molecule, which is invaluable for structural elucidation and library matching.

  • Reproducible Spectra: EI spectra are highly reproducible and are the basis for large, searchable mass spectral libraries.

Limitations:

  • Volatility Requirement: The analyte must be volatile and thermally stable to be amenable to GC-MS analysis. Derivatization may be necessary for less volatile quinazoline derivatives.

  • Weak or Absent Molecular Ion: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight.

Table 1: Comparison of Ionization Techniques for this compound Derivatives
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ionization from charged dropletsGas-phase chemical ionizationElectron bombardment in vacuum
Analyte Polarity Polar to moderately polarNon-polar to moderately polarVolatile compounds
Typical Ions [M+H]+, [M+Na]+[M+H]+M+•, fragment ions
Fragmentation Minimal (soft ionization)ModerateExtensive (hard ionization)
Coupling LC-MSLC-MS, GC-MSGC-MS
Key Advantage High sensitivity for polar analytesReduced matrix effectsDetailed structural information
Key Limitation Susceptible to matrix effectsPotential for thermal degradationRequires volatile analytes

Understanding the Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (typically the molecular ion) is isolated and fragmented to produce a characteristic pattern of product ions. Understanding the fragmentation pathways of this compound derivatives is essential for interpreting their MS/MS spectra.

The fragmentation of the quinazoline core often involves the loss of small neutral molecules. For substituted quinazolines, fragmentation is also heavily influenced by the nature and position of the substituents.

A key characteristic in the mass spectra of bromo- and chloro-substituted compounds is the presence of distinct isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. Therefore, a molecule containing one bromine and one chlorine atom, such as this compound, will exhibit a characteristic isotopic cluster for the molecular ion and any fragment ions containing both halogens.

Proposed Fragmentation Pathways for this compound:

The fragmentation of protonated this compound ([M+H]+) in an ESI-MS/MS experiment is expected to proceed through several key pathways:

  • Loss of HCl: A common fragmentation pathway for chloro-substituted heterocyclic compounds is the neutral loss of hydrochloric acid (HCl).

  • Loss of Br•: Radical loss of a bromine atom can occur, leading to a significant fragment ion.

  • Loss of HCN: The quinazoline ring can undergo cleavage with the loss of hydrogen cyanide (HCN).

  • Sequential Losses: A combination of these losses can also be observed, for example, the initial loss of HCl followed by the loss of HCN.

fragmentation_pathway M [M+H]+ this compound F1 [M+H - HCl]+ M->F1 - HCl F2 [M+H - Br]+ M->F2 - Br• F3 [M+H - HCN]+ M->F3 - HCN F4 [M+H - HCl - HCN]+ F1->F4 - HCN

Experimental Protocols: A Practical Guide

This section provides representative experimental protocols for the analysis of this compound derivatives using LC-MS and GC-MS. These protocols should be considered as starting points and may require optimization for specific instruments and applications.

Protocol 1: LC-MS/MS Analysis

This protocol is suitable for the quantitative and qualitative analysis of this compound derivatives in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS/MS Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions should be determined by infusing a standard solution and optimizing the collision energy for characteristic fragments.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Dissolve sample in mobile phase Filter Filter through 0.22 µm syringe filter Prep->Filter Inject Inject sample Filter->Inject Column C18 Reversed-Phase Column Inject->Column Elute Gradient Elution Column->Elute Ionize ESI or APCI Source Elute->Ionize Select Isolate [M+H]+ Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Detect Detect Product Ions Fragment->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectrum Acquire Mass Spectrum Detect->Spectrum Quantify Quantify Analyte Chromatogram->Quantify Identify Confirm Structure Spectrum->Identify

Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of volatile this compound derivatives or after appropriate derivatization.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

Chromatographic Conditions:

  • Column: A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) is generally suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless or split, depending on the concentration.

Mass Spectrometry Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Data Interpretation and Cross-Validation

Reliable analytical data hinges on careful data interpretation and, where possible, cross-validation using multiple techniques. When analyzing this compound derivatives, consider the following:

  • Isotopic Patterns: The characteristic isotopic clusters for bromine and chlorine are powerful tools for confirming the presence of these halogens in the molecular ion and fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of ions and confidently identify unknown compounds.

  • Fragmentation Logic: The observed fragment ions should be consistent with logical bond cleavages and rearrangements based on the structure of the molecule.

  • Comparison with Standards: Whenever possible, the mass spectrum and retention time of an unknown should be compared to that of an authentic reference standard for positive identification.

  • Orthogonal Techniques: Comparing data from LC-MS and GC-MS can provide a higher level of confidence in the identification and quantification of an analyte.

Conclusion

The mass spectrometric analysis of this compound derivatives is a multifaceted task that requires a thoughtful approach to method selection and data interpretation. ESI-LC-MS/MS is often the method of choice for its sensitivity and applicability to a wide range of quinazoline derivatives, providing excellent molecular weight information. APCI-LC-MS/MS offers a robust alternative, particularly when matrix effects are a concern. For volatile derivatives or when detailed structural information is paramount, EI-GC-MS provides unparalleled fragmentation data. By understanding the strengths and limitations of each technique and the fundamental principles of fragmentation, researchers can effectively characterize these important pharmaceutical building blocks, accelerating the pace of drug discovery and development.

References

  • Metware Biotechnology. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
  • Mishra, P., & Raj, R. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 93. [Link]
  • Chromatography Online. (2024). ESI vs APCI.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 615-622. [Link]
  • Hendryanny, E., et al. (2025). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]
  • Gopalakrishnan, S., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. American Pharmaceutical Review. [Link]
  • O'Malley, R. M., & Lin, H. C. (1993). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites.
  • Li, W., et al. (2015). Comparison of ESI- and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 258-263. [Link]
  • Khan Academy. (2016).
  • Journal of the Chemical Society B: Physical Organic. (1969). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing. [Link]
  • University of Southampton. (n.d.).
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Tandem Quadrupole Mass Spectrometry. [Link]
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
  • Asadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20087. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Knowbee Tutoring. (2015).
  • LGC Group. (n.d.).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
  • Agilent. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link]
  • Agilent. (n.d.).
  • SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. [Link]
  • PubMed Central. (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2023).
  • PubMed Central. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
  • National Institute of Standards and Technology. (n.d.). 1-Bromo-1-chloroethane. [Link]
  • ResearchGate. (n.d.). Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum?. [Link]
  • CORE. (n.d.).
  • University of Amsterdam. (n.d.). Laser desorption mass spectrometric studies of artists' organic pigments. [Link]
  • J-Stage. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
  • National Center for Biotechnology Information. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Quinazolines: A Comparative Validation of Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The efficient and versatile synthesis of substituted quinazolines is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of prominent synthetic protocols for substituted quinazolines. We move beyond a simple recitation of methods to offer a validation-centric perspective, elucidating the mechanistic rationale behind experimental choices and providing objective, data-driven comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to select and optimize the most suitable synthetic strategy for their specific target molecules. We will explore classical methodologies, modern transition-metal-catalyzed reactions, and innovative green chemistry approaches, culminating in a practical guide for laboratory application.

Introduction: The Enduring Significance of the Quinazoline Nucleus

Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The versatility of the quinazoline core has led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anticancer agents (e.g., Gefitinib, Erlotinib), antihypertensives, and anti-inflammatory drugs.[3][4] The efficacy of these drugs is often dictated by the nature and position of substituents on the quinazoline ring system. Consequently, the development of robust and adaptable synthetic methods to access a wide array of substituted quinazolines is a central theme in contemporary organic and medicinal chemistry.[5][6][7]

This guide will dissect and compare several key synthetic strategies, providing both the "how" and the "why" to empower researchers in their synthetic endeavors. We will evaluate each protocol based on its efficiency, substrate scope, reaction conditions, and overall practicality.

Comparative Analysis of Synthetic Protocols

Here, we present a detailed comparison of three major classes of synthetic methods for substituted quinazolines: the classical Niementowski reaction, modern transition-metal-catalyzed syntheses, and emerging green chemistry approaches.

The Classical Approach: Niementowski Quinazoline Synthesis

The Niementowski reaction, first reported in 1895, is a foundational method for the synthesis of 4(3H)-quinazolinones, which are readily converted to quinazolines.[8][9] The reaction typically involves the condensation of an anthranilic acid with an amide at high temperatures.[9][10]

Mechanistic Rationale: The reaction is thought to proceed through the initial formation of an N-acylanthranilic acid, which then undergoes cyclodehydration to form a benzoxazinone intermediate. Subsequent reaction with an amine source (often from the amide reactant or added separately) leads to the opening of the benzoxazinone ring, followed by cyclization to the final quinazolinone product.

Causality Behind Experimental Choices:

  • High Temperatures: The classical Niementowski reaction often requires temperatures in the range of 130-200 °C to drive the dehydration and cyclization steps.[10][11] This is a significant drawback, as it can lead to side reactions and is not suitable for thermally sensitive substrates.

  • Amide as Reagent and Solvent: In many protocols, an excess of the amide is used to serve as both the reactant and the solvent, driving the reaction equilibrium towards the product.

Limitations: The primary limitations of the traditional Niementowski synthesis are the harsh reaction conditions, often leading to moderate yields and a limited substrate scope.[4]

Modern Era: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, higher yields, and a broader tolerance of functional groups.[5][6][12] Catalysts based on iron, copper, manganese, and palladium have been extensively explored.[5][13][14]

Key Strategies and Mechanistic Insights:

  • Acceptorless Dehydrogenative Coupling (ADC): This elegant strategy often utilizes earth-abundant metal catalysts like iron and manganese to couple 2-aminobenzyl alcohols with amides or nitriles.[6][13] The term "acceptorless" signifies that the reaction does not require an external hydrogen acceptor; instead, dihydrogen is typically evolved as the only byproduct, making it an atom-economical process. The mechanism generally involves the metal-catalyzed oxidation of the alcohol to an aldehyde, followed by condensation with the nitrogen source and subsequent cyclization and aromatization.

  • C-H Activation/Functionalization: This powerful approach enables the direct formation of C-N bonds by activating otherwise inert C-H bonds. For instance, cobalt-catalyzed systems can achieve the synthesis of quinazolines from 2-aminoaryl alcohols and ketones through C-H functionalization.[12][13]

  • Cascade Reactions: Copper and palladium catalysts are frequently employed in cascade or domino reactions, where multiple bond-forming events occur in a single pot.[8][13] For example, a copper-catalyzed cascade can be used for the synthesis of quinazolines from readily available (2-bromophenyl)methylamines and amidine hydrochlorides.[15]

Causality Behind Experimental Choices:

  • Choice of Metal Catalyst: The choice of metal is crucial and depends on the specific transformation. Iron and manganese are often favored for their low cost and low toxicity in ADC reactions.[6][13] Palladium and copper are highly effective for cross-coupling and cascade reactions due to their versatile catalytic cycles.[13][15]

  • Ligand Selection: In many cases, the ligand coordinated to the metal center plays a critical role in modulating the catalyst's reactivity, selectivity, and stability.

  • Oxidant: Some protocols require an external oxidant to facilitate the final aromatization step.[14][15]

The Green Frontier: Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for quinazoline synthesis.[3][16][17] These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

Innovative Green Protocols:

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19][20] In the context of quinazoline synthesis, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[4][18][19] This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted Niementowski reactions, for example, can be performed under solvent-free conditions or in greener solvents.[18][19]

  • Use of Green Solvents and Catalysts: Researchers have explored the use of deep eutectic solvents (DES), ionic liquids, and even water as environmentally benign reaction media.[1][16][21] Furthermore, biodegradable and readily available catalysts, such as lemon juice, have been successfully employed in the synthesis of quinazolinone derivatives, often in conjunction with renewable energy sources like solar radiation.[22]

  • One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency and reduce waste by combining multiple synthetic steps into a single operation without isolating intermediates.[1][2][14] MCRs are particularly attractive for building molecular complexity in a convergent and atom-economical manner.

Data-Driven Comparison of Synthesis Protocols

To provide an objective comparison, the following table summarizes key performance indicators for the different synthetic approaches discussed. The data presented is a representative compilation from the cited literature.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Niementowski (Conventional) NoneFormamide130-1506 hModerateSimple setupHarsh conditions, long reaction times, moderate yields
Niementowski (Microwave) [10]NoneFormamide170 (MW)10 minGood-ExcellentRapid, improved yieldsRequires microwave reactor
Fe-Catalyzed ADC [13]FeCl₂·4H₂OToluene13012 hGood-ExcellentAtom-economical, environmentally benignHigh temperature, long reaction time
Mn-Catalyzed ADC [6]Mn-pincer complexXylene14012 hModerate-GoodUse of earth-abundant metalHigh temperature, requires ligand synthesis
Co-Catalyzed Dehydrogenation [13]Co(OAc)₂·4H₂OToluene12024 hGood-ExcellentLigand-free, environmentally benignLong reaction time
Cu-Catalyzed Cascade [15]CuBrDMSO12012 hGoodReadily available starting materialsRequires brominated substrates
Microwave-Assisted (General) [18][19]VariousVarious/Solvent-free100-180 (MW)3-30 minGood-ExcellentExtremely rapid, high yields, often solvent-freeRequires microwave reactor
Green (Solar/Lemon Juice) [22]Lemon JuiceEthanolSolar10 minExcellentSustainable, biodegradable catalyst, rapidDependent on weather, scalability may be a concern

Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone[18][19]

Workflow Diagram:

workflow start Start reactants Mix anthranilic acid and formamide in a microwave vial start->reactants mw_irrad Microwave Irradiation (e.g., 60W, 150°C, 15 min) reactants->mw_irrad cool Cool to room temperature mw_irrad->cool precipitate Add water to precipitate the product cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for Microwave-Assisted Niementowski Synthesis.

Procedure:

  • In a 10 mL microwave process vial, combine anthranilic acid (1.0 mmol) and formamide (5.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 15 minutes with a power of 60 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add 10 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL).

  • Dry the purified 4(3H)-quinazolinone under vacuum.

Protocol 2: Iron-Catalyzed Acceptorless Dehydrogenative Coupling[13]

Reaction Scheme Diagram:

reaction_scheme sub1 2-Aminobenzyl alcohol arrow FeCl₂·4H₂O Toluene, 130 °C, 12 h sub1->arrow plus1 + sub2 Benzamide sub2->arrow prod 2-Substituted Quinazoline arrow->prod plus2 + 2H₂ + H₂O

Caption: Iron-Catalyzed Acceptorless Dehydrogenative Coupling.

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminobenzyl alcohol (1.0 mmol), benzamide (1.2 mmol), and FeCl₂·4H₂O (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Conclusion and Future Perspectives

The synthesis of substituted quinazolines has evolved significantly from the classical, high-temperature Niementowski reaction to a diverse array of modern, efficient, and sustainable methodologies. Transition-metal catalysis, particularly employing earth-abundant metals, offers remarkable improvements in terms of yield, substrate scope, and reaction conditions.[5][6] Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts and solvents, are paving the way for more sustainable pharmaceutical manufacturing.[16][17]

For researchers and drug development professionals, the choice of synthetic protocol will depend on several factors, including the specific substitution pattern desired, the scale of the synthesis, and the availability of specialized equipment like microwave reactors. For rapid analogue synthesis and library generation, microwave-assisted protocols are highly advantageous. For large-scale, cost-effective synthesis, transition-metal-catalyzed methods using inexpensive and abundant metals like iron are particularly attractive.

The future of quinazoline synthesis will likely focus on the development of even more efficient and selective catalytic systems, the expanded use of flow chemistry for continuous manufacturing, and the further integration of green chemistry principles to minimize the environmental impact of drug production.

References

  • Zhang, Q., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. (2021). [Link]
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Transition-metal-catalyzed synthesis of quinazolines: a review. OUCI. (2021). [Link]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. (2020). [Link]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. (2020). [Link]
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. (2020). [Link]
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. (2017). [Link]
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. (2024). [Link]
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. (2021). [Link]
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Organic Chemistry: An Indian Journal. (2020). [Link]
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. (2020). [Link]
  • Niementowski quinoline synthesis. Wikipedia. (2023). [Link]
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source.
  • Simple, Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Vanderbilt University. (n.d.). [Link]
  • Quinazolines: Green synthesis, characterization and biological activities. Magnus Conferences. (2024). [Link]
  • Synthesis of quinazolines. Organic Chemistry Portal. (n.d.). [Link]
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. (2022). [Link]
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. (2023). [Link]
  • Methodologies for the synthesis of quinazolinones.
  • Niementowski quinazoline synthesis. Wikipedia. (2023). [Link]
  • A Review on 4(3H)-quinazolinone synthesis.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. (2021). [Link]

Sources

A Comparative Guide to the Biological Activity of Quinazoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as scaffolds for potent and selective therapeutics is perpetual. Among the privileged nitrogen-containing heterocyclic compounds, quinazoline and its isomers—quinoline, isoquinoline, and cinnoline—stand out for their broad and significant biological activities. The seemingly subtle difference in the placement of nitrogen atoms within their fused bicyclic structures gives rise to a fascinating array of pharmacological properties, spanning anticancer, antimicrobial, and anti-inflammatory activities.

This guide provides an in-depth, objective comparison of the biological activities of these four key isomers. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the underlying structure-activity relationships and the experimental methodologies used to evaluate these potent molecules.

The Isomeric Quartet: A Structural Overview

Quinazoline, quinoline, isoquinoline, and cinnoline are all bicyclic aromatic compounds with the molecular formula C₈H₆N₂ (for diazines) or C₉H₇N (for azines). Their structural differences, specifically the positions of the nitrogen atoms, profoundly influence their electronic distribution, steric properties, and hydrogen bonding capabilities, which in turn dictate their interactions with biological targets.

  • Quinazoline: A benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3.

  • Quinoline: A benzene ring fused to a pyridine ring, with the nitrogen atom at position 1.

  • Isoquinoline: A structural isomer of quinoline, with the nitrogen atom at position 2.

  • Cinnoline: A benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2.

Comparative Biological Activity: A Multifaceted Analysis

This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of these isomers. While direct comparative studies evaluating all four scaffolds under identical conditions are limited, this guide synthesizes the available data to provide a comprehensive overview.

Anticancer Activity: Targeting the Hallmarks of Cancer

The quinazoline scaffold is arguably the most extensively studied of the four isomers for its anticancer properties, with several derivatives having been approved as anticancer drugs.[1][2] However, quinoline and isoquinoline derivatives also exhibit significant cytotoxic activities.

Quinazoline Derivatives:

Quinazoline-based compounds have demonstrated remarkable success as anticancer agents, primarily by targeting key enzymes involved in cancer cell signaling.[3] A prominent mechanism is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Marketed drugs like Gefitinib and Erlotinib are potent EGFR inhibitors with a 4-anilinoquinazoline core.[2] The nitrogen atoms at positions 1 and 3 are crucial for their binding to the ATP-binding pocket of the kinase domain.[4] Beyond kinase inhibition, quinazoline derivatives have been shown to induce apoptosis, inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), and disrupt microtubule polymerization.[5]

Quinoline Derivatives:

The quinoline core is another privileged structure in the development of anticancer agents.[6][7] Quinoline derivatives have been reported to exhibit a wide range of anticancer mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of cell cycle arrest and apoptosis.[8] The position of substituents on the quinoline ring plays a critical role in their cytotoxic activity.[7]

Isoquinoline Derivatives:

Natural and synthetic isoquinoline alkaloids have shown potent anticancer effects.[9] Their mechanisms of action are diverse and include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of tubulin polymerization.[9] Some isoquinoline derivatives have also been found to overcome multidrug resistance in cancer cells.

Cinnoline Derivatives:

The anticancer potential of cinnoline derivatives is an emerging area of research. Some studies have reported their synthesis and evaluation against various cancer cell lines, with certain derivatives showing promising cytotoxic activity.[10]

Comparative Anticancer Activity Data (IC₅₀ in µM)

Derivative ClassCancer Cell LineQuinazoline DerivativeQuinoline DerivativeIsoquinoline DerivativeCinnoline DerivativeReference Compound (e.g., Doxorubicin)
Substituted PhenylMCF-7 (Breast)~5.4 (as part of a larger molecule)5.21 (Quinoline-Chalcone Hybrid)Data not availableData not available~0.5
Anilino-substitutedA549 (Lung)~1.32 (for a related derivative)Data not availableData not availableData not available~0.8
VariousHCT-116 (Colon)High inhibitory activity5.34 (Quinoline-Chalcone Hybrid)Data not availableData not available~0.6

Note: The data in this table is compiled from various sources and should be interpreted with caution as experimental conditions may vary. Direct comparative studies are limited.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline and its isomers have shown considerable promise in this area.

Quinazoline Derivatives:

Quinazolinone derivatives, a subset of quinazolines, have been extensively investigated for their antibacterial and antifungal activities.[11] The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and disruption of the microbial cell wall.[12] Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for their antimicrobial potency.[11]

Quinoline and Isoquinoline Derivatives:

The quinoline scaffold is the basis for several synthetic antibacterial drugs, including the fluoroquinolones.[13] These compounds target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[14] Isoquinoline derivatives have also been reported to possess significant antimicrobial activity against a range of bacteria.[15]

Cinnoline Derivatives:

Cinnoline and its derivatives have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

| Microbial Strain | Quinazoline Derivative | Quinoline Derivative | Isoquinoline Derivative | Cinnoline Derivative | Reference Compound (e.g., Ciprofloxacin) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Moderate to good activity | Potent activity (Fluoroquinolones) | Moderate activity | Moderate activity | ~1 | | Escherichia coli | Moderate activity | Potent activity (Fluoroquinolones) | Moderate activity | Moderate activity | ~0.5 | | Candida albicans | Moderate activity | Moderate activity | Data not available | Moderate activity | ~1 |

Note: The data in this table is a qualitative summary based on available literature. MIC values can vary significantly based on the specific derivative and testing methodology.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Quinazoline and its isomers have demonstrated potent anti-inflammatory properties.

Quinazoline and Isoquinoline Derivatives:

Derivatives of both quinazoline and isoquinoline have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] Studies have shown that certain substituted isoquinolin-1-ones and quinazolin-4-ones are potent inhibitors of TNF-α production.[1] The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

Quinoline Derivatives:

Quinoline derivatives have also been investigated as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[9]

Cinnoline Derivatives:

The anti-inflammatory potential of cinnoline derivatives is also an active area of research, with some compounds showing promising activity in preclinical models.

Comparative Anti-inflammatory Activity

Structure-Activity Relationship (SAR): The Significance of Nitrogen Placement

The position of the nitrogen atoms within the bicyclic ring system is a critical determinant of the biological activity of these isomers.

  • Quinazolines (N at 1 and 3): The 1,3-diazine arrangement in quinazolines allows for specific hydrogen bonding interactions with various biological targets, which is particularly evident in their potent kinase inhibitory activity.[4] The N1 atom often acts as a hydrogen bond acceptor, while the N3 position can be substituted to modulate activity and selectivity.

  • Quinolines (N at 1) and Isoquinolines (N at 2): The single nitrogen atom in these isomers makes them less electron-deficient than the diazines. The position of this nitrogen influences the overall dipole moment and reactivity of the molecule, leading to different metabolic pathways and biological targets.

  • Cinnolines (N at 1 and 2): The adjacent nitrogen atoms in the 1,2-diazine system of cinnoline create a unique electronic environment that influences its reactivity and biological properties.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a further 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds against various bacterial and fungal strains.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a sterile agar plate.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme cofactor, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).

  • Inhibitor and Control Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test compounds or controls and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Stop Reaction: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).

  • Detection: Measure the product formation using an appropriate detection method, such as fluorescence or colorimetry, with a plate reader. The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ADP ADP ATP->ADP Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The isomeric scaffolds of quinazoline, quinoline, isoquinoline, and cinnoline represent a rich source of chemical diversity for the development of novel therapeutics. While quinazoline derivatives have seen the most significant clinical success, particularly in oncology, the other isomers also possess a wealth of untapped potential.

The key takeaway for researchers is the profound impact of nitrogen atom placement on biological activity. This understanding should guide the rational design of new derivatives with improved potency and selectivity. Future research should focus on direct, head-to-head comparative studies of these isomers to build a more comprehensive understanding of their relative strengths and weaknesses across different therapeutic areas. Such studies will be invaluable in unlocking the full potential of this versatile class of heterocyclic compounds.

References

  • Cushman, M., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(22), 4477-4489. [Link]
  • Di Mola, A., et al. (2006). Synthesis and biological evaluation of new quinazoline and cinnoline derivatives as potential atypical antipsychotics. Chemistry & Biodiversity, 3(1), 106-117. [Link]
  • Farghaly, A. M., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(9), 4188-4198. [Link]
  • Gogoi, D., et al. (2022). Quinazoline vs. cinnoline, phthalazine, quinoline and iso.
  • Jadhav, S. D., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 17(3), 1-8. [Link]
  • Kaur, R., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Mini Reviews in Medicinal Chemistry, 17(1), 2-23. [Link]
  • Khodarahmi, G., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20092. [Link]
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. Bioorganic & Medicinal Chemistry Letters, 108, 129796. [Link]
  • Mohamed, M. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8567. [Link]
  • Noolvi, M. N., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 7(5), 757-789. [Link]
  • Patel, R. V., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 14(11), 2327-2367. [Link]
  • Qin, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Current Topics in Medicinal Chemistry, 21(1), 1-15. [Link]
  • S. S. S. V. Ramasastry (Ed.). (2020). Fused-Nitrogen-Containing Heterocycles and Their Biological Properties. MDPI. [Link]
  • Scott, J. D., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5815-5819. [Link]
  • Sharma, P. C., et al. (2021).
  • Singh, T., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
  • Vaskevich, R. I., et al. (2022). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. Chemistry of Heterocyclic Compounds, 58(1), 1-17. [Link]
  • Verma, A., et al. (2021). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. Journal of the Indian Chemical Society, 98(10), 100161. [Link]
  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
  • Woo, S. W., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2351. [Link]
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]
  • Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(11), 1599-1607. [Link]
  • Beloglazova, M. F., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(6), 724-732. [Link]
  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

Sources

A Comparative Analysis: The Efficacy of 7-Bromo-4-chloroquinazoline Derivatives Versus Gefitinib in Targeting EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the pursuit of enhanced efficacy and strategies to overcome acquired resistance necessitates the exploration of novel quinazoline derivatives. This guide provides a comprehensive comparison of a promising class of these compounds, 7-Bromo-4-chloroquinazoline derivatives, against the well-established gefitinib. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers and drug development professionals.

The Rationale for Targeting EGFR with Quinazoline Scaffolds

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[2][3][4] Gefitinib and other quinazoline-based TKIs function by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][5][6]

The quinazoline core is a privileged scaffold for EGFR inhibition due to its structural resemblance to the adenine ring of ATP, allowing it to anchor effectively within the kinase domain.[7][8] The 4-anilino group, a key feature of gefitinib, extends into a hydrophobic pocket, contributing to its potency and selectivity.[9] Modifications at various positions on the quinazoline ring are explored to enhance binding affinity, improve pharmacokinetic properties, and overcome resistance mechanisms, such as the T790M mutation.[1][10] The introduction of a bromine atom at the 7-position of the quinazoline ring is a strategic modification aimed at exploring the impact of halogen substitution on the compound's biological activity.

Mechanism of Action: A Shared Target, A Nuanced Interaction

Both gefitinib and this compound derivatives exert their anticancer effects by targeting the same molecular entity: the EGFR tyrosine kinase. The fundamental mechanism involves the blockade of ATP binding, which is essential for the kinase's enzymatic activity.

Gefitinib: The Archetypal EGFR Inhibitor

Gefitinib operates as a reversible inhibitor, forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of EGFR. This inhibition is particularly effective against EGFR variants with activating mutations, such as deletions in exon 19 or the L858R point mutation, which are commonly found in NSCLC.[1] However, the efficacy of gefitinib can be compromised by the emergence of secondary mutations, most notably the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation TKIs.[1]

This compound Derivatives: Exploring Halogenation for Enhanced Potency

The synthesis of this compound serves as a starting point for creating a library of derivatives, typically by substituting the chloro group at the 4-position with various aniline moieties. The bromine atom at the 7-position is an electron-withdrawing group that can influence the electronic properties of the quinazoline ring system and potentially form halogen bonds with the protein target, thereby enhancing binding affinity. The exploration of different substituted anilines at the 4-position allows for the fine-tuning of the molecule's interaction with the hydrophobic pocket of the EGFR kinase domain, potentially leading to improved potency and a different spectrum of activity against wild-type and mutant EGFR.

Visualizing the EGFR Signaling Pathway and Inhibition

To comprehend the impact of these inhibitors, it is crucial to visualize the EGFR signaling pathway and the point of intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Gefitinib or This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Comparative Efficacy: In Vitro Experimental Data

The true measure of a novel compound's potential lies in its performance in preclinical assays. Here, we summarize the available data comparing the cytotoxic activity of various 7-bromo-4-substituted quinazoline derivatives with gefitinib. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Derivative TypeCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of GefitinibReference
4-Stilbenylamino quinazoline derivativesA431, A549, BGC-823~2.0>10.0[1]
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesEGFRwt46.1 nM (Compound 21)Not directly compared in this study (Lapatinib used as reference: 53.1 nM)[4]
6-Bromo-2-thioxo-3-substituted quinazolinonesMCF-715.85 (Compound 8a)Not directly compared in this study (Erlotinib used as reference: 9.9)[6][11]
7-bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)propyl)quinazolin-4(3H)-oneBreast Cancer CellsNot specifiedNot specifiedMentioned in a review as inducing autophagy

Note: The data presented is a synthesis from multiple studies, and direct head-to-head comparisons of this compound derivatives with gefitinib are limited in the public domain. The table includes data on bromo-substituted quinazolines to provide a broader context of their potential efficacy.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the comparative efficacy data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and gefitinib in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: This is often a fluorescence-based or luminescence-based assay that measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The signal is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable EGFR substrate (e.g., a poly-Glu-Tyr peptide).

  • Compound Addition: Add serial dilutions of the this compound derivatives and gefitinib to the wells of a microplate.

  • Kinase Reaction Initiation: Add recombinant human EGFR kinase to each well to start the phosphorylation reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody-based detection system coupled to a fluorescent or luminescent reporter.

  • Signal Measurement: Measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Synthesis Synthesize this compound Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., A549, MCF-7) Synthesis->Cell_Culture Kinase_Assay Perform EGFR Kinase Assay Synthesis->Kinase_Assay MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Kinase_Assay->IC50_Determination Data_Analysis Compare IC50 Values and Structure-Activity Relationship IC50_Determination->Data_Analysis Gefitinib Gefitinib (Reference Compound) Gefitinib->MTT_Assay Gefitinib->Kinase_Assay Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing novel inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data suggests that bromo-substitution on the quinazoline ring is a viable strategy for developing potent anticancer agents.[3][6] The position and nature of the substituent on the 4-anilino moiety play a crucial role in determining the inhibitory activity against both wild-type and mutant EGFR. Future research should focus on:

  • Systematic SAR studies: Synthesizing a broader range of 7-bromo-4-(arylamino)quinazoline derivatives to elucidate the optimal substitution patterns for enhanced potency and selectivity.

  • Evaluation against resistant mutations: Testing the most promising compounds against cell lines harboring the T790M and other resistance-conferring EGFR mutations.

  • In vivo efficacy studies: Progressing the lead compounds to animal models to evaluate their antitumor activity, pharmacokinetics, and toxicity profiles.

  • Computational modeling: Utilizing molecular docking and simulation studies to understand the binding modes of these derivatives and guide the design of next-generation inhibitors.

Conclusion

While gefitinib remains a clinically important EGFR inhibitor, the development of novel quinazoline derivatives is essential for expanding the therapeutic arsenal against EGFR-driven cancers. The exploration of this compound derivatives represents a promising avenue of research. The available in vitro data, although limited, suggests that strategic modifications of the quinazoline scaffold can lead to compounds with comparable or even superior potency to gefitinib against certain cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct rigorous comparative studies and contribute to the advancement of targeted cancer therapies. Continued investigation into the structure-activity relationships and in vivo efficacy of these novel compounds is warranted to fully realize their therapeutic potential.

References

  • Peng, W., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(10), 8439-8454.
  • Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169-181.
  • Yong, J. P., et al. (2015). Synthesis and in vitro anticancer activity of novel quinazoline derivatives containing the isoxazole moiety. Bioorganic & Medicinal Chemistry Letters, 25(16), 3216-3220.
  • Wu, X., et al. (2011). Design, synthesis, and biological evaluation of 4-pyrrylamino quinazolines as novel classes of receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 54(15), 5486-5496.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Emami, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93.
  • Abolhasani, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638.
  • Gan, X., et al. (2022). Discovery of novel 4-arylamino-quinazoline derivatives as EGFR L858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers. Bioorganic Chemistry, 127, 105994.
  • Bhusare, K. R., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 922-942.
  • Zhang, Y. M., et al. (2017). 4-arylamino-6-(furan-2-yl) derivative. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design, (Preprint).
  • Ahmed, M. F., et al. (2021). 2-Aryl-4-Substituted Quinazoline Derivatives. In Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534.
  • Li, X., Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1245.
  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2339.
  • Wang, Y., et al. (2018). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1331-1339.
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 27(19), 6533.
  • Kadhim, A. H., et al. (2025). Design, Molecular Docking, Synthesis, and Pharmacological Evaluation of Nabumetone-Derived Oxadiazole and Thiadiazole Schiff Bases as Potential EGFR Inhibitors for NSCLC. ResearchGate.
  • Abolhasani, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638.
  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668819.
  • Wang, L., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(22), 15924-15937.

Sources

A Comparative Guide to Catalysts for Quinazoline Functionalization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. The efficient functionalization of the quinazoline core is therefore a critical endeavor in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of various catalytic systems for quinazoline functionalization, drawing upon experimental data and mechanistic insights from recent literature. We will explore the performance of transition metal catalysts, heterogeneous nanocatalysts, and organocatalysts, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. This document is designed to be a practical, in-depth technical guide, moving beyond a simple listing of protocols to explain the causality behind experimental choices.

Introduction: The Enduring Importance of the Quinazoline Scaffold

The quinazoline skeleton, a fused heterocycle of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile, making the development of efficient and selective catalytic methods a paramount objective for synthetic chemists.[2][3]

This guide will navigate the diverse landscape of catalytic approaches for quinazoline functionalization, with a focus on providing a comparative framework for catalyst selection. We will delve into the nuances of transition metal catalysis, the sustainable advantages of nanocatalysis, and the metal-free approach of organocatalysis.

The Workhorses: Transition Metal-Catalyzed Functionalization

Transition metals have long been the dominant force in C-H functionalization and cross-coupling reactions, and their application in quinazoline synthesis is no exception.[4] Catalysts based on palladium, copper, rhodium, iron, and manganese offer a diverse toolkit for forging new bonds on the quinazoline core.

Palladium (Pd) Catalysis: The Gold Standard for Cross-Coupling

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions, making them a primary choice for C-H arylation of quinazolinones.[5][6]

Mechanism of Pd-Catalyzed C-H Arylation: The generally accepted mechanism involves a directing group on the quinazolinone coordinating to the Pd(II) center, followed by C-H activation to form a palladacycle. Oxidative addition of an aryl halide, followed by reductive elimination, yields the functionalized product and regenerates the active catalyst.[6]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Aryl-4(3H)-quinazolinones

  • Materials: 2-Aryl-4(3H)-quinazolinone (1.0 equiv), Aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), Anhydrous DMF.

  • Procedure:

    • To a flame-dried Schlenk tube, add the 2-aryl-4(3H)-quinazolinone, aryl iodide, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Copper (Cu) Catalysis: The Economical and Versatile Alternative

Copper catalysts have emerged as a cost-effective and less toxic alternative to palladium for the synthesis and functionalization of quinazolines.[1][7] They are particularly effective in Ullmann-type couplings and aerobic oxidation reactions.[7]

Mechanism of Copper-Catalyzed Cascade Cyclization: A plausible mechanism involves an initial Ullmann-type coupling of a (2-bromophenyl)methylamine with an amide, followed by an intramolecular cyclization and subsequent aerobic oxidation to afford the quinazoline ring.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of Quinazolines from (2-Bromophenyl)methylamines and Amides

  • Materials: (2-Bromophenyl)methylamine (1.0 equiv), Amide (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), 2-Propanol.

  • Procedure:

    • In a sealed tube, combine the (2-bromophenyl)methylamine, amide, CuI, and K₂CO₃.

    • Add 2-propanol as the solvent.

    • Heat the mixture at 110 °C for 24 hours under an air atmosphere.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash chromatography.[7]

Rhodium (Rh) Catalysis: Precision in C-H Activation

Rhodium catalysts exhibit exceptional activity and selectivity in C-H activation, enabling the direct functionalization of quinazoline derivatives.[8][9][10] These reactions often proceed under mild conditions and demonstrate a broad substrate scope.

Mechanism of Rh(III)-Catalyzed C-H Functionalization: The catalytic cycle typically begins with C-H activation directed by a coordinating group on the quinazoline, forming a rhodacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkyne or diazo compound) via migratory insertion, followed by reductive elimination or protonolysis to yield the product and regenerate the Rh(III) catalyst.[8][11]

Experimental Protocol: Rhodium-Catalyzed Annulation of 3-Arylquinazolinones with Alkynes

  • Materials: 3-Arylquinazolinone (1.0 equiv), Alkyne (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Anhydrous 1,2-dichloroethane (DCE).

  • Procedure:

    • To an oven-dried screw-cap vial, add the 3-arylquinazolinone, [Cp*RhCl₂]₂, and AgSbF₆.

    • Evacuate and backfill the vial with argon.

    • Add the alkyne and anhydrous DCE.

    • Stir the reaction mixture at 80 °C for 12 hours.

    • After completion, cool the reaction and concentrate under vacuum.

    • Purify the crude product by preparative TLC.[8]

The Green Frontier: Heterogeneous Nanocatalysts

In the quest for more sustainable synthetic methodologies, heterogeneous nanocatalysts have gained significant traction.[12][13] Their high surface-area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reusability make them an attractive alternative to homogeneous systems.

Magnetic Nanoparticles: Combining Catalysis with Facile Separation

Magnetic nanoparticles (MNPs) functionalized with catalytically active species offer a particularly elegant solution for catalyst recovery.[12][13] An external magnetic field can be used to easily separate the catalyst from the reaction mixture, simplifying the workup procedure and allowing for multiple catalyst recycles.

Workflow for MNP-Catalyzed Quinazoline Synthesis:

G cluster_reaction Reaction cluster_workup Workup reactants Reactants + MNP Catalyst reaction_vessel Reaction under Optimized Conditions reactants->reaction_vessel product_mixture Product + MNP Catalyst reaction_vessel->product_mixture magnetic_separation Magnetic Separation product_mixture->magnetic_separation product_isolation Product Isolation magnetic_separation->product_isolation catalyst_recovery Catalyst Recovery & Reuse magnetic_separation->catalyst_recovery

Caption: Workflow for MNP-catalyzed synthesis and recovery.

Experimental Protocol: Synthesis of Quinazolines using a Magnetically Recyclable Nanocatalyst

  • Materials: Isatoic anhydride (1.0 equiv), Aldehyde (1.0 equiv), Amine (1.0 equiv), Magnetically supported sulfonic acid nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (catalytic amount), Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend the magnetic nanocatalyst in ethanol.

    • Add the isatoic anhydride, aldehyde, and amine to the suspension.

    • Reflux the mixture for the required time, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Place a strong magnet on the outside of the flask to immobilize the catalyst.

    • Decant the supernatant solution containing the product.

    • Wash the catalyst with fresh ethanol, decanting the washings with the aid of the magnet.

    • Combine the supernatant and washings, and evaporate the solvent to obtain the crude product.

    • The recovered catalyst can be dried under vacuum and reused for subsequent reactions.[13]

The Metal-Free Paradigm: Organocatalysis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often proceeds under mild and environmentally benign conditions.[14][15][16][17] For quinazoline synthesis, Brønsted and Lewis acids are commonly employed as organocatalysts.

Mechanism of Acid-Catalyzed Quinazolinone Synthesis: In a typical three-component reaction of isatoic anhydride, an amine, and an aldehyde, the acid catalyst activates the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization and dehydration steps to form the quinazolinone product.[14]

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates isatoic_anhydride Isatoic Anhydride intermediate1 2-Aminobenzamide derivative isatoic_anhydride->intermediate1 Ring Opening amine Amine amine->intermediate1 Ring Opening aldehyde Aldehyde intermediate2 Iminium Ion aldehyde->intermediate2 Activation catalyst Organocatalyst (e.g., p-TSA) catalyst->intermediate2 Activation intermediate3 Cyclized Intermediate intermediate1->intermediate3 Condensation & Cyclization intermediate2->intermediate3 Condensation & Cyclization product Quinazolinone intermediate3->product Dehydration

Caption: Organocatalytic synthesis of quinazolinones.

Experimental Protocol: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of Quinazolinones

  • Materials: Isatoic anhydride (1.0 equiv), Salicylaldehyde (1.0 equiv), 2-Furoic hydrazide (1.0 equiv), p-TSA (20 mol%), Ethanol/water (1:1).

  • Procedure:

    • To a solution of isatoic anhydride, salicylaldehyde, and 2-furoic hydrazide in an ethanol/water mixture, add p-TSA.

    • Subject the reaction mixture to ultrasound irradiation at room temperature for 55-70 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to afford the pure quinazolinone derivative.[14]

Comparative Analysis of Catalytic Systems

Catalyst TypeRepresentative CatalystKey AdvantagesKey DisadvantagesTypical Reaction ConditionsYield Range (%)Reference
Transition Metal
PalladiumPd(OAc)₂High efficiency, broad substrate scope, well-established reactivity.High cost, potential for metal contamination in the final product.100-140 °C, 12-24 h70-95[5][18]
CopperCuI, CuBr, CuO NPsLow cost, low toxicity, versatile reactivity.Often requires higher catalyst loading and harsher conditions than Pd.80-120 °C, 12-24 h50-90[1][2][7]
Rhodium[Cp*RhCl₂]₂High selectivity in C-H activation, mild reaction conditions.Very high cost, limited availability.60-100 °C, 8-16 h80-98[8][9][10]
IronFeCl₂, FeBr₂Very low cost, environmentally benign.Can be less efficient and require specific oxidants.100-130 °C, 12-24 h60-90[2][19]
Manganeseα-MnO₂, Mn(I) complexesAbundant and inexpensive, useful in dehydrogenative coupling.May require stoichiometric oxidants, can have limited substrate scope.110-130 °C, 12-24 h58-91[2][18]
Nanocatalyst Fe₃O₄@SiO₂-SO₃HHigh activity, easy recovery and reuse, environmentally friendly.Potential for leaching of the active species, catalyst deactivation over time.60-100 °C, 2-8 h85-98[13]
Organocatalyst p-TSA, Acetic AcidMetal-free, mild conditions, often uses green solvents.May have a more limited substrate scope compared to metal catalysts.Room Temp - 80 °C, 1-6 h80-97[14][16]

Conclusion and Future Outlook

The functionalization of quinazolines is a vibrant area of research with a diverse array of catalytic tools at the disposal of the synthetic chemist. The choice of catalyst is a critical decision that should be guided by factors such as cost, desired selectivity, substrate scope, and sustainability considerations.

  • Palladium and rhodium catalysts remain the premier choice for reactions demanding high efficiency and broad functional group compatibility, particularly in the later stages of a synthetic sequence where material cost is less of a concern.

  • Copper and iron catalysts offer a compelling combination of low cost and good reactivity, making them ideal for large-scale synthesis and early-stage discovery efforts.

  • Nanocatalysts represent the future of sustainable synthesis, providing a bridge between the high activity of homogeneous catalysts and the practical advantages of heterogeneous systems.

  • Organocatalysis provides an essential metal-free alternative, aligning with the growing demand for greener and more biocompatible synthetic methods.

Future research will likely focus on the development of even more efficient and selective catalysts, particularly those based on earth-abundant metals. The continued exploration of novel catalytic systems, including biocatalysis and photocatalysis, will undoubtedly expand the synthetic toolbox for quinazoline functionalization, enabling the discovery of the next generation of quinazoline-based therapeutics.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. The Journal of Organic Chemistry. [Link][8]
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link][1]
  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-c
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Bentham Science Publishers. [Link][14]
  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. Request PDF. [Link]
  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry (RSC Publishing). [Link]
  • Rhodium(iii)-catalyzed annulation of 3-arylquinazolinones with alkynes via double C–H activation: an efficient route for quinolino[2,1-b]quinazolinones. Organic Chemistry Frontiers (RSC Publishing). [Link][9]
  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Chemistry Portal. [Link][10]
  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/ Quinazolines. Bentham Science. [Link][4]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link][3]
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link][16]
  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. [Link]
  • Unexpected copper-catalyzed cascade synthesis of quinazoline deriv
  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Semantic Scholar. [Link][6]
  • Rhodium-catalyzed C–H bond activation alkylation and cyclization of 2-arylquinazolin-4-ones. RSC Publishing. [Link][11]
  • Synergistic catalysis on Fe–Nx sites and Fe nanoparticles for efficient synthesis of quinolines and quinazolinones via oxid
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • C–H functionalization of quinazolinones by transition metal c
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. OUCI. [Link][17]
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC. [Link][18]
  • Recent advances in selective functionalization of the quinazoline scaffold. Bentham Science. [Link][12]
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
  • Advances in organocatalyzed synthesis of organic compounds. PMC - PubMed Central. [Link][19]
  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing). [Link]
  • Direct Synthesis of Quinazolines through Copper-Catalyzed Reaction of Aniline-Derived Benzamidines. Organic Letters. [Link]
  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. PMC - NIH. [Link]
  • Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present).
  • Quinazoline derivatives: synthesis and bioactivities. Semantic Scholar. [Link]
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link][7]
  • Palladium(0)
  • "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionaliz

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, data is the currency of progress. However, the value of this currency is not absolute; it is established through rigorous validation and contextualization. One of the most fundamental practices for anchoring our experimental findings is cross-validation against established literature values. This guide provides an in-depth, experience-driven framework for this critical process, moving beyond a simple checklist to explain the causality behind the choices we make in the laboratory.

The goal is not merely to see if our numbers "match." It is to build a chain of evidence that demonstrates our analytical method is robust, accurate, and fit for its intended purpose, ensuring data integrity from the bench to regulatory submission.[1][2] This process is a cornerstone of analytical method validation, confirming that a procedure consistently produces reliable results.[1][3][4]

The Foundational "Why": Establishing a Scientific Baseline

Before we pipette a single sample, we must understand the objective. Cross-validating against literature is not just a final check; it's a continuous process of verification. We do this for several critical reasons:

  • Method Verification: For well-established methods, particularly those described in pharmacopeias (e.g., USP, EP), this process verifies that our laboratory's implementation is correct.[5][6]

  • Performance Benchmarking: It provides an external benchmark for a newly developed method, demonstrating its performance relative to existing, peer-reviewed techniques.

  • Building Confidence: It establishes confidence in the data, which is crucial when transferring methods between labs or during regulatory review.[1][7] When data from different methods or sites are compared, cross-validation determines if the results are comparable and reliable.[8][9]

  • Troubleshooting and Out-of-Specification (OOS) Investigations: Significant deviation from expected literature values can be the first indication of sample degradation, instrument malfunction, or procedural error.

Part 1: The Preparatory Phase — Laying the Groundwork for a Meaningful Comparison

Success in the lab is determined long before the analysis begins. A flawed preparatory phase will invariably lead to a flawed comparison.

The Literature Deep Dive: Sourcing Your "Gold Standard"

Not all literature values are created equal. The source of your comparative data dictates its authority.

  • Hierarchy of Sources:

    • Compendial Methods (USP, EP, JP): These are the highest authority. Methods published in pharmacopeias have undergone extensive validation and are considered legally recognized standards.

    • Peer-Reviewed Journals: Look for publications in high-impact, reputable journals. Scrutinize the "Materials and Methods" section. Is the method described in sufficient detail to be replicated? Was it properly validated?

    • Manufacturer's Certificates of Analysis (CofA): For reference standards, the CofA provides the certified value and uncertainty, which is an indispensable benchmark.

    • Internal Historical Data: Data from previously validated methods within your organization can serve as a valuable internal benchmark.

  • Causality in Selection: The choice of literature source is a statement about the context of your work. For a GMP (Good Manufacturing Practices) environment, comparison against a compendial method is often mandatory. For early-stage R&D, a well-vetted method from a top-tier journal may be a more appropriate and realistic benchmark.

The Role of Reference Materials: Your In-Lab Anchor

The comparison to a literature value is only as reliable as the standard you use in your own experiment. Analytical reference standards are highly characterized materials that act as a benchmark for quality and accuracy.[10][11]

  • Primary vs. Working Standards:

    • Reference Standards (Primary): These are highly purified compounds, often certified by national metrology institutes or pharmacopeias (e.g., USP Reference Standards).[6] They are the ultimate benchmark for identity, purity, and potency.

    • Working Standards (Secondary): These are used for routine analysis and are qualified against the primary reference standard.[6]

  • Self-Validating Protocol: Always begin your experimental workflow by qualifying your working standard against a primary reference standard. This initial step validates your core reagent, ensuring that any downstream discrepancies are not due to a faulty standard.

Part 2: The Experimental Phase — A Self-Validating Workflow

The following is a generalized protocol for an HPLC assay, designed to be a self-validating system. The principles, however, are transferable to other analytical techniques.

Detailed Experimental Protocol: HPLC Assay of Compound X

Objective: To determine the concentration of Compound X in a sample and cross-validate the result against its literature-reported value.

1. Preparation of Standards and Solutions:

  • Rationale: Accuracy begins here. All weighing and dilution steps must be meticulous. Use calibrated balances and volumetric glassware.
  • Step 1: Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the USP Reference Standard for Compound X. Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 25 mL volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution is your anchor to the "true" value.
  • Step 2: Working Standard Stock Solution (1 mg/mL): Prepare a stock solution of your in-house working standard in the same manner.
  • Step 3: Calibration Curve Standards: Perform serial dilutions from the Primary Standard Stock Solution to create at least five calibration points that bracket the expected sample concentration (e.g., 1, 5, 10, 50, 100 µg/mL).[4] Linearity across a range is a key validation parameter.[3][12]
  • Step 4: Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations from the Primary Standard Stock Solution. These are critical for validating the accuracy of your run.
  • Step 5: Sample Preparation: Prepare the unknown sample, ensuring the final concentration is expected to fall within the linear range of the calibration curve.

2. Instrument Setup and System Suitability:

  • Rationale: Before analyzing any samples, you must prove the analytical system is performing correctly on that day. This is a non-negotiable part of a self-validating method.
  • Step 1: Instrument Parameters: Set up the HPLC system (e.g., column, mobile phase, flow rate, injection volume, detector wavelength) as described in the reference method.
  • Step 2: System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Step 3: System Suitability Test (SST): Make five replicate injections of a mid-point calibration standard. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
  • SST Acceptance Criteria (Example):
  • %RSD of peak area < 2.0%
  • %RSD of retention time < 1.0%
  • Tailing factor < 2.0
  • Theoretical plates > 2000
  • Trustworthiness Check: If the SST fails, all subsequent data is invalid. Stop, troubleshoot the system (e.g., check for leaks, prepare fresh mobile phase), and repeat the SST until it passes.

3. Analysis Sequence:

  • Rationale: A structured injection sequence prevents bias and allows for the detection of instrument drift.
  • Step 1: Inject a blank (diluent) to ensure no carryover.
  • Step 2: Run the full calibration curve.
  • Step 3: Inject QC samples.
  • Step 4: Inject the unknown sample(s) in triplicate.
  • Step 5: Periodically re-inject a mid-point standard (a "bracketing standard") to ensure the instrument response remains stable throughout the run.

G cluster_prep 1. Preparatory Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Data Analysis & Comparison lit_search Literature Search (Compendial, Journals) ref_std Procure Primary Reference Standard protocol Develop Validation Protocol prep_solutions Prepare Standards & QCs protocol->prep_solutions sst System Suitability Test (SST) sst_pass SST Pass? analysis Run Analysis Sequence (Calibrants, QCs, Samples) process_data Process Data (Integrate, Calibrate) analysis->process_data troubleshoot Troubleshoot System stat_test Statistical Comparison to Literature Value conclusion Draw Conclusion

Caption: End-to-end workflow for cross-validating analytical data.

Part 3: Data Analysis and Interpretation — The Moment of Truth

Once you have high-quality, system-validated data, the comparison can be made. This requires the appropriate application of statistical methods.

Data Presentation for Clear Comparison

Before running statistical tests, summarize your results in a clear, comparative table. This transparency is key to trustworthiness.

ParameterLiterature ValueExperimental Results% Recovery / Difference
Analyte Concentration 50.0 µg/mL49.5 ± 0.4 µg/mL99.0%
Purity by Area % ≥ 99.5%99.8%N/A
Retention Time (RT) ~4.2 min4.25 min+1.2%
Choosing and Applying the Right Statistical Test
  • Scenario 1: Comparing Your Mean to a Fixed Literature Value

    • The Right Tool: A one-sample t-test is often appropriate here. It determines if the mean of your experimental data is statistically different from the known literature value (a population mean).[14]

    • The Causality: We use this test because we are not comparing two experimental samples with their own variability; we are comparing our sample (with its measured variance) against a single, established number.

  • Scenario 2: Comparing Your Results to Another Set of Experimental Data (e.g., from another lab or method)

    • The Right Tool: An independent samples t-test is used to compare the means of two independent groups.[15] If you are comparing more than two groups (e.g., your lab vs. Lab A vs. Lab B), an Analysis of Variance (ANOVA) would be the correct choice.[14][16]

    • Non-Parametric Alternatives: If your data does not follow a normal distribution, non-parametric tests like the Mann-Whitney U test (for two groups) should be used.[15]

Interpreting the Outcome: Beyond "Significant" vs. "Not Significant"

A p-value from a t-test tells you the probability that the observed difference is due to random chance. A common threshold is p < 0.05, but context is everything.

G cluster_no Not Significant (p >= 0.05) cluster_yes Significant (p < 0.05) start Perform Statistical Test (e.g., One-Sample t-test) decision Is the difference statistically significant? (p < 0.05) start->decision conclusion_no Conclusion: Experimental data is comparable to the literature value. decision->conclusion_no No investigate Initiate Investigation: - Check calculations - Review sample prep - Examine instrument logs decision->investigate Yes report_no Document and report results. Method is verified. conclusion_no->report_no retest Retest if assignable cause is found. conclusion_yes Conclusion: Data shows a real difference from literature. Document findings.

Caption: Decision logic for interpreting statistical comparison results.

  • If the difference is NOT statistically significant (p ≥ 0.05): You have strong evidence that your method is producing results consistent with the established literature value. This supports the accuracy and validity of your analytical procedure.

  • If the difference IS statistically significant (p < 0.05): This is not a failure. It is a critical data point that requires investigation. The discrepancy could arise from:

    • Systematic differences in methodology: A slight difference in mobile phase pH, column temperature, or even the brand of the chromatographic column can lead to statistically significant, though practically small, differences.

    • Differences in the sample matrix: The literature value may have been determined for a pure standard, while your sample may have matrix components that cause interference.

    • An actual difference in the sample: Your material may genuinely differ from the reference material described in the literature. This is a valid and important finding.

Conclusion: An Integrated Approach to Data Integrity

References

  • BioPharm International. (2021, July 16). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]
  • Crawford Scientific. (n.d.).
  • PharmaGuru. (2025, August 11).
  • Wikipedia. (n.d.).
  • Viswanathan, C. T., et al. (2014, September 5).
  • Uriano, G. A., & Gravatt, C. C. (2025, August 5). The Role of Reference Materials and Reference Methods in Chemical Analysis. [Link]
  • Element Lab Solutions. (n.d.).
  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • Greyhound Chromatography. (n.d.). A Guide to Using Analytical Standards. [Link]
  • SCION Instruments. (n.d.).
  • ExtractAlpha. (2024, August 22).
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
  • Bitesize Bio. (n.d.).
  • T-Gency. (n.d.).
  • Simbi Labs India. (n.d.).
  • Dovetail. (2024, October 24). From ANOVA to regression: 10 key statistical analysis methods explained. [Link]
  • Reddit. (2020, April 29). [Q] Comparing experimental data with literature values with vastly different sample sizes. [Link]
  • Masterful Marketing. (2024, June 8).

Sources

A Comparative Guide to the Synthesis of Quinazoline Derivatives: One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry and drug development.[1] This fused heterocyclic system, composed of a benzene ring and a pyrimidine ring, is a privileged scaffold found in numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[4][5] Notably, several FDA-approved drugs, such as Gefitinib and Erlotinib (cancer therapeutics), and Prazosin (an antihypertensive agent), are built upon the quinazoline framework, underscoring its therapeutic importance.[6][7]

The efficacy of these molecules is highly dependent on the nature and position of substituents on the quinazoline core.[1] Consequently, the development of efficient, versatile, and sustainable synthetic routes to access structurally diverse quinazoline libraries is a paramount objective for organic and medicinal chemists. The two dominant strategies employed are the traditional multi-step synthesis and the increasingly popular one-pot synthesis. This guide provides an in-depth comparison of these two approaches, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific research and development goals.

Pillar 1: The Strategic Divide - Understanding the Methodologies

Multi-Step Synthesis: The Classical Linear Approach

Multi-step synthesis is the traditional, linear methodology for constructing complex molecules. This approach involves a sequence of individual chemical reactions where the product of each step, an intermediate, is isolated, purified, and characterized before being used as the starting material for the subsequent reaction.[8]

The primary advantage of this strategy is control. By isolating each intermediate, chemists can optimize the reaction conditions for each individual transformation, confidently characterize the structure at every stage, and remove impurities that might interfere with subsequent steps. This meticulous process often leads to high-purity final products, which is critical in pharmaceutical applications. However, this control comes at a cost. The repeated isolation and purification steps (e.g., extraction, chromatography, recrystallization) are labor-intensive, time-consuming, and often lead to a significant reduction in the overall yield due to material loss at each stage.[9] Furthermore, the large volumes of solvents and materials used for workups and purifications contribute to higher costs and a greater environmental footprint.[8]

One-Pot Synthesis: The Pursuit of Efficiency and Sustainability

One-pot synthesis is a strategy wherein multiple reaction steps are conducted sequentially in a single reaction vessel without the isolation of intermediates.[10] This approach encompasses several subtypes, including tandem, cascade, and multicomponent reactions (MCRs), where three or more reactants are combined to form a product that incorporates portions of all starting materials.[8][11]

The core principle of one-pot synthesis is "pot and step economy."[10] By eliminating the need for intermediate workups and purifications, this approach drastically reduces reaction time, solvent consumption, and waste generation.[8] This aligns perfectly with the principles of green chemistry.[3] Consequently, one-pot reactions can lead to higher overall yields, simplified procedures, and lower operational costs.[10] The main challenge lies in ensuring the compatibility of all reactants, reagents, catalysts, and intermediates under a single set of reaction conditions, which can sometimes lead to the formation of side products if not carefully designed.[10]

Pillar 2: A Head-to-Head Comparison - Performance Metrics

To illustrate the practical differences between these two methodologies, we will compare a representative multi-step synthesis with a modern one-pot, three-component synthesis of a substituted quinazoline.

Case Study Overview
  • Multi-Step Route: A classical approach starting from 2-aminobenzonitrile to form 2-phenyl-4-aminoquinazoline. This involves an initial Grignard reaction to form a ketimine, followed by cyclization.

  • One-Pot Route: A catalyst-assisted, three-component reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate to form a 2,4-disubstituted quinazoline.[3]

Quantitative Data Comparison
MetricMulti-Step Synthesis (Illustrative)One-Pot Synthesis (Illustrative)Rationale & Justification
Overall Yield ~50-60%~70-95%One-pot synthesis avoids material loss from intermediate isolation and purification steps, leading to a higher cumulative yield.[10]
Reaction Time 12-24 hours2-8 hoursThe elimination of multiple workup, purification, and setup times significantly shortens the overall process.[9]
Number of Operations 4-6 (2 reactions + 2-3 purifications)1 (1 reaction + 1 purification)This highlights the superior "step economy" of the one-pot approach.[8]
Solvent Consumption High (multiple reactions & purifications)Low to Moderate (single reaction & purification)Reduced purification needs directly translate to less solvent waste, a key tenet of green chemistry.[3]
Atom Economy ModerateHighMulticomponent reactions are designed to incorporate most atoms from the starting materials into the final product, minimizing waste.[11]
Purification Effort High (often requires column chromatography for intermediates and final product)Low (often simple precipitation or recrystallization is sufficient)One-pot reactions are often cleaner, yielding a final product that can be easily isolated in high purity.[3]

Pillar 3: Visualizing the Workflow

The fundamental difference in workflow between the two approaches is stark and is best illustrated visually.

G cluster_0 Multi-Step Synthesis Workflow A 2-Aminobenzonitrile B Grignard Reagent Addition A->B C Intermediate Ketimine B->C D Workup & Purification 1 (Chromatography) C->D E Cyclization with Formamide D->E F Workup & Purification 2 (Recrystallization) E->F G Final Product: 2-Phenyl-4-aminoquinazoline F->G

Caption: A typical linear multi-step synthesis workflow.

G cluster_1 One-Pot Synthesis Workflow SM1 2-Aminobenzophenone Pot Single Reaction Vessel (Catalyst, Solvent, Heat) SM1->Pot SM2 Aldehyde SM2->Pot SM3 NH4OAc SM3->Pot Workup Simple Workup (Precipitation/Filtration) Pot->Workup Product Final Product: 2,4-Disubstituted Quinazoline Workup->Product

Caption: A convergent one-pot multicomponent synthesis workflow.

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety guidelines.

Protocol 1: Multi-Step Synthesis of 2-Phenylquinazolin-4-amine

This protocol is a conceptual representation of a classical multi-step approach.

Step 1: Synthesis of the Intermediate Ketimine

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings and dry diethyl ether.

  • Slowly add a solution of bromobenzene in dry diethyl ether to initiate the Grignard reaction. Stir until the magnesium is consumed.

  • Cool the Grignard solution to 0 °C and add a solution of 2-aminobenzonitrile in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification Step: Purify the crude intermediate ketimine using silica gel column chromatography.

Step 2: Cyclization to form 2-Phenylquinazolin-4-amine

  • Combine the purified ketimine intermediate and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 150-160 °C and reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the crude product.

  • Purification Step: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 2-phenylquinazolin-4-amine.

Protocol 2: One-Pot, Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol is based on methodologies frequently reported in the literature for efficient quinazoline synthesis.[3]

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.1 mmol), ammonium acetate (2.0 mmol), and a catalytic amount of an appropriate catalyst (e.g., I₂, 10 mol%).[3]

  • Add ethanol (10 mL) as the solvent.

  • Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-5 hours. The choice of temperature depends on the reactivity of the substrates.

  • Causality: The reaction proceeds via the initial formation of an imine between the 2-aminobenzophenone and the aldehyde, followed by cyclization and subsequent aromatization, often aided by the catalyst acting as a Lewis acid and/or an oxidant.[3]

  • Monitor the reaction's completion using TLC.

  • Once the starting materials are consumed, cool the flask to room temperature.

  • Simple Workup: A solid product will often precipitate directly from the reaction mixture. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry in a vacuum oven. Further purification by recrystallization is typically not required but can be performed if necessary.

Conclusion and Future Outlook

The choice between one-pot and multi-step synthesis is not a matter of one being universally superior, but rather a strategic decision based on the project's specific goals.

Multi-step synthesis remains invaluable for foundational research, the synthesis of highly complex molecules where absolute control over stereochemistry is required, and when unambiguous characterization of every intermediate is necessary for regulatory or mechanistic studies. Its methodical nature provides a high degree of certainty and purity, albeit at the cost of efficiency.

One-pot synthesis , however, represents the modern paradigm for drug discovery, library synthesis, and process chemistry.[12] Its alignment with green chemistry principles, coupled with significant savings in time, labor, and resources, makes it the preferred method for rapidly generating and optimizing new chemical entities.[2][10] The ability to construct complex quinazoline scaffolds from simple, readily available starting materials in a single operation is a powerful tool for accelerating drug development pipelines.[7]

For researchers and drug development professionals, mastering and applying one-pot methodologies will be crucial for staying competitive and sustainable. As synthetic chemistry continues to evolve, the development of novel catalytic systems and creative one-pot cascades will further expand the synthetic toolbox, enabling the construction of ever-more complex and potent quinazoline-based therapeutics.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Recent advances in the synthesis of 2,3-fused quinazolinones. Royal Society of Chemistry.
  • Recent Advances in Synthesis of Quinazolines: A Review. IJRPS.
  • Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Review on Synthesis Route of Quinazoline Based Hybrid Deriv
  • Quinazoline derivatives: Synthesis and bioactivities.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
  • One-pot synthesis. Grokipedia.
  • One Pot Synthesis and Mechanistic Insights of Quinazoline and related molecules.
  • Catalytic multi-step domino and one-pot reactions.
  • The difference between one pot synthetic method and one step reaction. ECHEMI.
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review.
  • Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

Sources

A Senior Application Scientist's Guide to Alternatives for 7-Bromo-4-chloroquinazoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery, the 4-anilinoquinazoline scaffold has long been a cornerstone.[1][2][3] Its ability to mimic the adenine ring of ATP allows for potent and selective inhibition of a variety of kinases, most notably the epidermal growth factor receptor (EGFR).[4][5] A key starting material for many of these inhibitors is 7-Bromo-4-chloroquinazoline. However, challenges associated with its use, including the instability of the 4-chloro intermediate and the need for harsh reaction conditions, have spurred the exploration of alternative scaffolds.[6]

This guide provides an in-depth comparison of viable alternatives to this compound, focusing on pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. We will delve into the synthetic advantages, structure-activity relationships (SAR), and provide detailed experimental protocols to empower you to make informed decisions in your kinase inhibitor synthesis programs.

The Quinazoline Core: A Privileged Scaffold and Its Limitations

The quinazoline ring system is a recurring motif in a multitude of FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[7][8] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of ATP.[3] The 4-anilino substituent extends into a hydrophobic pocket, providing both potency and selectivity.[3]

Despite its success, the synthesis of 4-anilinoquinazolines, particularly from 4-chloroquinazoline precursors, is not without its difficulties. The 4-chloro group, while reactive, can lead to unstable intermediates that are prone to decomposition, complicating purification and impacting overall yield.[6] This has driven the medicinal chemistry community to seek out bioisosteric replacements that retain the key pharmacophoric features of the quinazoline core while offering improved synthetic tractability and potentially novel intellectual property.

Promising Alternatives: Pyrazolo[3,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines

Two of the most promising alternatives to the quinazoline scaffold are the pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine ring systems. These heterocyclic cores are considered bioisosteres of adenine and, by extension, the quinazoline ring in this context.[1][9] They maintain the crucial hydrogen bonding interactions with the kinase hinge region while offering distinct synthetic and pharmacological profiles.

Pyrazolo[3,4-d]pyrimidines: A Versatile Adenine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold is an excellent bioisosteric replacement for the quinazoline core.[1][10] Its purine-like structure allows it to effectively mimic the binding of ATP to the kinase hinge region.[11] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Src, CDK2, and EGFR.[11][12]

Advantages of the Pyrazolo[3,4-d]pyrimidine Scaffold:

  • Synthetic Accessibility: The pyrazolo[3,4-d]pyrimidine core can be constructed through various well-established synthetic routes, often starting from readily available pyrazole precursors.[13] This allows for a high degree of diversification at multiple positions.

  • Improved Physicochemical Properties: In some cases, pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated improved solubility and metabolic stability compared to their quinazoline counterparts.

  • Novel Intellectual Property: As a distinct scaffold, it offers opportunities for generating novel chemical matter with unique patent positions.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features for potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors:

  • N1-Substitution: The N1 position of the pyrazole ring is a key point for modification to influence selectivity and potency.

  • C4-Substitution: Similar to the 4-position of the quinazoline ring, substitution at the C4 position with an amino group is critical for hinge binding.

  • C3 and C6-Substitution: These positions offer opportunities for introducing substituents that can interact with other regions of the ATP binding pocket, enhancing affinity and selectivity.[14]

Pyrido[2,3-d]pyrimidines: Modulating Selectivity and Potency

The pyrido[2,3-d]pyrimidine scaffold is another excellent alternative that has gained significant attention in kinase inhibitor design.[15][16] This ring system has been successfully utilized to develop potent inhibitors of various kinases, including DYRK1B, mTOR, and EGFR.[15][17][18]

Advantages of the Pyrido[2,3-d]pyrimidine Scaffold:

  • Tunable Electronics: The presence of the pyridine ring allows for fine-tuning of the electronic properties of the scaffold, which can impact kinase binding affinity and selectivity.

  • Diverse Synthetic Routes: A variety of synthetic methods are available for the construction of the pyrido[2,3-d]pyrimidine core, providing flexibility in analogue design.[16]

  • Proven Clinical Relevance: This scaffold is present in clinically approved drugs, demonstrating its therapeutic potential.

Structure-Activity Relationship (SAR) Insights:

Key SAR observations for pyrido[2,3-d]pyrimidine-based inhibitors include:

  • Substitution on the Pyridine Ring: Modifications to the pyridine portion of the scaffold can significantly impact selectivity and physicochemical properties.[19]

  • Amino and Urea Substituents: The introduction of amino and urea functionalities at various positions has been shown to be crucial for potent kinase inhibition.[19]

  • C4-Anilino Moiety: Similar to quinazolines, a substituted aniline at the C4-position is often a key feature for potent activity.

Comparative Synthetic Data

While direct head-to-head comparative studies are not always available in the literature, we can compile data from various sources to provide an overview of the synthetic efficiency of different routes. The following table summarizes representative yields for key synthetic steps in the preparation of quinazoline-based inhibitors and their pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine analogues.

ScaffoldKey IntermediateSubsequent ReactionReagents and ConditionsYield (%)Reference
Quinazoline 6,7-dimethoxy-3H-quinazolin-4-oneChlorinationSOCl₂/DMFHigh[17]
4-chloro-6,7-dimethoxyquinazolineNucleophilic Aromatic Substitution3-chloro-4-fluoroaniline, iPrOH98%[17]
This compoundNucleophilic Aromatic SubstitutionVarious anilinesVariable[20]
Pyrazolo[3,4-d]pyrimidine 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineHydrazinolysisHydrazine hydrate, refluxGood[21]
5-aminopyrazole-4-carbonitrileCyclization with formamideFormamide, heatGood[13]
Pyrido[2,3-d]pyrimidine 2-aminopyridine-3-carbonitrileCyclizationFormamide or OrthoformateVariable
Pyrido[2,3-d]pyrimidin-7(8H)-oneChlorinationPOCl₃Good

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the synthesis of key intermediates for each scaffold.

Protocol 1: Synthesis of a 4-Chloro-7-bromoquinazoline Intermediate

This protocol describes a general procedure for the synthesis of a 4-chloro-7-bromoquinazoline, a key precursor for many quinazoline-based kinase inhibitors.

Workflow:

G A 2-Amino-4-bromobenzoic acid B 7-Bromoquinazolin-4(3H)-one A->B Formamide, 180 °C C 4-Chloro-7-bromoquinazoline B->C SOCl₂, DMF (cat.), reflux G A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B Formamide, reflux C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl₃, reflux G A 2,4-Diaminopyrimidine B Pyrido[2,3-d]pyrimidin-4-amine A->B Malonaldehyde diacetal, H⁺ C Pyrido[2,3-d]pyrimidin-4(3H)-one B->C NaNO₂, H₂SO₄ D 4-Chloropyrido[2,3-d]pyrimidine C->D POCl₃, reflux G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge Residue 1 Hinge Residue 1 Hinge Residue 2 Hinge Residue 2 N1 N1 N1->Hinge Residue 1 H-bond N3 N3 N3->Hinge Residue 2 H-bond

Sources

The Brominated Quinazoline Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its versatile scaffold has been extensively explored, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom onto the quinazoline ring has emerged as a particularly effective strategy for enhancing potency and modulating selectivity, making the structure-activity relationship (SAR) of brominated quinazolines a critical area of investigation for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the performance of brominated quinazolines across key therapeutic areas, supported by experimental data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the underlying mechanisms of action.

The Influence of Bromine Substitution: A SAR Perspective

The position and number of bromine substituents on the quinazoline ring, as well as the nature of other substitutions at various positions (typically C2, C3, C4, C6, C7, and C8), profoundly influence the biological activity of the resulting compounds.

Anticancer Activity: The anticancer potential of brominated quinazolines has been extensively studied, with many derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. A significant body of research has focused on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] The presence of a halogen, particularly bromine, at the C6 and C8 positions of the quinazolinone ring has been shown to enhance antimicrobial and cytotoxic activities.[3]

Antimicrobial Activity: Bromination has also been shown to be a key factor in the antimicrobial activity of quinazolines. The increased lipophilicity imparted by the bromine atom may facilitate the passage of the molecule through the microbial cell membrane.[4] Studies have revealed that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities.[5]

Anti-inflammatory Activity: Several brominated quinazoline derivatives have demonstrated significant anti-inflammatory properties. For instance, a 6-bromo-substituted quinazolinone was identified as a potent derivative in a series of 3-naphthalene-substituted quinazolinones tested for their anti-inflammatory activity.[6] However, in some cases, bromination can lead to a decrease in activity compared to unsubstituted analogs, highlighting the nuanced role of halogenation in modulating biological response.[6]

Comparative Analysis of Brominated Quinazolines in Oncology

The development of targeted cancer therapies has highlighted the importance of EGFR as a therapeutic target.[7] Brominated quinazolines have emerged as promising EGFR inhibitors, with their efficacy often compared to established drugs like cisplatin, erlotinib, and doxorubicin.

Table 1: Comparative Cytotoxicity of Brominated Quinazoline Derivatives Against Cancer Cell Lines
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
IIIc 6-Bromo-2-aryl-quinazolin-4(3H)-oneMCF-70.236--[8]
Vb 6-Bromo-2-aryl-quinazolin-4(3H)-oneMCF-70.316--[8]
IIIa 6-Bromo-2-aryl-quinazolin-4(3H)-oneMCF-70.359--[8]
5b 6-Bromo-2-(3-fluorophenyl)-3-phenylquinazolin-4(3H)-oneMCF-70.53Cisplatin-[1][4]
5b 6-Bromo-2-(3-fluorophenyl)-3-phenylquinazolin-4(3H)-oneSW4801.95Cisplatin-[1][4]
8a 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-oneMCF-715.85 ± 3.32ErlotinibNot Specified[9]
8a 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-oneSW48017.85 ± 0.92ErlotinibNot Specified[9]
XIIIb 6,8-Dibromo-quinazolinone derivativeMCF-71.7 (µg/mL)DoxorubicinNot Specified[8]
IX 6,8-Dibromo-quinazolinone derivativeMCF-71.8 (µg/mL)DoxorubicinNot Specified[8]
XIVd 6,8-Dibromo-quinazolinone derivativeMCF-71.83 (µg/mL)DoxorubicinNot Specified[8]

Expertise & Experience: The data in Table 1 clearly demonstrates that bromination at the C6 position, often in combination with other substitutions, leads to potent anticancer activity. For instance, compound 5b , with a 6-bromo and a 3-fluorophenyl substitution, exhibits sub-micromolar to low micromolar IC50 values against MCF-7 and SW480 cancer cell lines, respectively, indicating significant cytotoxicity.[1][4] The di-bromination at positions C6 and C8 also results in highly potent compounds, as seen with derivatives XIIIb , IX , and XIVd .[8] The choice of the reference compound is critical for contextualizing the potency of the test compounds. Cisplatin and Doxorubicin are widely used chemotherapeutic agents, while Erlotinib is a known EGFR inhibitor, providing a relevant benchmark for this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the brominated quinazoline derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[13]

Trustworthiness: The MTT assay is a self-validating system as it relies on the metabolic activity of living cells. The inclusion of positive (standard drug) and negative (vehicle) controls ensures the reliability of the obtained results.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Many brominated quinazolines exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[7] Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival.[7] Brominated quinazolines can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Brominated Quinazoline Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by brominated quinazolines.

Comparative Analysis of Brominated Quinazolines in Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated quinazolines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Brominated Quinazoline Derivatives
Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
VIIa 6,8-Dibromo-quinazolinone derivativeE. coli1.56--[10]
VIIa 6,8-Dibromo-quinazolinone derivativeS. typhimurium3.125--[10]
VIIa 6,8-Dibromo-quinazolinone derivativeL. monocytogenes1.56--[10]
VIIa 6,8-Dibromo-quinazolinone derivativeS. aureus25--[10]
VIIa 6,8-Dibromo-quinazolinone derivativeP. aeruginosa25--[10]
VIIa 6,8-Dibromo-quinazolinone derivativeB. cereus25--[10]
VIIc 6,8-Dibromo-quinazolinone derivativeC. albicans0.78--[10]
VIIc 6,8-Dibromo-quinazolinone derivativeA. flavus0.097--[10]
7k Polyhalobenzonitrile quinazolin-4(3H)-oneGram-positive/negative bacteria & fungi0.8-3.3Nofloxacin, Chlorothalonil, Fluconazole-[14]

Expertise & Experience: The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The data in Table 2 indicates that di-bromination at the C6 and C8 positions confers potent and broad-spectrum antimicrobial activity. Compound VIIa demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while compound VIIc exhibits remarkable antifungal activity with a very low MIC against A. flavus.[10] The comparison with established antibiotics like nofloxacin and fluconazole for compound 7k highlights its potential as a lead for new antimicrobial drug discovery.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar streak dilution method is a common technique for determining MIC.[10]

Step-by-Step Methodology:

  • Preparation of Media: Prepare a series of agar plates containing serial dilutions of the brominated quinazoline derivative.

  • Inoculation: Inoculate the surface of each agar plate with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, observe the plates for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Trustworthiness: This method is validated by including a positive control (a known susceptible organism) and a negative control (no antimicrobial agent) to ensure the viability of the organism and the sterility of the medium.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

One of the proposed mechanisms for the antimicrobial action of quinazoline derivatives is the inhibition of bacterial cell wall synthesis.[5] The peptidoglycan layer is essential for maintaining the structural integrity of bacteria, and its disruption leads to cell lysis.[15]

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor Peptidoglycan Precursors Transport Transport across membrane Precursor->Transport Polymerization Polymerization & Cross-linking Transport->Polymerization CellWall Bacterial Cell Wall Polymerization->CellWall Inhibitor Brominated Quinazoline Inhibitor->Polymerization Inhibition

Caption: Inhibition of bacterial cell wall synthesis by brominated quinazolines.

Comparative Analysis of Brominated Quinazolines in Anti-inflammatory Therapy

Chronic inflammation is a hallmark of numerous diseases. Brominated quinazolines have been investigated for their potential to modulate inflammatory pathways.

Table 3: Comparative Anti-inflammatory Activity of Brominated Quinazoline Derivatives
Compound IDSubstitution PatternAnimal Model% Inhibition of EdemaReference Compound% InhibitionCitation
21 6-Bromo-2-methyl-3-substituted quinazolin-4-oneCarrageenan-induced paw edema (rat)32.5--[16]
40 6-Bromo-3-naphthalene-substituted quinazolinoneCarrageenan-induced paw edema (rat)Potent derivative in series (19.69-59.61)Phenylbutazone38.9[6]
38 Brominated benzothiazole-substituted 2-phenyl quinazolinoneCarrageenan-induced paw edema (rat)21.3 - 27Indomethacin80.9[6]
75 6-Aminoquinazoline derivativeLPS-induced TNFα production (mouse)~50--[17]

Expertise & Experience: The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[18] The data in Table 3 shows variable effects of bromination. Compound 21 and a 6-bromo derivative within series 40 show good anti-inflammatory activity.[6][16] However, the brominated derivatives in series 38 were less active than their unsubstituted counterparts and the reference drug indomethacin, indicating that the position and overall substitution pattern are crucial.[6] The 6-aminoquinazoline 75 demonstrates potent inhibition of TNF-α, a key pro-inflammatory cytokine.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for anti-inflammatory drugs.[18]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups for different doses of the brominated quinazoline.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[18]

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Trustworthiness: The use of a standard, clinically approved anti-inflammatory drug like indomethacin provides a robust benchmark for evaluating the efficacy of the test compounds.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some quinazoline derivatives may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like COX-2.[12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Gene Pro-inflammatory Gene Expression NFkB->Gene Nuclear Translocation & Transcription IkB_NFkB->NFkB IκB Degradation Inhibitor Brominated Quinazoline Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by brominated quinazolines.

Conclusion and Future Perspectives

The structure-activity relationship of brominated quinazolines reveals a compelling narrative of how subtle molecular modifications can lead to significant enhancements in biological activity. The strategic placement of bromine atoms on the quinazoline scaffold has consistently yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide underscores the potential of brominated quinazolines as a rich source of lead compounds for drug discovery.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of brominated quinazoline derivatives. Further optimization of the substitution patterns, guided by computational modeling and a deeper understanding of the SAR, will be crucial for developing next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this "privileged" scaffold holds immense promise for addressing unmet medical needs across various disease areas.

References

  • Al-Omary, F. A., et al. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346(8), 610-617. [Link]
  • Al-Omary, F. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(11), 5127-5136. [Link]
  • Al-Suwaidan, I. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171. [Link]
  • Behrouz, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Faghih, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. RSC Medicinal Chemistry, 15(1), 147-160. [Link]
  • Ismail, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3127. [Link]
  • Jafari, E., et al. (2023). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
  • Kut, D., et al. (2024). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery, 21(13), 2490-2496. [Link]
  • Lazo, J. S., & Sharlow, E. R. (2016). The EGFR signaling pathway. Journal of visualized experiments : JoVE, (113), 54228. [Link]
  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
  • Mohamed, M. S., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 103–118. [Link]
  • Pandey, A., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216. [Link]
  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
  • Sakr, H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
  • Sun, S. C. (2012). The noncanonical NF-κB pathway. Immunological reviews, 246(1), 125–140. [Link]
  • Shi, L., et al. (2013). Synthesis and Antimicrobial Activity of Polyhalobenzonitrile quinazolin-4(3H)-one Derivatives. Bioorganic & Medicinal Chemistry Letters, 23(24), 6788-6792. [Link]
  • van Roon, A. M., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular and cellular proteomics : MCP, 4(11), 1619–1631. [Link]
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
  • Zhang, Q., et al. (2017). The road to becoming a T cell. Nature reviews. Immunology, 17(11), 705–716. [Link]
  • ResearchGate. (n.d.). A graphical representation of the model NF-κB signalling network... [Link]
  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and... [Link]
  • ResearchGate. (n.d.). Schematic representation of the bacterial cell wall biosynthesis... [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Ortiz-Sánchez, E., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem, e202300651. [Link]
  • Regan, J., et al. (2003). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of medicinal chemistry, 46(22), 4676–4686. [Link]
  • Inotiv. (n.d.).
  • Biology LibreTexts. (2022, July 21). 12.2A: Inhibiting Cell Wall Synthesis. [Link]
  • Lee, J. Y., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5493. [Link]
  • Wang, Y., et al. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 21(9), 1141. [Link]
  • Kumar, A., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1-6. [Link]

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 7-Bromo-4-chloroquinazoline-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the backbone of several FDA-approved anticancer drugs. The strategic incorporation of halogen atoms, such as bromine and chlorine, into the quinazoline ring system can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comprehensive overview of the methodologies used to assess the cytotoxic potential of 7-bromo-4-chloroquinazoline derivatives, a class of compounds holding promise for targeted cancer therapy.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of key cytotoxicity assays, detailed experimental protocols, and an exploration of the underlying molecular mechanisms, grounded in established scientific principles and supported by experimental data.

The Rationale for Targeting Cancer with Halogenated Quinazolines

Quinazoline derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases crucial for cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The introduction of a bromine atom at the 7-position and a chlorine atom at the 4-position of the quinazoline core creates a versatile template for medicinal chemists. These halogen atoms can serve as reactive handles for further chemical modifications, allowing for the synthesis of diverse compound libraries with the potential for improved target affinity and selectivity.[4][5]

Comparative Analysis of Cytotoxicity Assays

The initial assessment of any potential anticancer compound involves evaluating its cytotoxicity against various cancer cell lines. Several in vitro assays are available, each with its own principle, advantages, and limitations. Here, we compare three widely used methods: the MTT, LDH, and Neutral Red Uptake assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Causality Behind Experimental Choices: This assay is often a primary choice for screening due to its high throughput, sensitivity, and reliance on mitochondrial function, which is a key indicator of cell health.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[11] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction, where LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product.[12]

Causality Behind Experimental Choices: The LDH assay is particularly useful for measuring cell death mediated by necrosis or late-stage apoptosis, where membrane integrity is compromised. It provides a direct measure of cell lysis.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[1][13][14] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of living cells.[15] The amount of dye extracted from the cells is proportional to the number of viable cells.[13]

Causality Behind Experimental Choices: This assay is sensitive and provides a quantitative measure of viable cells based on lysosomal integrity. It is a valuable alternative to the MTT assay and can be less susceptible to interference from certain compounds.

Experimental Protocols

MTT Assay Protocol[6][7][8]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-derived compounds and incubate for 72 hours.

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

LDH Assay Protocol[10][12][16][17]
  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 600 × g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 10-50 µL of the supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add 100 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Neutral Red Uptake Assay Protocol[1][13][14]
  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Medium Removal: After incubation, remove the treatment medium.

  • Neutral Red Incubation: Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 2 hours.

  • Washing: Remove the Neutral Red medium and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.

  • Shaking: Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Presentation: Cytotoxicity of Halogenated Quinazoline Derivatives

While extensive comparative data for a series of this compound derivatives is not yet widely published, studies on the closely related 6-bromoquinazoline derivatives provide valuable insights into the potential cytotoxic efficacy of this class of compounds. The following table summarizes the IC50 values of novel 6-bromo-2-thio-3-phenyl-quinazoline-4(3H)-one derivatives against human breast cancer (MCF-7), colon cancer (SW480), and normal lung fibroblast (MRC-5) cell lines, as determined by the MTT assay.[4][16]

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480IC50 (µM) vs. MRC-5
8a 2-thioethyl15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8d 2-thio(m-methylbenzyl)59.15 ± 5.7372.45 ± 2.90>100
8e 2-thio(p-methylbenzyl)35.14 ± 6.8763.15 ± 1.63>100
Erlotinib (Standard)9.9 ± 0.14--
Cisplatin (Standard)8.15 ± 0.4910.72 ± 1.2712.15 ± 0.92
Doxorubicin (Standard)0.81 ± 0.041.05 ± 0.071.15 ± 0.09

Data extracted from Emami et al., 2024.[4][16]

These results indicate that substitutions at the 2-position of the 6-bromoquinazoline core significantly influence cytotoxic activity.[4] Notably, compound 8a demonstrated potent activity against both cancer cell lines and, importantly, showed a degree of selectivity with a significantly higher IC50 value against the normal MRC-5 cell line.[4][16]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The cytotoxic effects of quinazoline derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration.[17][18] Overexpression or mutation of EGFR is a common feature in many cancers.[19] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[2]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[20][21][22][23][24] Dysregulation of this pathway is a frequent event in cancer.[22] Some quinazoline derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR, leading to the induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[25][26] Several anticancer agents, including some quinazoline derivatives, exert their cytotoxic effects by disrupting microtubule dynamics, either by inhibiting their polymerization or by stabilizing them.[25][27][28] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[26]

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Quinazoline Quinazoline Derivative Quinazoline->Tubulin Inhibits Polymerization

Sources

A Senior Scientist's Guide to Orthogonal Methods for Comprehensive Product Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the development of biopharmaceuticals, confirming product purity is not merely a quality control checkpoint; it is a cornerstone of patient safety and product efficacy. A single analytical method provides only one perspective on a product's purity profile. To achieve a comprehensive understanding and meet stringent regulatory expectations, a suite of orthogonal methods is essential.[1] This guide provides an in-depth comparison of key orthogonal techniques, offering the causal logic behind their selection and application for researchers, scientists, and drug development professionals.

Regulatory bodies like the FDA and international councils emphasize a total control strategy, where specifications are just one part.[2][3] This strategy is built upon thorough product characterization, and the use of multiple, independent analytical procedures is fundamental to this process.[2][4] The International Council for Harmonisation (ICH) guideline Q6B, in particular, outlines the expectation for using a combination of tests to establish the specifications for biotechnological and biological products.[2][5][6]

The Cornerstone of Purity: The Principle of Orthogonality

In analytical chemistry, methods are considered "orthogonal" when they measure the same attribute—in this case, purity—using fundamentally different scientific principles.[1] By employing techniques that separate molecules based on distinct physicochemical properties (e.g., size, charge, hydrophobicity, and mass-to-charge ratio), one can detect a wider range of potential impurities and product-related variants that might be missed by a single method. This multi-faceted approach significantly increases confidence in the final purity assessment.[1]

The logic is straightforward: an impurity that co-elutes with the main product in a size-based separation is unlikely to also co-elute in a separation based on hydrophobicity. Combining these results provides a more accurate and reliable purity profile.

Orthogonality_Concept cluster_product Product Sample cluster_methods Orthogonal Analytical Methods cluster_purity Purity Assessment Product Main Product + Impurities SEC Method 1: Size Exclusion (Separation by Size) Product->SEC RP_HPLC Method 2: Reverse Phase (Separation by Hydrophobicity) Product->RP_HPLC CE_SDS Method 3: Capillary Electrophoresis (Separation by MW) Product->CE_SDS MS Method 4: Mass Spectrometry (Separation by m/z) Product->MS Purity Comprehensive Purity Profile SEC->Purity RP_HPLC->Purity CE_SDS->Purity MS->Purity

Caption: The principle of orthogonality in product purity analysis.

Chromatographic Separations: The Workhorses of Purity Analysis

Chromatography is a staple in any QC lab. By using columns with different stationary phases, we can achieve separations based on distinct molecular properties.

Size-Exclusion Chromatography (SEC): Separation by Hydrodynamic Radius

SEC is a non-denaturing technique that separates molecules based on their size in solution as they pass through a column packed with porous beads.[7][8][9] Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting first.[7][8][10] Smaller molecules, like fragments, penetrate the pores to varying degrees and elute later.[9]

Causality: SEC is the primary method for quantifying aggregates and fragments, which are critical quality attributes (CQAs) as they can impact product safety and efficacy.[8][10][11] Its non-denaturing mobile phase conditions are ideal for preserving the native structure of the protein, providing a realistic snapshot of the product's state in formulation.[12]

Experimental Protocol: SEC-HPLC for Monoclonal Antibody (mAb) Aggregation

  • System Preparation: Use a bio-inert UHPLC system to prevent protein adsorption.[11] Equilibrate a suitable SEC column (e.g., 300 Å pore size for mAbs) with the mobile phase.[8][10]

  • Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with 0.2 M NaCl at pH 6.8, is used to minimize secondary ionic interactions with the stationary phase.[8]

  • Sample Preparation: Dilute the mAb sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection and Run: Inject 10 µL of the sample. Run the analysis at a flow rate of 0.5 mL/min for 20 minutes at 30 °C.[8]

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight (HMW) species (aggregates), the main peak (monomer), and low molecular weight (LMW) species (fragments). Calculate the relative percentage of each.

SEC_Workflow start Start prep Prepare Mobile Phase (e.g., Phosphate Buffer + NaCl) start->prep equilibration Equilibrate Bio-Inert UHPLC System & SEC Column prep->equilibration sample_prep Dilute mAb Sample (1 mg/mL) equilibration->sample_prep injection Inject Sample (10 µL) sample_prep->injection separation Isocratic Separation (0.5 mL/min, 20 min) injection->separation detection UV Detection (280 nm) separation->detection analysis Integrate Peaks (HMW, Monomer, LMW) detection->analysis end End analysis->end

Caption: A typical experimental workflow for SEC-HPLC analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separation by Hydrophobicity

RP-HPLC separates molecules based on their hydrophobicity.[13] A non-polar stationary phase (e.g., C4 or C8) is used with a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute molecules, with more hydrophobic species eluting later.[14]

Causality: RP-HPLC is highly sensitive to small changes in protein structure that alter surface hydrophobicity.[13][15] This makes it an excellent orthogonal method to SEC for detecting product-related impurities such as clipped variants, deamidated forms, and post-translational modifications like oxidation.[13][15][16] It is often run at elevated temperatures to improve peak shape and recovery.[14][15]

Experimental Protocol: RP-HPLC for Intact mAb Purity

  • System Preparation: Equilibrate an RP-HPLC column (e.g., wide-pore C4, 3.5 µm) on a UHPLC system.[15][17]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dilute the mAb sample to 2 mg/mL in Mobile Phase A.

  • Injection and Gradient: Inject 5 µL of the sample. Run a linear gradient from 25% to 55% Mobile Phase B over 15 minutes at a flow rate of 0.4 mL/min and a column temperature of 75°C.[15]

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Integrate the main peak and any pre- or post-peaks. Calculate the percent purity based on the main peak area relative to the total area.

RPHPLC_Workflow start Start prep Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) start->prep equilibration Equilibrate UHPLC System & RP-C4 Column prep->equilibration sample_prep Dilute mAb Sample (2 mg/mL in Phase A) equilibration->sample_prep injection Inject Sample (5 µL) sample_prep->injection separation Gradient Elution (25-55% B, 15 min) injection->separation detection UV Detection (280 nm) separation->detection analysis Integrate Peaks (Calculate % Purity) detection->analysis end End analysis->end

Caption: A typical experimental workflow for RP-HPLC analysis.

Electrophoretic Separations: A Different Dimension

Electrophoretic techniques separate molecules in an electric field, offering a powerful orthogonal approach to chromatography.

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Separation by Molecular Weight

CE-SDS is the automated, high-resolution evolution of traditional SDS-PAGE slab gels.[18][19][20] Proteins are denatured and coated with the anionic surfactant SDS, which imparts a uniform negative charge.[21] When a high voltage is applied across a capillary filled with a sieving matrix, the SDS-protein complexes migrate based on their size, with smaller molecules moving faster.[21]

Causality: By separating based on molecular weight under denaturing conditions (both reducing and non-reducing), CE-SDS provides a truly orthogonal view to native SEC.[19] It is exceptionally powerful for quantifying purity and detecting fragments, clipped forms, and non-glycosylated heavy chains that may not be resolved by other methods.[18][19]

Experimental Protocol: CE-SDS for mAb Purity (Non-Reducing)

  • Sample Preparation: Mix 10 µL of mAb (2 mg/mL) with 2 µL of iodoacetamide (IAM) alkylating agent and 38 µL of SDS sample buffer. Heat at 70°C for 10 minutes.

  • System Preparation: Use a capillary electrophoresis system with a bare-fused silica capillary. Condition the capillary with successive rinses of 0.1 M HCl, water, and the sieving gel buffer.

  • Separation: Inject the sample electrokinetically. Apply a constant voltage of 15 kV (reverse polarity) for 30 minutes.

  • Detection: Monitor absorbance at 220 nm.

  • Data Analysis: The system software integrates the peak areas corresponding to the intact mAb and any impurities/fragments. Calculate the percent purity.

CESDS_Workflow start Start sample_prep Denature & Alkylate mAb (SDS, IAM, Heat) start->sample_prep capillary_prep Condition Capillary (HCl, H2O, Gel Buffer) sample_prep->capillary_prep injection Electrokinetic Injection capillary_prep->injection separation Apply Voltage (15 kV, 30 min) injection->separation detection UV Detection (220 nm) separation->detection analysis Integrate Peaks (Calculate % Purity) detection->analysis end End analysis->end

Caption: A typical experimental workflow for CE-SDS analysis.

Mass Spectrometry: The Gold Standard for Confirmation

Mass Spectrometry (MS) provides an orthogonal dimension by separating ions based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both purity assessment and impurity identification.[22][23]

Causality: While chromatographic and electrophoretic methods can detect impurities as separate peaks, they cannot definitively identify them. MS provides precise mass information that can confirm the identity of the main product and help characterize unknown peaks, which is invaluable for process development and regulatory submissions.[23][24] The multi-attribute method (MAM), an LC-MS based approach, is gaining traction as a way to replace several traditional methods with a single, information-rich analysis.[25]

Synthesizing the Data: A Comparative Approach

No single method tells the whole story. The true power of an orthogonal approach lies in synthesizing the data from each technique to build a comprehensive purity profile.

Comparative Summary of Orthogonal Methods
MethodSeparation PrinciplePrimary ApplicationStrengthsLimitations
SEC-HPLC Hydrodynamic Radius (Size)Aggregates & FragmentsNon-denaturing, quantitativePotential for non-specific interactions, can underestimate aggregates.[10][12]
RP-HPLC HydrophobicityProduct-related variantsHigh resolution, MS-compatibleDenaturing, may not be suitable for all proteins.[14][15]
CE-SDS Molecular WeightPurity & FragmentsHigh resolution, automated, quantitativeDenaturing, requires specific instrumentation.[18][20]
LC-MS Mass-to-Charge RatioIdentity & Impurity IDHigh specificity, definitive identificationComplex instrumentation, may not be quantitative without standards.[25]
Hypothetical Case Study: Purity of a Monoclonal Antibody

A batch of a therapeutic mAb is analyzed using the three orthogonal methods described above.

MethodMain Peak (%)HMW Species (%)LMW Species (%)Other Variants (%)Interpretation
SEC-HPLC 98.5%1.2%0.3%N/ALow levels of aggregate and fragment detected.
RP-HPLC 97.2%N/AN/A2.8%A hydrophobic variant is detected as a post-peak.
CE-SDS (non-red) 98.2%N/A1.8%N/AConfirms low level of fragmentation.
Overall Purity ~97.2% The RP-HPLC result is reported as the purity value, as it detected a variant missed by the other methods.

This case study demonstrates how a variant (e.g., an oxidized form) that has the same size and charge as the monomer could be missed by SEC and CE-SDS but is clearly resolved by RP-HPLC. The combination of all three results provides a much higher degree of confidence in the final product quality assessment.

Conclusion

The use of orthogonal methods is a non-negotiable aspect of modern biopharmaceutical development. A scientifically sound purity assessment strategy relies on a combination of techniques that probe different physicochemical properties of the product. By integrating size-based (SEC), hydrophobicity-based (RP-HPLC), and molecular weight-based (CE-SDS) separations, complemented by mass spectrometry for identity confirmation, drug developers can build a robust, self-validating data package. This approach not only ensures a comprehensive understanding of product purity but also stands up to the rigorous scrutiny of regulatory agencies, ultimately safeguarding patient health.

References

  • ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. [Link]
  • Purification of monoclonal antibodies using high performance liquid chrom
  • Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production.
  • Analysis of protein drugs aggregation Using Size Exclusion Chrom
  • In-depth Characterization of Biopharmaceuticals by Multidimensional LC-MS. Agilent. [Link]
  • Optimizing Protein Aggregate Analysis by SEC.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]
  • Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. Longdom Publishing. [Link]
  • Chromatographic Characterization of Biopharmaceuticals: Recent Trends and New Tools. Taylor & Francis Online. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
  • Application of capillary electrophoresis-sodium dodecyl sulfate in assessing the purity of monoclonal antibody biopharmaceuticals. Taylor & Francis Online. [Link]
  • FDA issues revised guidance for analytical method validation.
  • LC-MS based multi-attribute method for characterisation and QC testing of protein therapeutics. European Pharmaceutical Review. [Link]
  • Reversed-Phase Separation of Intact Therapeutic Antibodies Using the Vanquish Flex UHPLC System. Fisher Scientific. [Link]
  • Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. [Link]
  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Method Robustness and Reproducibility for Monoclonal Antibody Purity Analysis. LCGC. [Link]
  • Fast and High Resolution Analysis of Intact and Reduced Therapeutic Monoclonal Antibodies (mAbs). LabRulez LCMS. [Link]
  • Orthogonal Methods. Cygnus Technologies. [Link]
  • What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. MtoZ Biolabs. [Link]
  • Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]
  • Capillary Electrophoresis in Quality Control: Part I: Application for Therapeutic Proteins. SCIEX. [Link]
  • The Role of mD-LC–MS for Antibody Analysis in the Biopharmaceutical Industry.
  • CE-SDS Biologics Purity Analysis Kit. SCIEX. [Link]
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
  • Review of Orthogonal Methods to SEC for Quantitation and Characterization of Protein Aggregates.
  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characteriz

Sources

A Researcher's Guide to Benchmarking New Quinazoline Derivatives Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel quinazoline derivatives, molecules of significant interest in oncology.[1][2][3] We will navigate the essential experimental comparisons required to benchmark a new chemical entity against established anticancer agents, ensuring the generation of robust, publication-quality data. The narrative will follow a logical progression from fundamental cytotoxicity screening to mechanistic and functional assays, emphasizing the rationale behind each experimental choice.

For the purpose of this guide, we will consider a hypothetical new quinazoline derivative, QZ-123 , designed as a putative Epidermal Growth Factor Receptor (EGFR) inhibitor.[4][5][6][7] EGFR is a well-validated target in various cancers, and its signaling pathways are crucial for cell proliferation, survival, and metastasis.[8][9][10][11][12]

Our benchmarking strategy will compare QZ-123 against two established agents:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) with a quinazoline core, representing a direct, mechanistically similar competitor.[13][14][15][16]

  • Doxorubicin: A widely used anthracycline antibiotic that functions primarily through DNA intercalation and topoisomerase II inhibition, serving as a mechanistically distinct cytotoxic control.[17][18][19][]

Phase 1: Foundational In Vitro Benchmarking

The initial phase of any benchmarking study is to determine the fundamental efficacy and mechanism of action at the cellular level. We will utilize a panel of human cancer cell lines, including those with known EGFR mutation statuses (e.g., NCI-H1975, A549, MCF-7) to assess potency and selectivity.

Assessing Cytotoxicity: The MTT Assay

Causality: The first critical question is whether QZ-123 can kill cancer cells and at what concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[21] A dose-response curve is generated to calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%), a key metric for potency.

Self-Validating Protocol: This protocol's integrity is maintained by including untreated controls (100% viability), background controls (media only), and multiple replicates to ensure statistical validity.

Detailed Experimental Protocol: MTT Assay [22][23][24]

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of QZ-123, Gefitinib, and Doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Agitate the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values for each compound.

Elucidating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay

Causality: Once cytotoxicity is established, the next logical step is to determine how the compound kills the cells. A hallmark of many targeted therapies is the induction of apoptosis (programmed cell death). This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Self-Validating Protocol: The use of dual staining with Annexin V (detects phosphatidylserine externalization in early apoptosis) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, indicating late apoptosis/necrosis) provides a multi-parameter, self-validating readout.[25][26]

Detailed Experimental Protocol: Annexin V/PI Staining [25][27]

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of QZ-123, Gefitinib, and Doxorubicin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

  • Washing: Wash the cells with cold 1X PBS and then with 1X Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[25]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to compare the apoptotic potential of the compounds.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Causality: Anticancer agents often exert their effects by halting the cell cycle at specific checkpoints, thereby preventing cell division. This assay reveals at which phase of the cell cycle (G0/G1, S, or G2/M) the cells accumulate after treatment.

Self-Validating Protocol: The stoichiometric binding of Propidium Iodide to DNA allows for the quantification of DNA content per cell. The distinct fluorescence profiles of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases provide clear, quantifiable endpoints. The protocol includes RNase treatment to ensure only DNA is stained.[28][29][30][31]

Detailed Experimental Protocol: Cell Cycle Analysis [28][29][30][31]

  • Cell Treatment: Seed cells and treat with the IC50 concentrations of the test compounds for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[28][29][30]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[29][30]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • Analysis: Use cell cycle analysis software to model the histogram data and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Scientific Rationale

To contextualize our experimental approach, it is crucial to visualize the underlying biological pathway and the overall experimental workflow.

EGFR_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates ATP ATP ATP->EGFR Binds to Kinase Domain QZ123 QZ-123 QZ123->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Outcome Cell Proliferation, Survival, Angiogenesis RAS_RAF->Outcome PI3K_AKT->Outcome

Caption: Simplified EGFR signaling pathway targeted by QZ-123 and Gefitinib.

Experimental_Workflow Start Hypothesis: QZ-123 is a potent anticancer agent MTT 1. Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis 2. Mechanism of Death (Annexin V/PI Assay) IC50->Apoptosis Use IC50 Concentration CellCycle 3. Proliferation Effects (Cell Cycle Analysis) IC50->CellCycle Use IC50 Concentration InVivo 4. In Vivo Efficacy (Xenograft Model) Apoptosis->InVivo CellCycle->InVivo Conclusion Comprehensive Profile of QZ-123 InVivo->Conclusion

Caption: Sequential workflow for benchmarking a new anticancer compound.

Phase 2: Data Synthesis and Comparative Analysis

The power of benchmarking lies in the direct comparison of quantitative data. All results should be collated into clear, concise tables.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineEGFR StatusQZ-123 (IC50)Gefitinib (IC50)Doxorubicin (IC50)
NCI-H1975 L858R/T790M0.5>100.8
A549 Wild-Type8.29.51.2
MCF-7 Wild-Type12.515.00.9

Hypothetical data presented for illustrative purposes.

Interpretation: The hypothetical data in Table 1 suggests QZ-123 is highly potent against the EGFR-mutant cell line, outperforming the first-generation inhibitor Gefitinib, which is ineffective due to the T790M resistance mutation. Both quinazoline derivatives show lower potency against EGFR wild-type cells compared to the broad-spectrum cytotoxic agent Doxorubicin.

Table 2: Apoptosis Induction (% of Apoptotic Cells at 24h)

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic (%)
NCI-H1975 Untreated2.11.53.6
QZ-123 35.410.245.6
Gefitinib 4.52.06.5
Doxorubicin 25.815.140.9

Hypothetical data presented for illustrative purposes.

Interpretation: This data supports the cytotoxicity findings, showing that QZ-123 is a strong inducer of apoptosis in the target cell line, significantly more so than Gefitinib.

Phase 3: In Vivo Validation in Xenograft Models

Causality: While in vitro assays are essential, they do not fully recapitulate the complex tumor microenvironment. An in vivo xenograft model is the gold standard for preclinical validation, assessing a compound's efficacy and tolerability in a living organism.[32][33][34][35]

Self-Validating Protocol: This experimental design is self-validating through the inclusion of a vehicle control group, which establishes the baseline tumor growth rate, and a positive control group (a known effective drug), which validates the model's responsiveness.[36] Animal body weight and general health are monitored as key indicators of toxicity.

Conceptual Experimental Protocol: Subcutaneous Xenograft Model [32][36]

  • Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H1975).[33]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Mice are randomized into treatment groups (e.g., Vehicle Control, QZ-123, Gefitinib).

  • Dosing: Compounds are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking new quinazoline derivatives. By systematically comparing a novel compound like QZ-123 against both mechanistically similar and dissimilar anticancer agents, researchers can build a comprehensive data package. This structured evaluation of cytotoxicity, mechanism of action, and in vivo efficacy is critical for identifying promising new therapeutic candidates and provides the robust evidence required for further development and scientific publication.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Ono, M., et al. (2020). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
  • Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC - NIH.
  • Zorčan, D., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
  • Li, Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH.
  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Doxorubicin.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
  • Firozi, Z., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib.
  • Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
  • Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach.
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
  • SciSpace. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Bentham Science Publishers. (2025). An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents.
  • PubMed. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer.
  • PubMed Central. (2015). Targeting the EGFR signaling pathway in cancer therapy.
  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?
  • ResearchGate. (n.d.). EGFR signaling pathway in breast cancers.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • NIH. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
  • PubMed Central. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PubMed Central. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Taylor & Francis Online. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • PubMed Central. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • ResearchGate. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PLOS One. (2022). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-4-chloroquinazoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 7-Bromo-4-chloroquinazoline (CAS No. 573675-55-5). As a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring personnel safety and environmental stewardship.[1] This guide moves beyond mere procedural lists to explain the fundamental principles behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a reactive substance whose hazards necessitate careful handling.

Chemical Classification: Due to the presence of both a bromine and a chlorine atom on the quinazoline core, this compound is classified as a halogenated organic compound .[2] This classification is the single most important factor determining its disposal pathway, primarily because halogenated wastes require specific high-temperature incineration protocols to prevent the formation of toxic byproducts and to neutralize the resulting hydrohalic acids (HCl and HBr).[2][3] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increased disposal costs.[4]

Hazard Profile: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound.

Hazard Category GHS Pictogram Hazard Statement Significance for Disposal
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowedPrevents disposal in standard refuse; dictates strict containment to avoid accidental ingestion by personnel or release into the environment.
Acute Toxicity, Inhalation GHS07 (Exclamation Mark)H332: Harmful if inhaledMandates handling in a ventilated enclosure (fume hood) to prevent respiratory exposure, especially when handling the powdered solid.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationRequires the use of chemical-resistant gloves and a lab coat to prevent direct contact.[5]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationNecessitates wearing tightly sealed safety goggles and/or a face shield to protect against dust or splashes.[5]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)H335: May cause respiratory irritationReinforces the need for robust respiratory protection and handling within a fume hood.[5]

Hazard data synthesized from supplier safety information.[5][6]

Under fire conditions or improper incineration, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides, carbon oxides, and halogenated compounds like hydrogen bromide and hydrogen chloride.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. All waste handling operations should be performed within a certified chemical fume hood to minimize inhalation risk.[3][7]

PPE Item Specification Causality and Rationale
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact, preventing irritation as per H315.[7] Double-gloving is recommended when handling significant quantities.
Eye Protection Tightly fitting safety goggles and a face shieldProtects against accidental splashes of solutions or airborne dust particles, mitigating the risk of serious eye irritation (H319).[8][9]
Body Protection Standard laboratory coat (flame-resistant recommended)Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not required if handled exclusively within a fume hood.A full-face respirator may be necessary for cleaning large spills or if engineering controls fail.[8][9]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the disposal process. Incorrect segregation can create dangerous chemical reactions, contaminate entire waste streams, and violate federal and local regulations. This compound waste must be treated as halogenated organic waste .[2][10]

Key Segregation Principles:

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[4][11]

  • DO NOT mix with aqueous waste, acids, or bases.[4][12] Halogenated solvents can dissociate to produce acids, which can corrode metal containers and react with other waste.[12]

  • DO NOT mix with strong oxidizing agents.[3][12]

  • DO NOT dispose of down the drain or in regular trash.[4][12] This is strictly prohibited and environmentally harmful.

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G Waste Segregation Workflow for this compound start Waste Generated Containing This compound is_solid Is the waste primarily solid? (e.g., powder, contaminated weigh paper, used gloves, absorbent pads) start->is_solid solid_container Place in designated 'Solid Halogenated Organic Waste' Container is_solid->solid_container Yes is_liquid Is the waste primarily liquid? (e.g., dissolved in a solvent) is_solid->is_liquid No is_mixed Is the solvent non-halogenated? (e.g., THF, Methanol) is_liquid->is_mixed Yes consult_ehs Consult Institutional EHS/Waste Manager. May require a separate, specifically labeled container. is_liquid->consult_ehs No (e.g., aqueous solution) liquid_container Place in designated 'Liquid Halogenated Organic Waste' Container is_mixed->liquid_container No (e.g., dissolved in DCM, Chloroform) is_mixed->liquid_container Yes (Waste is now a mixed halogenated/ non-halogenated stream)

Caption: Waste segregation decision-making process.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for collecting and storing waste this compound prior to final disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.[13] Polyethylene containers are often preferred over metal for halogenated waste.[12]

  • Hazardous waste tag/label provided by your institution's Environmental Health & Safety (EHS) department.

  • Waste accumulation log.

Protocol Steps:

  • Container Preparation and Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag to a clean, compatible container.[10]

    • Fill out the label completely. Write the full chemical name: "this compound" and its CAS number (573675-55-5).[11] List any other constituents (e.g., solvents) with their approximate percentages.[4]

    • Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[10]

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips) into the designated solid waste container. Use a spatula or scoop to minimize dust generation.[13]

    • Contaminated PPE: Place grossly contaminated gloves, bench protectors, or absorbent pads used for minor cleanups into the same solid waste container.

    • Liquid Waste: Pour solutions of this compound in organic solvents into the designated liquid halogenated waste container using a funnel.

  • Container Management and Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][11] This prevents the release of harmful vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA must be in a well-ventilated area, away from incompatible materials, and ideally within secondary containment (e.g., a polypropylene tub) to contain potential leaks.[10][12]

  • Arranging for Final Disposal:

    • Do not overfill the container; stop at approximately 75-80% capacity to allow for expansion and prevent spills during transport.[10]

    • Once the container is full, or according to your institution's waste accumulation timelines, submit a request for waste collection to your EHS department.[10]

    • A certified hazardous waste management company contracted by your institution will then transport the waste for final disposal, typically via high-temperature incineration.[2]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Management:

  • Small Spill (contained within a fume hood):

    • Ensure proper PPE is worn.[7]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9][12]

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated solid halogenated organic waste container.[7]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleanup materials in the waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.[7]

    • Do not attempt to clean the spill yourself unless you are specifically trained and equipped to do so.

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Bucknell University.
  • Washington State University Environmental Health & Safety.
  • Temple University.
  • Braun Research Group.
  • Cornell University Environmental Health and Safety. Organic Solvents.
  • Echemi.
  • TCI Chemicals.
  • Benchchem.
  • Guidechem. This compound 573675-55-5 wiki.
  • Echemi. 7-BROMO-2-CHLOROQUINAZOLIN-4(3H)
  • BLD Pharm. This compound.
  • Benchchem. Proper Disposal of 4-(4-Bromobenzyl)
  • ChemScene. 6-Bromo-4-chloroquinazoline.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of medicinal chemistry and drug development, the ability to handle novel chemical intermediates with confidence and safety is paramount. 7-Bromo-4-chloroquinazoline, a halogenated quinazoline derivative, serves as a versatile building block in the synthesis of potential therapeutic agents, including those targeting complex signaling pathways in oncology.[1][2] However, its utility is matched by a hazardous profile that demands rigorous adherence to safety protocols.

This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a self-validating system of safety that builds trust and ensures the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound, and its isomers, are associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

The compound is typically a white to off-white powder, which increases the risk of aerosolization and subsequent inhalation during handling, weighing, and transfer.[6][7] Therefore, all handling procedures must be designed to minimize dust generation.

Table 1: GHS Hazard Summary for Halogenated Chloroquinazolines

Hazard StatementGHS CodeSignal WordGHS Pictogram
Harmful if swallowedH302WarningGHS07 (Exclamation Mark)
Harmful in contact with skinH312WarningGHS07 (Exclamation Mark)
Causes skin irritationH315WarningGHS07 (Exclamation Mark)
Causes serious eye irritationH319WarningGHS07 (Exclamation Mark)
Harmful if inhaledH332WarningGHS07 (Exclamation Mark)
May cause respiratory irritationH335WarningGHS07 (Exclamation Mark)

Data synthesized from publicly available safety information for this compound and its isomers.[3][4][5][8]

The Core Ensemble: Mandatory PPE for All Operations

For any procedure involving the handling of solid this compound, from unpacking newly arrived containers to weighing for a reaction, a baseline level of PPE is non-negotiable. All operations should be conducted within a certified chemical fume hood to provide the primary layer of containment.[9]

Primary Body Protection: The Laboratory Coat

A standard, long-sleeved laboratory coat is the foundational element of your protective clothing. However, when there is a risk of significant contamination or splashing, particularly when handling solutions of the compound, a chemical-resistant apron should be worn over the lab coat.[10]

Hand Protection: Selecting the Right Gloves

Given that this compound is harmful upon skin contact, selecting the appropriate gloves is critical.[4] While many glove types exist, nitrile gloves are the preferred choice for handling this compound due to their excellent resistance to a wide variety of chemicals and good puncture resistance.[10][11]

  • Protocol:

    • Always inspect gloves for any signs of damage (punctures, tears) before use.

    • Don two pairs of nitrile gloves ("double-gloving"). This practice provides an additional protective barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

    • Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.[12]

    • Change gloves every 30-60 minutes, or immediately if you suspect contamination or notice any degradation.[12]

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye irritation necessitates robust eye and face protection. Standard safety glasses with side shields are insufficient as they do not protect against fine powders or splashes from all angles.[13][14]

  • Mandatory: Indirectly vented chemical safety goggles that provide a complete seal around the eyes.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a heightened risk of splashing (e.g., during quenching of a reaction), a full-face shield should be worn in addition to safety goggles.[12][13]

Respiratory Protection: An Operation-Specific Requirement

The potential for respiratory tract irritation means that controlling the inhalation of this compound dust is a primary safety objective.

Workflow for Determining Respiratory Protection Needs

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the operation performed entirely within a certified chemical fume hood? start->fume_hood sub_weighing Weighing small quantities (<1g) Transferring between sealed containers fume_hood->sub_weighing  Yes sub_unpacking Unpacking new containers Large quantity transfers (>5g) Spill cleanup fume_hood->sub_unpacking  Yes n95_respirator Wear a NIOSH-approved N95 respirator fume_hood->n95_respirator No (Consult EHS) no_respirator Standard PPE sufficient (No respirator required) sub_weighing->no_respirator sub_unpacking->n95_respirator

Caption: Decision workflow for respiratory protection when handling this compound.

  • Low-Risk Operations: For routine handling of small quantities (<1g) entirely within a chemical fume hood, the engineered controls of the hood are sufficient to prevent respiratory exposure.[9]

  • Elevated-Risk Operations: For tasks such as unpacking new shipments (where external contamination is possible), weighing larger quantities, or cleaning up spills, a NIOSH-approved N95 respirator is required to supplement the fume hood's protection.[13][15] Surgical masks provide no protection against chemical dusts and must not be used.[13]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On):
  • Lab Coat: Don your lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don the inner pair, followed by the outer pair, ensuring the cuffs are over your lab coat sleeves.

Doffing Sequence (Taking Off):

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and roll it away from your body, ensuring the contaminated exterior is contained inward. Place it in a designated receptacle for laboratory laundry.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[16]

Disposal Plan: Managing Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Solid Chemical Waste: All solid this compound waste, including contaminated weigh boats and spatulas, must be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[17]

  • Contaminated PPE: All disposable PPE, including used gloves, bench paper, and wipes, must be disposed of in the same hazardous waste container as the solid chemical waste. Do not dispose of this material in the regular trash.[15]

  • Waste Collection: The sealed hazardous waste container should be stored in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup and disposal by a certified hazardous waste management company.[17]

By integrating these procedural steps and understanding the rationale behind them, researchers can confidently and safely utilize this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

  • PubChem. 7-Bromo-2-chloroquinazoline.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubChem. 6-Bromo-4-chloro-quinazoline.
  • University of Arizona. Personal Protective Equipment Selection Guide.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.573675-55-5.
  • National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.